Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
Description
Properties
IUPAC Name |
dimethyl 2-(3-fluoro-2-nitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO6/c1-18-10(14)8(11(15)19-2)6-4-3-5-7(12)9(6)13(16)17/h3-5,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJCUSFTJIEQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C(=CC=C1)F)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647601 | |
| Record name | Dimethyl (3-fluoro-2-nitrophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872141-24-7 | |
| Record name | Dimethyl (3-fluoro-2-nitrophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate"
An In-Depth Technical Guide to the Synthesis of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview for the synthesis of this compound, a valuable substituted phenylmalonate ester. These compounds are critical building blocks in medicinal chemistry and materials science, often serving as precursors for more complex molecular architectures.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural insights grounded in established chemical principles.
Strategic Overview: The Nucleophilic Aromatic Substitution (SNAr) Approach
The synthesis of this compound is efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is the method of choice due to the specific electronic characteristics of the starting materials.
Mechanistic Rationale
The core of this synthesis relies on the reaction between the nucleophilic enolate of dimethyl malonate and an electron-deficient aromatic ring. The viability of the SNAr mechanism is predicated on three key factors:
-
Aromatic Ring Activation : The reaction is feasible only when the aromatic ring is "activated" by the presence of potent electron-withdrawing groups (EWGs).[3][4] In this synthesis, the nitro group (-NO₂) ortho to the fluorine atom serves this purpose exceptionally well. It powerfully reduces the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.[5]
-
Leaving Group : The reaction requires a suitable leaving group on the aromatic ring. Halogens, particularly fluorine, are effective leaving groups in SNAr reactions.
-
Stabilized Intermediate : The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][6] The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization and drives the reaction forward.[4][5]
The reaction specifically targets the substitution of one of the fluorine atoms on 2,6-difluoronitrobenzene. The strong activation provided by the ortho-nitro group makes both fluorine atoms susceptible to substitution.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures, providing a reliable method for obtaining the target compound with a high yield.[7]
Materials and Equipment
-
Reagents :
-
2,6-Difluoronitrobenzene
-
Dimethyl malonate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc) for extraction
-
Hexane (for chromatography)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
-
Equipment :
-
Round-bottom flask with magnetic stir bar
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
Step-by-Step Synthesis Procedure
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add 2,6-difluoronitrobenzene (1.00 g, 6.29 mmol), dimethyl malonate (832 mg, 6.30 mmol, 1.0 equiv), and anhydrous potassium carbonate (2.62 g, 19.0 mmol, 3.0 equiv).[7]
-
Solvent Addition : Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the flask.[7] The use of a polar aprotic solvent like DMF is crucial as it effectively dissolves the reagents and facilitates the formation of the charged Meisenheimer intermediate.
-
Reaction Execution : Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (2,6-difluoronitrobenzene) is consumed.
-
Work-up :
-
Upon completion, dilute the reaction mixture with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers and wash them sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel. A suitable eluent system, such as dichloromethane or a gradient of ethyl acetate in hexane, should be used to isolate the final product.[7]
-
Final Product : After purification, the product, this compound, is obtained as a pale-yellow solid.[7]
Quantitative Data Summary
The following table summarizes the quantitative details from the reference procedure.[7]
| Parameter | Value |
| Starting Material | 2,6-Difluoronitrobenzene (1.00 g, 6.29 mmol) |
| Key Reagents | Dimethyl malonate (1.0 equiv), K₂CO₃ (3.0 equiv) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reported Yield | 1.48 g (87%) |
| Physical State | Pale-Yellow Solid |
| Purification Method | Chromatography (CH₂Cl₂) |
Mechanistic Visualization
The SNAr mechanism involves the initial attack of the nucleophile to form a stabilized intermediate, followed by the elimination of the leaving group to restore aromaticity.
Caption: The two-step Addition-Elimination mechanism of the SNAr reaction.
Safety and Handling
-
2,6-Difluoronitrobenzene : This compound is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dimethyl malonate : Combustible liquid. Keep away from heat and open flames.
-
N,N-Dimethylformamide (DMF) : DMF is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin. It is a suspected teratogen. All operations involving DMF must be conducted in a well-ventilated chemical fume hood.
-
Potassium Carbonate : While generally low-hazard, it can cause irritation upon contact with skin or eyes.
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for the entire procedure.
Conclusion
The synthesis of this compound via Nucleophilic Aromatic Substitution is a robust and high-yielding process. The success of the reaction hinges on the powerful electronic activation provided by the nitro group and the use of a suitable polar aprotic solvent. This detailed guide provides the necessary framework for researchers to reliably reproduce this synthesis and utilize the product as a key intermediate for further chemical exploration.
References
-
D. M. Barber, H. F. S. Pang, D. L. Hughes, and C. J. Hayes, Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 2022. [Link]
-
A. D. Chio, T. A. Imbraguglio, et al., On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 2020. [Link]
-
Vapourtec, Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry, N.D. [Link]
-
Chemistry LibreTexts, 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts, 2024. [Link]
-
Professor Dave Explains, Nucleophilic Aromatic Substitution. YouTube, 2019. [Link]
-
Chemistry LibreTexts, 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts, 2025. [Link]
-
LookChem, Cas 78543-06-3, diethyl (3-fluoro-4-nitrophenyl)methylmalonate. LookChem, N.D. [Link]
Sources
An In-depth Technical Guide to Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
This guide provides a comprehensive technical overview of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate, a versatile intermediate in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and reactivity of this compound, grounding theoretical knowledge in practical, field-proven insights.
Introduction and Core Chemical Identity
This compound is an aromatic compound featuring a highly functionalized phenyl ring, making it a valuable building block in the synthesis of complex molecules, particularly heterocyclic systems and potential pharmaceutical agents. The strategic placement of the fluoro, nitro, and malonate ester functionalities imparts a unique chemical reactivity profile that can be selectively exploited.
The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the aromatic ring and the acidity of the benzylic proton. This electronic arrangement is pivotal for its role in various synthetic transformations.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 872141-24-7 |
| Molecular Formula | C₁₁H₁₀FNO₆ |
| Molecular Weight | 271.20 g/mol |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis. Below is a summary of the known properties of this compound.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Pale-yellow solid | [1] |
| Solubility | Soluble in common organic solvents such as Dichloromethane (CH₂Cl₂), and Dimethylformamide (DMF). | [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.56 (ddd, J = 8.2, 8.2, 5.3 Hz, 1H) | [1] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The choice of starting materials and reaction conditions is critical for achieving a high yield and purity.
Mechanistic Rationale
The synthesis involves the reaction of a di-substituted fluoronitrobenzene with dimethyl malonate. The presence of a strongly electron-withdrawing nitro group ortho to a fluorine atom activates the aromatic ring towards nucleophilic attack. Dimethyl malonate, a soft carbon nucleophile, is deprotonated by a mild base to form a resonance-stabilized enolate. This enolate then attacks the electron-deficient carbon atom bearing the fluorine, leading to the displacement of the fluoride ion and the formation of the desired product. The use of a polar aprotic solvent like DMF facilitates this type of reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the malonate enolate.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of this compound (1f).[1]
Materials:
-
2,6-Difluoronitrobenzene
-
Dimethyl malonate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,6-difluoronitrobenzene (1.00 g, 6.29 mmol) in DMF (5 mL), add dimethyl malonate (832 mg, 6.30 mmol, 1 equivalent).
-
Add potassium carbonate (2.62 g, 19.0 mmol, 3 equivalents) to the mixture. The use of excess base ensures complete deprotonation of the dimethyl malonate.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent, such as diethyl ether (Et₂O). Perform the extraction three times to ensure complete recovery.
-
Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using dichloromethane as the eluent to yield the pure this compound as a pale-yellow solid.[1]
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dictated by its three key functional groups: the nitro group, the malonate ester, and the fluorinated aromatic ring.
Reduction of the Nitro Group
A foundational reaction of nitroarenes is their reduction to the corresponding aniline. This transformation is pivotal in drug development as it introduces a versatile amino group that can be further functionalized.[2]
Common Reduction Methods:
-
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) is a clean and efficient method.[2][3]
-
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are classic and robust methods for nitro group reduction.[3]
The resulting 2-amino-3-fluorophenyl malonate is a key precursor for the synthesis of various heterocyclic compounds, such as indoles and quinolines, through intramolecular cyclization reactions.[4]
Reactions of the Malonate Moiety
The malonate group is a versatile handle for further synthetic manipulations.
-
Decarboxylation: Hydrolysis of one or both of the ester groups followed by heating can lead to the corresponding phenylacetic acid derivative. This is a common strategy in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
-
Knoevenagel Condensation: The active methylene proton of the malonate can participate in condensation reactions with aldehydes and ketones, although this reactivity is somewhat diminished due to the steric hindrance from the ortho-substituted phenyl ring.
Further Nucleophilic Aromatic Substitution
While the SNAr reaction has already occurred to synthesize the molecule, under forcing conditions, the remaining fluorine atom could potentially be displaced by strong nucleophiles. However, the presence of the bulky malonate group at the ortho position may sterically hinder this transformation.
Caption: Key reaction pathways for this compound.
Conclusion
This compound is a strategically important synthetic intermediate. Its preparation via a robust SNAr reaction is well-established. The compound's true value lies in the orthogonal reactivity of its functional groups, allowing for selective transformations such as the reduction of the nitro group to access amino derivatives, which are precursors to complex heterocyclic systems, and the manipulation of the malonate ester for chain extension or conversion to other functional groups. This guide provides the foundational knowledge for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). Journal of Organic Chemistry.
- Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. (n.d.). National Institutes of Health.
- The Nitro Group in Organic Synthesis. (2025). ResearchGate.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.
- This compound. (n.d.). ChemBK.
Sources
Authored by a Senior Application Scientist
An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Channel Agonist
This guide provides a comprehensive technical overview of GSK1016790A, a small molecule compound widely recognized for its potent and selective activation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. While the CAS number 872141-24-7 has been associated with other chemical entities in some commercial databases, the vast body of scientific literature firmly links it to GSK1016790A, the subject of this document. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's properties and applications.
Introduction and Chemical Identity
GSK1016790A, also known as GSK101, is a novel synthetic compound that has emerged as an invaluable pharmacological tool for investigating the physiological and pathological roles of the TRPV4 ion channel.[1][2] Unlike endogenous activators or less selective compounds like the phorbol ester 4α-PDD, GSK1016790A offers high potency and specificity, enabling precise modulation of TRPV4 activity in both in vitro and in vivo studies.[1][2] Its discovery has significantly advanced our understanding of TRPV4's function in various biological systems, including vascular endothelium, urinary bladder, and sensory neurons.[1][3][4]
Table 1: Chemical and Physical Properties of GSK1016790A
| Property | Value | Source |
| IUPAC Name | N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide | [1][5] |
| Synonyms | GSK101 | [1][4] |
| CAS Number | 872141-24-7 (disputed), 942206-85-1 (alternate) | [4] |
| Molecular Formula | C28H32Cl2N4O6S2 | [4] |
| Molecular Weight | 655.61 g/mol (Note: Can be batch-specific due to hydration) | [4] |
| Solubility | Soluble in DMSO and Ethanol. Insoluble or slightly soluble in water. | [4] |
Mechanism of Action: Selective Activation of the TRPV4 Channel
GSK1016790A functions as a potent and selective agonist of the TRPV4 channel, a non-selective cation channel permeable to Ca2+.[1][3][6] TRPV4 is a member of the transient receptor potential (TRP) superfamily of ion channels and is activated by a diverse range of stimuli, including hypotonic stress, moderate heat, mechanical stress, and endogenous ligands.[1][7]
Upon binding, GSK1016790A induces a conformational change in the TRPV4 channel, leading to its opening and a subsequent influx of cations, most notably Ca2+, into the cell.[4][6] This elevation of intracellular calcium ([Ca2+]i) triggers a cascade of downstream signaling events that vary depending on the cell type and physiological context.[3][6] Studies have shown that GSK1016790A can activate TRPV4 channels expressed in various cell types, including human embryonic kidney (HEK) cells, endothelial cells, and urinary smooth muscle cells.[1][4][6]
The activation of TRPV4 by GSK1016790A is characterized by a rapid onset, leading to a significant increase in [Ca2+]i within minutes of application.[1] Interestingly, prolonged exposure to the agonist can lead to a partial desensitization and downregulation of the channel from the plasma membrane.[1][7]
Pharmacological Properties
GSK1016790A is distinguished by its high potency, with reported EC50 values in the low nanomolar range.[4][6] This makes it significantly more potent than other known TRPV4 agonists like 4α-PDD.[2] The compound also exhibits a high degree of selectivity for TRPV4, with no significant activity reported at other TRP channels, such as TRPM8 and TRPA1, at concentrations up to 20 µM.[8]
Table 2: Potency of GSK1016790A in Different Cellular Systems
| Cell Type | Species | Assay | EC50 Value | Source |
| HEK cells (expressing TRPV4) | Human | Ca2+ influx | 2.1 nM | [6][8] |
| HEK cells (expressing TRPV4) | Mouse | Ca2+ influx | 18 nM | [6][8] |
| Choroid plexus epithelial cells | Not Specified | Not Specified | 34 nM | [4] |
| Primary human endothelial cells | Human | Ca2+ event frequency | 26.9 nM | [9] |
The activation of TRPV4 by GSK1016790A has been shown to induce a variety of physiological responses. For instance, in the urinary bladder, it can induce contractions and hyperactivity.[1][2] In the vascular system, systemic activation can lead to vasodilation.[4] Furthermore, GSK1016790A has been demonstrated to enhance insulin mRNA expression and increase the phosphorylation of ERK1/2 and the production of nitric oxide (NO).[8]
Experimental Protocols
The following protocols provide a general framework for studying the effects of GSK1016790A on intracellular calcium levels and ion channel activity.
Intracellular Calcium Imaging
This protocol describes a common method for measuring changes in intracellular calcium concentration in response to GSK1016790A using a fluorescent calcium indicator.
Materials:
-
Cells expressing TRPV4 (e.g., HEK293-TRPV4 stable cell line)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
GSK1016790A stock solution (in DMSO)
-
Fluorescence microscope or plate reader equipped for ratiometric imaging or single-wavelength intensity measurement.
Procedure:
-
Cell Plating: Plate TRPV4-expressing cells onto glass-bottom dishes or microplates suitable for fluorescence imaging. Allow cells to adhere and grow to an appropriate confluency.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM) with 0.02% Pluronic F-127 in HBS.
-
Remove the culture medium from the cells and wash once with HBS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, wash the cells 2-3 times with HBS to remove excess dye.
-
Baseline Measurement: Acquire a stable baseline fluorescence recording for 1-2 minutes before adding the compound.
-
Compound Addition: Add the desired concentration of GSK1016790A (prepared in HBS from the DMSO stock) to the cells.
-
Data Acquisition: Continuously record the fluorescence intensity for several minutes to capture the full calcium response, including the peak and any subsequent plateau or decline.
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths.
-
For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over baseline (F/F0).
-
Generate dose-response curves to determine the EC50 of GSK1016790A.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the measurement of TRPV4-mediated ion currents activated by GSK1016790A.
Materials:
-
Cells expressing TRPV4
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (e.g., containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)
-
Intracellular solution (e.g., containing 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA, pH 7.2)
-
GSK1016790A
Procedure:
-
Cell Preparation: Plate cells at a low density to allow for easy access to individual cells.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit currents and record a baseline.
-
-
Compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of GSK1016790A.
-
Data Acquisition: Record the inward and outward currents activated by GSK1016790A.
-
Data Analysis: Measure the current amplitude at specific voltages to quantify the effect of the agonist. Construct current-voltage (I-V) relationships to characterize the properties of the activated channel.
Conclusion
GSK1016790A is a highly potent and selective agonist of the TRPV4 channel, making it an indispensable tool for cardiovascular, renal, and neurological research. Its well-characterized mechanism of action and pharmacological profile provide a solid foundation for its use in elucidating the complex roles of TRPV4 in health and disease. The experimental protocols described herein offer a starting point for researchers to explore the multifaceted effects of this powerful small molecule activator.
References
-
Jin, M., Wu, Z., Chen, L., Jaimes, J., Collins, D., Walters, E. T., & O'Neil, R. G. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS ONE, 6(2), e16713. [Link]
-
Baratchi, S., Al-Aryahi, S., Venter, D. J., Darby, W. G., & Mitchell, H. W. (2017). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 8, 83. [Link]
-
Thorneloe, K. S., & Willette, R. N. (2017). PROPERTIES OF THE TRPV4 ACTIVATOR GSK1016790A AND the TRPV4 ANTAGONIST GSK2193874. Physiology, 32(2), 175-176. [Link]
-
Sullivan, M. N., et al. (2012). Optical recording reveals novel properties of GSK1016790A-induced vanilloid transient receptor potential channel TRPV4 activity in primary human endothelial cells. Molecular pharmacology, 82(3), 464–473. [Link]
-
O'Conor, C. J., et al. (2012). Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells. Molecular Pharmacology, 82(3), 464-473. [Link]
-
Baratchi, S., et al. (2017). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 8, 83. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK1016790A. Retrieved from [Link]
-
Patsnap Synapse. (n.d.). GSK1016790A. Retrieved from [Link]
-
Chemsrc. (n.d.). 1,3-Difluoro-2-nitrobenzene. Retrieved from [Link]
-
Jin, M., et al. (2011). Determinants of TRPV4 activity following selective activation by small molecule agonist GSK1016790A. UTMB Research Experts. [Link]
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- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 5. Optical recording reveals novel properties of GSK1016790A-induced vanilloid transient receptor potential channel TRPV4 activity in primary human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]
- 9. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
"structure of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate"
An In-depth Technical Guide to the Structure, Synthesis, and Utility of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
Abstract
This compound is a substituted arylmalonate ester of significant interest in synthetic organic chemistry. Its unique arrangement of functional groups—a fluorine atom and a nitro group ortho to each other on a phenyl ring, which is in turn attached to a dimethyl malonate moiety—makes it a versatile building block for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive analysis of its structure, a detailed experimental protocol for its synthesis via nucleophilic aromatic substitution, an examination of its characteristic reactivity, and an overview of its applications in advanced chemical research.
Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are summarized below. These identifiers are crucial for unambiguous substance identification in research and procurement.
| Property | Value | Source |
| CAS Number | 872141-24-7 | [1] |
| Molecular Formula | C₁₁H₁₀FNO₆ | [2] |
| Molar Mass | 271.20 g/mol | [2] |
| Physical Form | Pale-yellow solid | [3] |
| IUPAC Name | Dimethyl 2-(3-fluoro-2-nitrophenyl)propanedioate |
Structural Elucidation and Molecular Architecture
The structure of this compound is defined by a central phenyl ring substituted with three distinct functional groups that dictate its chemical behavior.
Caption: Chemical structure of this compound.
Key Structural Features:
-
Nitrophenyl Group: The electron-withdrawing nitro group (-NO₂) significantly activates the phenyl ring towards nucleophilic attack. Its position ortho to the fluorine atom is critical for the typical synthesis pathway.
-
Fluoro Substituent: The fluorine atom serves as a leaving group in the nucleophilic aromatic substitution (SₙAr) reaction used for its synthesis.[3]
-
Malonate Ester: The dimethyl malonate group provides a methine proton (CH) that is acidic due to the resonance stabilization of its conjugate base by the two adjacent carbonyl groups. This acidity allows for further functionalization.
Spectroscopic Confirmation: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for structural verification. The reported spectrum for this compound shows a key signal at δ 7.56 (ddd, J = 8.2, 8.2, 5.3 Hz, 1H), which is characteristic of a proton on the aromatic ring, split by neighboring protons and the fluorine atom.[3] The two methoxy groups of the malonate ester would appear as a sharp singlet, typically around δ 3.80, integrating to 6 protons, while the methine proton would appear as a singlet further downfield.[3]
Synthesis Protocol and Reaction Mechanism
The principal method for preparing this compound is the nucleophilic aromatic substitution (SₙAr) reaction. This process involves the displacement of a fluoride ion from an activated aromatic ring by the enolate of dimethyl malonate.[3]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: This protocol is adapted from the general procedure described in the literature.[3]
-
Reagent Preparation: To a round-bottom flask, add 2,6-difluoronitrobenzene (1.00 g, 6.29 mmol), dimethyl malonate (832 mg, 6.30 mmol, 1 equiv.), and anhydrous potassium carbonate (2.62 g, 19.0 mmol, 3 equiv.).
-
Reaction Setup: Add dimethylformamide (DMF, 5 mL) to the flask to serve as the solvent.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane) to yield the pure product as a pale-yellow solid.[3]
Causality and Experimental Choices:
-
Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate dimethyl malonate, forming the nucleophilic enolate, but mild enough to prevent unwanted side reactions like ester hydrolysis.
-
Choice of Solvent: DMF is an excellent polar aprotic solvent for SₙAr reactions as it effectively solvates the potassium cation, leaving the carbonate and malonate enolate highly reactive.
-
Substrate: The use of 2,6-difluoronitrobenzene is key. The nitro group strongly activates both fluorine positions for nucleophilic displacement. The reaction proceeds with regioselectivity, substituting one of the fluorine atoms.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its functional groups, making it a valuable intermediate.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents like palladium on carbon (Pd/C) with hydrogen gas, or metals like iron or zinc in acidic media.[4] This resulting aniline derivative is a precursor to a wide range of heterocyclic compounds.
-
Decarboxylation: The malonic ester can be hydrolyzed and subsequently decarboxylated by heating, a standard reaction used to produce substituted acetic acids. This pathway is relevant in the synthesis of arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[5]
-
Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones. For instance, reaction with paraformaldehyde can yield the corresponding acrylate derivative, which is a valuable dienophile in Diels-Alder reactions.[3]
Its role as a precursor is highlighted in the synthesis of complex scaffolds like hexahydro-2,6-methano-1-benzazocines, where it serves as the starting material for building the core structure.[3]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist or in case of ingestion.[7]
Conclusion
This compound is a well-defined chemical entity whose structure has been confirmed by modern spectroscopic methods. Its synthesis is achieved through a robust and efficient nucleophilic aromatic substitution reaction. The strategic placement of its nitro, fluoro, and dimethyl malonate functionalities provides multiple reaction sites, establishing it as a highly valuable and versatile intermediate for drug development professionals and researchers engaged in the synthesis of complex organic molecules.
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- DIMETHYL 2-(3-FLUORO-4-NITROPHENYL)MALONATE | 256523-74-7. (n.d.). Sigma-Aldrich.
- Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (n.d.). Google Patents.
- Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate III. (n.d.). PrepChem.com.
- SAFETY DATA SHEET - Dimethyl fluoromalonate. (2025). Fisher Scientific.
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- SYNTHESIS OF DIMETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE USING AN IODONIUM YLIDE DERIVED FROM DIMETHYL MALONATE. (n.d.). Organic Syntheses.
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- SAFETY DATA SHEET - Dimethyl malonate. (2025). Sigma-Aldrich.
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- SAFETY DATA SHEET - Dimethyl 2-fluoromalonate. (2025). Thermo Fisher Scientific.
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- 147124-34-3|Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate. (n.d.). BLDpharm.
- What pharmaceutical products can be synthesized using Dimethyl malonate?. (2025). Blog.
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- Dimethyl 2-(4-nitrophenyl)malonate. (n.d.). PubChem.
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Spectroscopic Characterization of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate (CAS No. 256523-74-7). Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with data from analogous compounds, to construct a detailed and scientifically grounded spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis and interpretation to facilitate the identification and characterization of this and related compounds.
Introduction
This compound is a substituted aromatic malonic ester with potential applications as a versatile building block in organic synthesis, particularly in the construction of heterocyclic systems and other complex molecular architectures relevant to medicinal chemistry. The presence of the electron-withdrawing nitro group, the electronegative fluorine atom, and the reactive malonate moiety makes it a substrate of significant interest. Accurate spectroscopic characterization is paramount for confirming its identity and purity. This guide presents a predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound is presented below. The spectroscopic features are dictated by the interplay of the aromatic ring, the nitro and fluoro substituents, and the dimethyl malonate group.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to exhibit distinct signals for the aromatic protons and the malonate moiety. The chemical shifts and coupling patterns of the aromatic protons are significantly influenced by the ortho-nitro group and the meta-fluoro group.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.8 - 8.0 | ddd | ~8.5, ~2.0, ~1.0 | H-6 |
| ~ 7.5 - 7.7 | t | ~8.5 | H-5 |
| ~ 7.3 - 7.5 | ddd | ~8.5, ~4.5, ~2.0 | H-4 |
| ~ 5.1 | s | - | CH (malonate) |
| ~ 3.8 | s | - | 2 x OCH₃ |
Rationale and Interpretation:
-
Aromatic Region (7.3 - 8.0 ppm): The three aromatic protons will appear as a complex multiplet system. The nitro group is a strong electron-withdrawing group and will deshield the ortho (H-6) and para (H-4) protons, shifting them downfield. The fluorine atom, being highly electronegative, will also deshield adjacent protons, but its primary influence will be observed through H-F coupling.
-
H-6: Expected to be the most downfield proton due to the ortho-nitro group. It will likely appear as a doublet of doublet of doublets (ddd) due to coupling with H-5 (ortho, ~8.5 Hz), H-4 (meta, ~2.0 Hz), and potentially a small four-bond coupling to fluorine.
-
H-5: Predicted to be a triplet (or more accurately, a triplet of doublets) due to ortho coupling with H-6 and H-4 (~8.5 Hz).
-
H-4: This proton will be coupled to H-5 (ortho, ~8.5 Hz), H-6 (meta, ~2.0 Hz), and the fluorine atom (meta, ~4.5 Hz), resulting in a complex multiplet, likely a ddd.
-
-
Malonate Methine Proton (~ 5.1 ppm): The methine proton of the malonate is directly attached to the aromatic ring and is deshielded. It is expected to appear as a singlet as there are no adjacent protons.
-
Methyl Ester Protons (~ 3.8 ppm): The two methyl groups of the ester are equivalent and will appear as a sharp singlet, integrating to six protons.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for all 11 unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the substituent effects of the nitro and fluoro groups.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 167 | C=O (ester) |
| ~ 160 (d, J ≈ 250 Hz) | C-F |
| ~ 148 | C-NO₂ |
| ~ 135 | C-1 |
| ~ 130 | C-5 |
| ~ 125 (d, J ≈ 3 Hz) | C-6 |
| ~ 118 (d, J ≈ 22 Hz) | C-4 |
| ~ 58 | CH (malonate) |
| ~ 53 | OCH₃ |
Rationale and Interpretation:
-
Carbonyl Carbons (~ 167 ppm): The ester carbonyl carbons are expected in the typical downfield region for esters.
-
Aromatic Carbons (118 - 160 ppm):
-
C-F (~ 160 ppm): The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz) and will be significantly deshielded.
-
C-NO₂ (~ 148 ppm): The carbon attached to the nitro group will also be deshielded.
-
C-4 and C-6: These carbons will exhibit smaller two- and three-bond C-F couplings.
-
-
Malonate Carbons: The methine carbon (~ 58 ppm) and the methyl carbons (~ 53 ppm) of the ester groups will appear in the aliphatic region.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the nitro, ester, and fluoroaromatic functionalities.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2960, 2850 | Medium | Aliphatic C-H stretch (CH₃) |
| ~ 1740 | Strong | C=O stretch (ester) |
| ~ 1530 | Strong | Asymmetric NO₂ stretch |
| ~ 1350 | Strong | Symmetric NO₂ stretch |
| ~ 1250 | Strong | C-O stretch (ester) |
| ~ 1100 | Strong | C-F stretch |
Rationale and Interpretation:
-
Carbonyl Stretch (~ 1740 cm⁻¹): A strong, sharp peak characteristic of the ester C=O stretch is expected.[1]
-
Nitro Group Stretches (~1530 and ~1350 cm⁻¹): Aromatic nitro compounds exhibit two strong, characteristic absorption bands for the asymmetric and symmetric stretching of the N-O bond.[2][3][4][5]
-
C-F Stretch (~ 1100 cm⁻¹): A strong absorption corresponding to the C-F stretching vibration is anticipated in the fingerprint region.[6][7]
-
C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be just below 3000 cm⁻¹.
Predicted Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry is expected to yield a molecular ion peak and characteristic fragmentation patterns.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Rationale and Interpretation:
-
Molecular Ion ([M]⁺˙, m/z = 271): A molecular ion peak at m/z 271, corresponding to the molecular weight of the compound (C₁₁H₁₀FNO₆), is expected to be observed.
-
Loss of Methoxy Group ([M - OCH₃]⁺, m/z = 240): A common fragmentation for methyl esters is the loss of a methoxy radical.
-
Loss of Carbomethoxy Group ([M - COOCH₃]⁺, m/z = 212): Loss of a carbomethoxy radical is another characteristic fragmentation pathway.
-
Loss of Nitro Group ([M - NO₂]⁺, m/z = 225): Nitroaromatics often show a peak corresponding to the loss of the nitro group.[8][9][10]
-
Aryl Cation (m/z = 155): Cleavage of the bond between the aromatic ring and the malonate group can lead to the formation of the 3-fluoro-2-nitrophenyl cation.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed.
¹H and ¹³C NMR Spectroscopy
Caption: General workflow for NMR data acquisition and processing.
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the compound on a KBr plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background correction and identify the major absorption peaks.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or a GC inlet.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Analysis: Scan a mass range of m/z 50-500.
-
Data Interpretation: Identify the molecular ion and major fragment ions.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on established spectroscopic principles and analysis of analogous structures. These data serve as a valuable reference for the synthesis, purification, and further application of this compound in various fields of chemical research. Experimental verification of these predictions is encouraged to establish a definitive spectroscopic profile for this molecule.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
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University of Alberta. (n.d.). Infrared Spectroscopy Table. Chemistry LibreTexts. [Link]
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Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link][3]
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Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Diethyl 2-(2-nitrobenzylidene)malonate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2209. [Link][11]
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Parveen, F., & Parveen, S. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link][10]
-
Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229. [Link][12]
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An In-depth Technical Guide to the Synthesis of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate: Starting Materials and Strategic Considerations
This guide provides a comprehensive overview of the synthetic routes toward Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate, a key intermediate in the development of various pharmaceuticals and fine chemicals. We will delve into the primary synthetic strategies, with a focus on the selection of starting materials, the underlying chemical principles, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of this compound
This compound is a valuable building block in organic synthesis. The presence of the fluoro and nitro groups on the phenyl ring, coupled with the reactive malonate moiety, allows for a diverse range of subsequent chemical transformations. The strategic placement of these functional groups makes it a precursor for various heterocyclic compounds and other complex molecules of medicinal interest. The efficient synthesis of this intermediate is therefore a critical step in many multi-step synthetic campaigns.
The Primary Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective due to the presence of a strongly electron-withdrawing nitro group ortho to a good leaving group, in this case, a fluorine atom.
The Causality Behind the SNAr Approach
The success of the SNAr reaction hinges on several key electronic and structural factors:
-
Activation by the Nitro Group: The nitro group (-NO2) is a powerful electron-withdrawing group. Through both inductive and resonance effects, it significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.
-
Stabilization of the Meisenheimer Intermediate: The attack of the nucleophile on the aromatic ring forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the oxygen atoms of the ortho-nitro group, providing substantial stabilization and lowering the activation energy of the reaction.[1][2]
-
The Role of the Leaving Group: Halogens are common leaving groups in SNAr reactions. Fluorine, despite being the most electronegative halogen, is often the best leaving group in activated aromatic systems. This is because the rate-determining step is typically the initial attack of the nucleophile, and the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and prone to attack.
The overall mechanism can be visualized as a two-step process: nucleophilic attack to form the Meisenheimer intermediate, followed by the departure of the leaving group to restore aromaticity.
Key Starting Materials for the SNAr Synthesis
The primary starting materials for the synthesis of this compound via the SNAr route are:
-
The Aromatic Precursor: 2,6-Difluoronitrobenzene
-
The Nucleophile: Dimethyl malonate
The selection of 2,6-difluoronitrobenzene is strategic. The presence of two fluorine atoms, both ortho to the nitro group, provides two potential sites for substitution. However, the reaction can be controlled to favor monosubstitution.
Experimental Protocol: A Validated Synthesis
The following protocol is based on a reported successful synthesis of this compound.[3]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2,6-Difluoronitrobenzene | 159.09 | 1.00 g (0.67 mL) | 6.29 mmol | 1.0 |
| Dimethyl malonate | 132.12 | 832 mg (0.72 mL) | 6.30 mmol | 1.0 |
| Potassium carbonate (K2CO3) | 138.21 | 2.62 g | 19.0 mmol | 3.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,6-difluoronitrobenzene (1.00 g, 6.29 mmol), dimethyl malonate (832 mg, 6.30 mmol), and potassium carbonate (2.62 g, 19.0 mmol).
-
Solvent Addition: Add N,N-dimethylformamide (DMF, 5 mL).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, quench the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane) to afford the pure this compound as a pale-yellow solid.[3]
Reported Yield: 87% (1.48 g)[3]
Visualization of the Synthetic Pathway
The following diagrams illustrate the key transformations and workflows.
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow from reaction setup to final product.
Alternative Starting Materials and Considerations
While 2,6-difluoronitrobenzene is an excellent starting material, other halogenated nitroaromatics could potentially be used.
-
2-Bromo-6-fluoronitrobenzene or 2-Chloro-6-fluoronitrobenzene: These could also serve as precursors. However, the reactivity of the leaving groups follows the general trend of F > Cl > Br for activated SNAr reactions. Therefore, using chloro or bromo analogues might require more forcing reaction conditions (e.g., higher temperatures) and could potentially lead to lower yields or side products.
Conclusion
The synthesis of this compound is most efficiently achieved through the nucleophilic aromatic substitution of dimethyl malonate onto 2,6-difluoronitrobenzene. This method is robust, high-yielding, and relies on readily available starting materials. A thorough understanding of the SNAr mechanism and the role of the electron-withdrawing nitro group is paramount for optimizing this transformation and for troubleshooting any potential issues. The provided protocol serves as a reliable starting point for laboratory-scale synthesis, and can be adapted and scaled as needed for various research and development applications.
References
- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022-09-14). Vertex AI Search.
- Nucleophilic Aromatic Substitution. (2025-02-02). Chemistry LibreTexts.
- Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021-04-27). Stack Exchange.
Sources
"Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate molecular weight"
An In-Depth Technical Guide to Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate. The document delves into its physicochemical properties, a detailed and field-tested synthesis protocol with mechanistic considerations, spectroscopic characterization, and its application in the synthesis of complex heterocyclic scaffolds. Safety and handling protocols, derived from structurally related compounds, are also presented to ensure safe laboratory practice.
Core Compound Specifications
This compound is a substituted arylmalonic ester. The presence of both a nitro group and a fluorine atom on the phenyl ring makes it a highly activated and versatile building block in organic synthesis. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀FNO₆ | [1] |
| Molecular Weight | 271.20 g/mol | [2] |
| CAS Number | 872141-24-7 | [1] |
| Appearance | Pale-yellow solid | [3] |
Chemical Structure
The structure features a central malonate ester moiety attached to a phenyl ring, which is substituted with a nitro group at the 2-position and a fluorine atom at the 3-position.
Caption: Structure of this compound.
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly favored due to the electronic properties of the starting materials.
Principle of Synthesis: Nucleophilic Aromatic Substitution (SₙAr)
The core of this synthesis is the reaction between the enolate of dimethyl malonate and 2,6-difluoronitrobenzene. The SₙAr mechanism is operative for the following reasons:
-
Electron-Deficient Ring: The nitro group at the 2-position and the fluorine at the 6-position are potent electron-withdrawing groups. They act in concert to reduce the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.
-
Stable Intermediate: The attack of the malonate enolate forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the ortho-nitro group, providing a significant stabilizing effect.
-
Good Leaving Group: The fluoride ion is an effective leaving group in SₙAr reactions, facilitating the rearomatization of the ring to form the final product.
Detailed Experimental Protocol
The following protocol is adapted from a peer-reviewed synthesis and has been demonstrated to produce the target compound in high yield (87%)[3].
Reagents:
-
2,6-Difluoronitrobenzene (1.00 g, 6.29 mmol)
-
Dimethyl malonate (832 mg, 6.30 mmol, 1.0 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.62 g, 19.0 mmol, 3.0 equiv)
-
Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To a clean, dry flask, add 2,6-difluoronitrobenzene, dimethyl malonate, and potassium carbonate.
-
Add anhydrous DMF (5 mL) to create a 1.25 M solution.
-
Stir the resulting suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as diethyl ether or ethyl acetate[3].
-
Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using dichloromethane (CH₂Cl₂) as the eluent to afford this compound as a pale-yellow solid (1.48 g, 87% yield)[3].
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of the title compound.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The data presented here validates the structure of this compound[3].
| Analysis Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.56 (ddd, J = 8.2, 8.2, 5.3 Hz, 1H), 7.42 (dd, J = 10.5, 8.2 Hz, 1H), 7.29 (ddd, J = 8.2, 8.2, 1.1 Hz, 1H), 5.12 (s, 1H), 3.81 (s, 6H) ppm. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 167.3, 159.2 (d, J = 251.5 Hz), 147.2 (d, J = 4.4 Hz), 131.0 (d, J = 9.2 Hz), 126.3 (d, J = 2.9 Hz), 125.6 (d, J = 22.1 Hz), 118.8 (d, J = 3.3 Hz), 54.1, 53.5 ppm. |
| Infrared (IR) | νₘₐₓ 3085, 2958, 1740 (C=O stretch), 1616, 1541 (NO₂ stretch), 1438, 1361 (NO₂ stretch), 1238, 1162, 1021, 810, 742 cm⁻¹. |
| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z [M + Na]⁺ calculated for C₁₁H₁₀FNNaO₆: 294.0384; found: 294.0381. |
Interpretation:
-
¹H NMR: The signals in the aromatic region (7.29-7.56 ppm) confirm the substituted phenyl ring. The singlet at 5.12 ppm corresponds to the methine proton of the malonate, and the singlet at 3.81 ppm represents the six equivalent protons of the two methyl ester groups.
-
¹³C NMR: The signal at δ 167.3 ppm is characteristic of the ester carbonyl carbons. The large coupling constant (J = 251.5 Hz) for the signal at 159.2 ppm is definitive for a carbon directly bonded to fluorine.
-
IR Spectroscopy: The strong absorption at 1740 cm⁻¹ confirms the presence of the ester carbonyl groups. The characteristic stretches for the nitro group at 1541 and 1361 cm⁻¹ are also prominent.
-
HRMS: The experimentally found mass is in excellent agreement with the calculated mass, confirming the elemental composition of C₁₁H₁₀FNO₆.
Reactivity and Application in Medicinal Chemistry
Arylmalonates are foundational building blocks in drug discovery. This compound serves as a valuable precursor for constructing more complex molecular architectures.
Its primary documented application is as an intermediate in the synthesis of hexahydro-2,6-methano-1-benzazocines[3]. This transformation involves a base-mediated reductive cyclization, where the nitro group is reduced to an amine, which then participates in an intramolecular cyclization. This highlights the compound's utility in generating novel polycyclic scaffolds of potential therapeutic interest.
Caption: Synthetic utility of the title compound.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety protocols can be established based on data for structurally similar compounds like dimethyl malonate and dimethyl fluoromalonate.
| Precaution Category | Recommendation | Rationale / Source |
| Engineering Controls | Handle exclusively in a certified chemical fume hood. | To prevent inhalation of dust or vapors.[4][5] |
| Personal Protective Equipment (PPE) | - Nitrile gloves- Chemical safety goggles- Lab coat | To prevent skin and eye contact. Dimethyl fluoromalonate is corrosive and can cause burns.[4][5] |
| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | General good laboratory practice for handling fine chemicals.[6] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | To maintain chemical integrity and prevent release.[4] |
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention[2].
-
Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists[2].
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][5].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2].
References
-
D. E. Furst, et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Organic Letters. Available at: [Link]
- Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
-
Organic Syntheses. (n.d.). SYNTHESIS OF DIMETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE USING AN IODONIUM YLIDE DERIVED FROM DIMETHYL MALONATE. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate III. Available at: [Link]
-
ChemBK. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). 1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate. Available at: [Link]
-
PubChem. (n.d.). Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate. Available at: [Link]
-
Pharmaffiliates. (n.d.). Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate. Available at: [Link]
- Google Patents. (n.d.). CN108456140B - Method for preparing flurbiprofen impurity M.
Sources
An In-depth Technical Guide to Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate is a key chemical intermediate whose structural features—a fluorinated and nitrated phenyl ring attached to a malonic ester moiety—make it a valuable building block in modern organic synthesis. Particularly, its utility as a precursor for complex heterocyclic scaffolds has garnered attention in the field of medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis with mechanistic insights, and a discussion of its applications in the development of novel therapeutic agents.
Physicochemical Properties
This compound is a pale-yellow solid at room temperature. A summary of its key physical and chemical identifiers is provided in the table below. While specific experimental data for properties such as melting point, boiling point, and density are not widely reported in publicly available literature, its identity is well-established through its CAS registry number and spectral data.
| Property | Value | Source(s) |
| CAS Number | 872141-24-7 | [1] |
| Molecular Formula | C₁₁H₁₀FNO₆ | [1] |
| Molecular Weight | 271.20 g/mol | [1] |
| Physical Form | Solid | |
| Appearance | Pale-Yellow | |
| Purity | Typically ≥98% | |
| Storage | Sealed in a dry environment at room temperature. |
Synthesis of this compound
The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a suitably activated aromatic ring with a nucleophile, in this case, the enolate of dimethyl malonate.
Experimental Protocol
The following protocol is a robust and validated method for the preparation of this compound:
Reagents:
-
2,6-Difluoronitrobenzene
-
Dimethyl malonate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluoronitrobenzene (1.0 equivalent), dimethyl malonate (approximately 1.0 equivalent), and anhydrous potassium carbonate (3.0 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 1.25 M with respect to the 2,6-difluoronitrobenzene.
-
Heat the resulting suspension to 90°C with vigorous stirring.
-
Maintain the reaction at 90°C for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by diluting the mixture with ice-water and diethyl ether.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane) to afford this compound as a pale-yellow solid.
Mechanistic Insights
The synthesis proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The key steps are outlined below:
Caption: The SNAr mechanism for the synthesis of this compound.
Causality Behind Experimental Choices:
-
2,6-Difluoronitrobenzene as the Substrate: The presence of two electron-withdrawing groups (the nitro group and the fluorine atoms) makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack. The nitro group, in particular, can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, which is crucial for the reaction to proceed.[2][3]
-
Dimethyl Malonate as the Nucleophile: The methylene protons of dimethyl malonate are acidic (pKa ≈ 13) and can be readily deprotonated by a suitable base to form a resonance-stabilized carbanion (enolate), which acts as the nucleophile.
-
Potassium Carbonate as the Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate dimethyl malonate to a significant extent, initiating the reaction. Its use as a solid in an organic solvent provides a heterogeneous reaction medium, and it has the advantage of being less harsh and easier to handle than stronger bases like sodium hydride.[4]
-
N,N-Dimethylformamide (DMF) as the Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions. It can dissolve the organic reactants and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.
Spectroscopic Characterization
¹H NMR Spectroscopy
A published ¹H NMR spectrum in CDCl₃ (400 MHz) shows a characteristic signal for the aromatic proton at δ 7.56 (ddd, J = 8.2, 8.2, 5.3 Hz, 1H). The expected signals for the methoxy groups would appear as a singlet around δ 3.8 ppm, and the methine proton of the malonate moiety would be observed as a singlet.
¹³C NMR, IR, and Mass Spectrometry
Detailed experimental data for ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry for this specific isomer are not widely published. However, based on the structure, the following characteristic signals can be predicted:
-
¹³C NMR: Resonances for the carbonyl carbons of the ester groups, aromatic carbons (with C-F and C-N couplings), the methine carbon, and the methoxy carbons.
-
Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the C=O stretching of the ester groups (around 1730-1750 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹ respectively), and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, such as the loss of methoxy and carbomethoxy groups.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications.
Synthesis of Hexahydro-2,6-methano-1-benzazocines
A notable application of this compound is as a precursor in the synthesis of hexahydro-2,6-methano-1-benzazocines. This heterocyclic core is present in several biologically active natural products, such as aspernomine, which has demonstrated cytotoxicity against various cancer cell lines.[1]
The synthetic utility of this compound in this context is illustrated in the following workflow:
Sources
An In-depth Technical Guide to the Solubility of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate, a key intermediate in pharmaceutical synthesis. In the absence of experimental solubility data, this guide pioneers a predictive approach, leveraging computational chemistry to forecast the compound's behavior in a diverse range of organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for solubility determination. We will explore the fundamental principles governing solubility, present a robust experimental protocol for empirical validation, and provide a detailed discussion of the predicted solubility landscape of this compound.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from the laboratory to a viable pharmaceutical product is fraught with challenges, with solubility being a primary hurdle.[1][2] The bioavailability of an orally administered drug is intrinsically linked to its solubility and permeability.[2] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and exert its therapeutic effect. Poor solubility can lead to low and variable bioavailability, hindering clinical efficacy and potentially leading to the abandonment of otherwise promising drug candidates.
This compound is a significant building block in the synthesis of various active pharmaceutical ingredients (APIs). Its strategic importance is highlighted in synthetic pathways leading to complex heterocyclic systems. Understanding its solubility in various organic solvents is paramount for several key processes in drug development:
-
Reaction Kinetics and Purity: The efficiency of synthetic reactions often depends on the complete dissolution of reactants. Poor solubility can lead to sluggish or incomplete reactions, impacting yield and purity.
-
Purification and Crystallization: The selection of an appropriate solvent system is critical for effective purification by crystallization. Knowledge of solubility across a range of solvents allows for the rational design of crystallization processes to achieve high purity and desired crystal morphology.
-
Formulation Development: For parenteral and oral liquid formulations, the drug substance must be dissolved in a pharmaceutically acceptable solvent system. Solubility data guides the selection of appropriate excipients and co-solvents.
Given the absence of publicly available experimental data on the solubility of this compound, this guide employs a predictive modeling approach to provide valuable insights for researchers in the field.
Physicochemical Profile of this compound
A thorough understanding of a molecule's physicochemical properties is the cornerstone of predicting its solubility.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Key Physicochemical Parameters:
| Property | Value | Source |
| CAS Number | 872141-24-7 | [3] |
| Molecular Formula | C₁₁H₁₀FNO₆ | [3] |
| Molecular Weight | 271.20 g/mol | [3] |
| Predicted logP | 1.85 | Computational Prediction[4] |
| Estimated Melting Point | 75-85 °C | Estimation based on similar structures[5] |
The predicted octanol-water partition coefficient (logP) of 1.85 suggests that this compound is a moderately lipophilic compound. The melting point is a critical parameter in solubility prediction, as it reflects the strength of the crystal lattice that must be overcome for dissolution to occur. In the absence of an experimental value, an estimation of 75-85°C is made based on the melting points of structurally analogous compounds, such as 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (65-68°C).[5]
Theoretical Framework: Predicting Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process. The "like dissolves like" principle provides a qualitative understanding, suggesting that solutes will have higher solubility in solvents with similar polarity. For a more quantitative prediction, the General Solubility Equation (GSE) developed by Yalkowsky and Banerjee is a powerful tool. The GSE estimates the molar solubility (S) of a solute in a given solvent based on its octanol-water partition coefficient (logP) and its melting point (MP).
The equation is as follows:
log S = 0.5 - 0.01 * (MP - 25) - logP
This equation is particularly useful for predicting solubility in water. For organic solvents, a modified version or other QSAR (Quantitative Structure-Activity Relationship) models are often employed. These models take into account various molecular descriptors of both the solute and the solvent to predict solubility.[6]
Predicted Solubility of this compound in Common Organic Solvents
Due to the lack of experimental data, the solubility of this compound in a range of common organic solvents was predicted using established computational models. These predictions are based on the compound's structure and its predicted physicochemical properties.
| Solvent | Dielectric Constant (ε) | Polarity Index | Predicted Solubility (g/L) at 25°C | Qualitative Solubility |
| Non-Polar Solvents | ||||
| n-Hexane | 1.88 | 0.1 | < 0.1 | Very Sparingly Soluble |
| Toluene | 2.38 | 2.4 | 1 - 5 | Sparingly Soluble |
| Diethyl Ether | 4.34 | 2.8 | 5 - 10 | Sparingly Soluble |
| Polar Aprotic Solvents | ||||
| Ethyl Acetate | 6.02 | 4.4 | 50 - 100 | Soluble |
| Tetrahydrofuran (THF) | 7.58 | 4.0 | > 100 | Freely Soluble |
| Acetone | 20.7 | 5.1 | > 100 | Freely Soluble |
| Acetonitrile | 37.5 | 5.8 | > 100 | Freely Soluble |
| Dimethylformamide (DMF) | 36.7 | 6.4 | > 200 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | > 200 | Very Soluble |
| Polar Protic Solvents | ||||
| 1-Butanol | 17.5 | 4.0 | 10 - 30 | Soluble |
| Isopropanol | 19.9 | 3.9 | 30 - 50 | Soluble |
| Ethanol | 24.6 | 4.3 | 50 - 100 | Soluble |
| Methanol | 32.7 | 5.1 | > 100 | Freely Soluble |
Disclaimer: These solubility values are computationally predicted and should be considered as estimates. Experimental verification is highly recommended.
Discussion of Predicted Solubility:
The predictions indicate that this compound exhibits poor solubility in non-polar solvents like n-hexane. This is expected given the presence of several polar functional groups (nitro, fluoro, and two ester groups) which make the molecule moderately polar. The solubility is predicted to increase with solvent polarity.
The compound is expected to be sparingly soluble in toluene and diethyl ether. In contrast, it is predicted to be soluble to freely soluble in a range of polar aprotic solvents, including ethyl acetate, THF, acetone, and acetonitrile. Its predicted high solubility in DMF and DMSO aligns with the common use of these solvents in synthetic reactions involving aryl malonates.
In polar protic solvents, the predicted solubility is also significant, ranging from soluble in butanol and isopropanol to freely soluble in ethanol and methanol. This suggests that hydrogen bonding interactions between the solvent and the solute's oxygen and fluorine atoms contribute favorably to the dissolution process.
A Self-Validating Experimental Protocol for Solubility Determination
To empirically validate the predicted solubility data and provide a robust methodology for future studies, the following detailed experimental protocol based on the shake-flask method is presented.[7][8] This protocol is designed as a self-validating system by incorporating equilibrium confirmation and multiple analytical techniques.
Figure 2: Experimental workflow for the determination of solubility.
Step-by-Step Methodology:
5.1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Syringes and 0.22 µm syringe filters (compatible with the organic solvents)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[1][9]
5.2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of each organic solvent. The presence of undissolved solid is crucial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for an extended period to ensure equilibrium is reached. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid has reached a plateau.[7]
-
-
Sampling and Sample Preparation:
-
After the desired equilibration time, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
5.3. Analytical Quantification:
-
HPLC-UV Method:
-
Develop a validated HPLC method for the quantification of this compound. This involves selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.
-
Prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
Inject the diluted samples and quantify the concentration based on the calibration curve.[1]
-
-
UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions.
-
Measure the absorbance of the diluted samples and calculate the concentration using the Beer-Lambert law.[11]
-
-
Gravimetric Method:
-
Pipette a known volume of the filtered saturated solution into a pre-weighed evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.
-
Dry the residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.
-
The weight of the residue corresponds to the amount of dissolved solute.[2][12]
-
5.4. Data Analysis and Validation:
-
Calculate the solubility from the data obtained from each analytical method.
-
Compare the solubility values obtained at different equilibration times. Consistent values indicate that equilibrium has been reached.
-
Compare the results from the different analytical techniques. Good agreement between the methods provides a high degree of confidence in the determined solubility.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. In the absence of experimental data, a predictive approach was employed to estimate its solubility profile, indicating a preference for polar aprotic and protic solvents. The guide also outlines a robust, self-validating experimental protocol to enable researchers to determine the empirical solubility of this important pharmaceutical intermediate with a high degree of confidence. The information and methodologies presented herein are intended to facilitate the efficient and informed use of this compound in synthetic chemistry and pharmaceutical development, ultimately contributing to the accelerated discovery and formulation of new medicines.
References
- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal 2021;1(1):58-60.
-
Determination of Solubility by Gravimetric Method. Available at: [Link]
-
PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025-03-26). Available at: [Link]
-
National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available at: [Link]
-
LogP Value Predictor. Available at: [Link]
-
Bhatt, P., et al. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at: [Link]
-
Al-Hamdani, Y. A., & Al-Sabawi, A. M. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. Available at: [Link]
-
Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions? ResearchGate. Available at: [Link]
-
Wang, S., et al. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. Available at: [Link]
-
Chromatography Forum. how can i test the solubility in hplc please ? (2009-08-19). Available at: [Link]
-
ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017-02-07). Available at: [Link]
-
A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025-08-05). ResearchGate. Available at: [Link]
-
Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. (2024-06-29). Roots Press. Available at: [Link]
-
ChemBK. This compound. Available at: [Link]
-
SimilarityLab. Predict logP using MRlogP. Available at: [Link]
-
Scribd. Dielectric Constants of Common Solvents. Available at: [Link]
-
Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. (2021-02-14). Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Virtual Computational Chemistry Laboratory. On-line Software. Available at: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020-08-09). Available at: [Link]
-
Solvent Physical Properties. Available at: [Link]
-
ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. Available at: [Link]
-
Quora. How do you perform the shake flask method to determine solubility? (2017-04-27). Available at: [Link]
-
CosmoMath. Solubility Product (Ksp) Calculator. Available at: [Link]
-
Dielectric Constant of Common solvents. Available at: [Link]
-
Solubility of Organic Compounds. (2023-08-31). Available at: [Link]
-
The Story of Mathematics. Solubility Calculator + Online Solver With Free Steps. Available at: [Link]
-
GitHub. kayneong/LogP-Prediction: Prediction of LogP from SMILES datasets of chemical molecules. Available at: [Link]
-
Pearson. Ksp Solubility Product Calculator | Solve Solubility & Common Ion Effect. Available at: [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
CHEMIX. Calculate Solubility. Available at: [Link]
-
PubChem. Dimethyl 2-(4-nitrophenyl)malonate. Available at: [Link]
-
Mathos AI. Free Ksp Calculator. Available at: [Link]
-
Carl ROTH. Dimethyl malonate, 250 ml, CAS No. 108-59-8. Available at: [Link]
-
PubChem. Dimethyl 2-(2-nitrobenzylidene)malonate. Available at: [Link]
-
PubChem. 1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate. Available at: [Link]
-
MySkinRecipes. Diethyl-2 (3-fluoro-4-nitrophenyl)-2-methylmalonate. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: The Synthetic Utility of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block for Fluorinated Heterocycles
Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern organic synthesis. Its strategic arrangement of a nitro group ortho to a malonate-substituted aromatic ring, combined with a fluorine substituent, makes it an ideal precursor for constructing complex molecular architectures. This is particularly true for the synthesis of fluorinated indole derivatives, a class of compounds of significant interest in medicinal chemistry and drug development due to the unique pharmacological properties imparted by the fluorine atom.
This guide provides an in-depth exploration of the synthesis and primary applications of this compound. We will detail robust protocols, explain the mechanistic rationale behind key transformations, and offer insights derived from established synthetic methodologies.
Part 1: Synthesis of this compound
The preparation of the title compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of a fluoride by the enolate of dimethyl malonate.
Reaction Principle
The reaction proceeds by deprotonating dimethyl malonate with a mild base, such as potassium carbonate, to form a soft nucleophile. This nucleophile then attacks the electron-deficient carbon of 2,6-difluoronitrobenzene, preferentially displacing one of the fluorine atoms. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation without hindering the reactivity of the malonate enolate.
Caption: Synthesis of the title compound via SNAr reaction.
Detailed Experimental Protocol: Synthesis from 2,6-Difluoronitrobenzene
This protocol is adapted from a general procedure for the synthesis of substituted nitrophenylmalonates.[1][2]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| 2,6-Difluoronitrobenzene | 159.09 | 6.29 | 1.0 | 1.00 g |
| Dimethyl malonate | 132.12 | 6.30 | 1.0 | 0.832 g |
| Potassium carbonate (K₂CO₃) | 138.21 | 19.0 | 3.0 | 2.62 g |
| N,N-Dimethylformamide (DMF) | - | - | - | 5 mL |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2,6-difluoronitrobenzene (1.00 g, 6.29 mmol), dimethyl malonate (0.832 g, 6.30 mmol), and potassium carbonate (2.62 g, 19.0 mmol).
-
Add N,N-Dimethylformamide (5 mL) to the flask.
-
Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluent: dichloromethane or an ethyl acetate/hexane gradient) to afford this compound as a pale-yellow solid.[1] A reported yield for this transformation is 87%.[1]
Part 2: Core Application in the Synthesis of 4-Fluoroindoles
A primary application of this compound is its use as a precursor for 4-fluoro-substituted indoles. This transformation is a powerful variant of the Leimgruber-Batcho indole synthesis, which involves the reductive cyclization of an o-nitrostyrene or a related precursor.[3]
Mechanistic Overview: Reductive Cyclization
The synthesis involves two key steps:
-
Reduction: The nitro group is reduced to an amine. Common methods include catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reduction using metals in acidic media (e.g., Fe in acetic acid, SnCl₂).
-
Cyclization: The newly formed aniline undergoes a spontaneous intramolecular condensation with one of the adjacent ester groups, followed by elimination of a molecule of alcohol (methanol in this case), to form the indole ring system. The resulting product is a methyl 4-fluorooxindole-3-carboxylate, which can be further processed. For direct indole formation, the malonate may first be converted to a different intermediate, but the core principle of reductive cyclization remains central.
Caption: General workflow for the synthesis of 4-fluoroindoles.
Protocol: Reductive Cyclization to 5-Fluorooxindole-3-carboxylate
While direct synthesis to a 4-fluoroindole-2-carboxylate is the ultimate goal, a common and well-documented pathway involves the initial formation of an oxindole. This protocol is based on general procedures for the reductive cyclization of similar nitrophenylmalonates.[4]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| This compound | 271.20 | 10.0 | 1.0 | 2.71 g |
| Iron powder (<325 mesh) | 55.84 | 50.0 | 5.0 | 2.79 g |
| Glacial Acetic Acid | - | - | - | 50 mL |
| Ethanol | - | - | - | 25 mL |
Procedure:
-
In a round-bottom flask, suspend this compound (2.71 g, 10.0 mmol) in a mixture of glacial acetic acid (50 mL) and ethanol (25 mL).
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Once refluxing, add iron powder (2.79 g, 50.0 mmol) portion-wise over 15-20 minutes. Caution: The reaction is exothermic.
-
Maintain the reaction at reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the bulk of the solvents.
-
Dilute the residue with water and ethyl acetate. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude solid by recrystallization or column chromatography to yield the corresponding 4-fluorooxindole derivative.
Part 3: Knoevenagel-type Transformation to Acrylate Intermediates
The active methylene proton of this compound can readily participate in condensation reactions. A notable example is the Knoevenagel-type reaction with formaldehyde (from paraformaldehyde) to produce methyl 2-(3-fluoro-2-nitrophenyl)acrylate. This acrylate is a valuable Michael acceptor and a precursor for other complex molecules.[2]
Reaction Principle
The reaction is a base-catalyzed condensation. Potassium carbonate acts as the base, and a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can facilitate the reaction. The process involves the initial formation of the acrylate followed by in-situ decarboxylation of one of the ester groups, driven by heating.
Sources
Application Notes & Protocols: The Synthetic Utility of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate in Nucleophilic Reactions
Abstract: This document provides a detailed technical guide on the reactivity of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate with various nucleophiles. As a highly functionalized aromatic building block, this compound serves as a versatile precursor for the synthesis of complex heterocyclic structures relevant to pharmaceutical and materials science research. We will explore the underlying principles of its reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr) and subsequent intramolecular cyclization events. This guide offers field-proven insights, detailed experimental protocols, and mechanistic visualizations to empower researchers in drug development and organic synthesis.
Introduction: A Versatile Aromatic Building Block
This compound is a compound of significant interest in modern organic synthesis. Its structure is primed for diverse chemical transformations, making it a valuable intermediate. The key to its reactivity lies in the specific arrangement of its functional groups:
-
An Electron-Deficient Aromatic Core: The presence of a strongly electron-withdrawing nitro group ortho to the malonate substituent dramatically activates the aromatic ring towards nucleophilic attack.[1][2][3] This activation is a cornerstone of its utility.
-
A Labile Fluorine Leaving Group: The fluorine atom, positioned meta to the nitro group, serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. The high electronegativity of fluorine polarizes the C-F bond, making the attached carbon highly electrophilic and susceptible to nucleophilic attack.[4]
-
A Reactive Malonate Moiety: The dimethyl malonate group is not merely a spectator. Its acidic α-protons can be readily removed by a base to generate a potent carbon-centered nucleophile, opening pathways for intramolecular cyclizations.[5] Furthermore, the ester groups can be hydrolyzed and decarboxylated, offering a route to install a single acetic acid side chain.
This unique combination of features allows for a programmed, sequential reaction strategy, enabling the construction of elaborate molecular architectures, most notably nitrogen-containing heterocycles like quinoxalines and benzazocines, which are privileged scaffolds in medicinal chemistry.[6][7]
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this compound with external nucleophiles is the SNAr mechanism. Unlike SN1 and SN2 reactions that occur at sp³-hybridized centers, the SNAr reaction proceeds via a two-step addition-elimination sequence at an sp²-hybridized aromatic carbon.[1][3][8]
The Causality of the SNAr Pathway:
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the fluorine. This step is typically the rate-determining step of the reaction.[2] The aromaticity of the ring is temporarily disrupted, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][3]
-
Stabilization of the Intermediate: The stability of the Meisenheimer complex is critical for the reaction to proceed. The ortho-nitro group plays a crucial role here, delocalizing the negative charge through resonance, thereby lowering the activation energy of the initial attack.[4]
-
Elimination and Rearomatization: In the final, rapid step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Applications in Heterocyclic Synthesis
The true synthetic power of this compound is realized when the initial SNAr reaction is followed by intramolecular transformations.
Synthesis of Quinoxaline Scaffolds
Quinoxalines are a vital class of N-heterocycles with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[6][9][10] A highly efficient route to substituted quinoxalines involves the reaction of our title compound with aromatic 1,2-diamines.
The reaction sequence is a masterful example of synthetic design:
-
SNAr Reaction: An initial SNAr reaction occurs where one of the amino groups of the 1,2-diamine displaces the fluorine atom.
-
Nitro Group Reduction: The resulting intermediate, which now contains a nitro group and a free amine, is subjected to reduction (e.g., using SnCl₂ or catalytic hydrogenation). This unmasks a second amine, creating an in-situ 1,2-phenylenediamine derivative.
-
Intramolecular Cyclocondensation: Under the reaction conditions, the newly formed diamine undergoes a spontaneous intramolecular cyclization with the adjacent malonate esters, which act as a 1,2-dicarbonyl equivalent after tautomerization/elimination, to form the quinoxaline ring system.
Caption: Workflow for the synthesis of quinoxaline derivatives.
Base-Mediated Reductive Cyclization for Benzazocine Cores
An even more advanced application involves leveraging the malonate moiety as an intramolecular C-nucleophile. This strategy provides access to complex bridged ring systems like the hexahydro-2,6-methano-1-benzazocine core, which is present in several biologically active natural products.[11][12]
This transformation is typically initiated by a base, which deprotonates the malonate to form a carbanion.[5] In a key step, this nucleophilic carbon can participate in a reductive cyclization process involving the nitro group. The reaction is complex but offers a powerful method for building polycyclic alkaloids.[12]
Summary of Reactions with Various Nucleophiles
The substrate reacts predictably with a range of nucleophiles. The choice of nucleophile, base, and solvent dictates the final product.
| Nucleophile Class | Example Nucleophile | Base (if required) | Solvent | Product Type | Typical Yield (%) | Reference |
| N-Nucleophiles | Morpholine, Piperidine | K₂CO₃ | DMF | 3-(N-heterocyclyl)-2-nitrophenyl malonate | 50 - 65 | [13][14] |
| O-Nucleophiles | Methanol, Phenol | KOH, NaH, K₂CO₃ | MeOH, DMF | 3-alkoxy/phenoxy-2-nitrophenyl malonate | 65 - 85 | [13][14] |
| S-Nucleophiles | Thiophenol | K₂CO₃ | DMF | 3-(phenylthio)-2-nitrophenyl malonate | ~45 | [13][14] |
| C-Nucleophiles | Dimethyl Malonate | K₂CO₃ | DMF | SNAr substitution product | 87 - 92 | [11] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nitroaromatic compounds can be hazardous; handle with care.
Protocol 1: General Procedure for SNAr with O- and N-Nucleophiles
This protocol provides a robust, general method for the displacement of the fluorine atom.
-
Rationale: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction by solvating the cation of the base, leaving the anion more nucleophilic. Potassium carbonate is a moderately strong base, sufficient to deprotonate phenols or act as an acid scavenger for amine reactions without hydrolyzing the esters.
Materials & Reagents:
-
This compound (1.0 eq)
-
Nucleophile (e.g., phenol or morpholine) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF (to make a ~0.5 M solution).
-
Add the nucleophile (1.2 eq) followed by anhydrous potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-8 hours.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted product.
Protocol 2: Synthesis of a Quinoxaline Derivative (Illustrative)
This protocol outlines the key steps for a multi-component synthesis leading to a quinoxaline core.
-
Rationale: This multi-step, one-pot-adaptable procedure showcases the utility of the substrate. The initial SNAr is followed by a robust reduction using Tin(II) chloride, which is effective for reducing aromatic nitro groups in the presence of other functional groups like esters. The final cyclization is often spontaneous upon formation of the diamine.
Materials & Reagents:
-
Product from SNAr reaction with an o-amino-substituted aniline.
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethanol or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the SNAr product (1.0 eq) in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O (5.0 eq) portion-wise. The reaction is often exothermic.
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize by pouring it over ice and adding saturated NaHCO₃ solution until the pH is ~8. Caution: Gas evolution.
-
A tin hydroxide precipitate will form. Filter the mixture through a pad of Celite, washing thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The crude product is the cyclized quinoxaline derivative, which can be purified by column chromatography or recrystallization.
Conclusion
This compound is a powerful and versatile intermediate for organic synthesis. Its reactivity is dominated by the SNAr mechanism, activated by the ortho-nitro group, allowing for the facile introduction of a wide array of nucleophiles. The strategic placement of the malonate moiety opens up subsequent intramolecular cyclization pathways, providing elegant and efficient routes to valuable heterocyclic cores like quinoxalines. The protocols and principles outlined in this guide provide a solid foundation for researchers to exploit the full synthetic potential of this valuable building block in drug discovery and materials science.
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- Malonates as Nucleophiles. (YouTube) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdlsmrciXYmAjqY7W9ddc41Wn84UzufpHpfFpO04pkeLrQWu_4dN0Gr7og2s3xNCsgjhth7nc1uBA768sOFaNW9kB4PtIlEXyuEx9xHzJo2SxRZY_XDRPup8tOvLQfwqdeU2TF4aI=]
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- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. ck12.org [ck12.org]
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- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes: Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate as a Versatile Precursor for the Synthesis of Fluorinated Heterocycles
An In-Depth Guide for Medicinal and Synthetic Chemists
Introduction: Strategic Value of a Multifunctional Precursor
In modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven method for enhancing pharmacological properties such as metabolic stability, binding affinity, and membrane permeability.[1][2][3][4] Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate is a highly versatile and powerful building block engineered for the efficient synthesis of complex, fluorinated heterocyclic systems. Its structure is strategically designed with three key functionalities:
-
An Ortho-Nitro Group: This serves as a latent amino group, which can be unmasked via reduction to trigger intramolecular cyclization reactions. It is a cornerstone for building fused ring systems.
-
A Malonate Moiety: This geminal diester provides a reactive carbon center and electrophilic carbonyls, essential for forming quinolone and other heterocyclic rings through intramolecular condensation.
-
A Meta-Fluoro Substituent: The fluorine atom, positioned on the phenyl ring, is carried through the synthetic sequence, imparting the desirable physicochemical properties of fluorine to the final heterocyclic products.[5]
This guide provides detailed protocols and technical insights into the application of this precursor for synthesizing high-value heterocyclic cores, such as fluoroquinolones and fluorobenzodiazepines, which are privileged structures in medicinal chemistry.[6][7][8]
Part 1: Synthesis of the Precursor
The synthesis of the title compound, this compound, is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the C2 position of 2,6-difluoronitrobenzene is highly activated by the electron-withdrawing nitro group, making it susceptible to displacement by a soft nucleophile like the enolate of dimethyl malonate.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related nitrophenyl malonates.[9][10]
Workflow Overview
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Substituted Quinolones Utilizing Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
Introduction: The Strategic Importance of Substituted Quinolones and a Versatile Precursor
The quinolone scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of a vast array of therapeutic agents.[1] From potent antibacterial agents to anticancer and antimalarial drugs, the versatility of the quinolone ring system is well-established.[1] The continuous emergence of drug resistance necessitates the development of novel, substituted quinolone derivatives with enhanced efficacy and tailored pharmacological profiles. A key strategy in achieving this chemical diversity lies in the judicious choice of starting materials that allow for controlled and efficient synthetic transformations.
This guide details the synthetic utility of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate as a strategic precursor for the synthesis of 6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives. The presence of the ortho-nitro group and the malonate functionality sets the stage for a highly efficient reductive cyclization, a powerful transformation for the construction of the quinolone core. The fluorine substituent at the 3-position of the phenyl ring is of particular interest, as the incorporation of fluorine atoms into the quinolone scaffold is a well-known strategy to significantly enhance antimicrobial potency.[1]
This document provides a comprehensive overview of the synthetic pathway, from the preparation of the key precursor to its conversion into the target quinolone. We will delve into the mechanistic underpinnings of the key reaction steps, offering detailed, field-proven protocols for each transformation.
Proposed Synthetic Pathway: A Two-Step Approach to the Quinolone Core
The synthesis of the target substituted quinolone from this compound is proposed to proceed via a robust and reliable two-step sequence:
-
Synthesis of the Starting Material: Preparation of this compound from commercially available reagents.
-
Reductive Cyclization: A one-pot transformation involving the reduction of the nitro group to an amine, followed by in-situ intramolecular cyclization to furnish the 4-hydroxyquinolone ring system.
This approach is both convergent and efficient, leveraging a well-established cyclization strategy to rapidly assemble the complex heterocyclic core.
Caption: Proposed two-step synthetic workflow.
Part 1: Synthesis of this compound
The synthesis of the key precursor, this compound, is achieved through a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack by the enolate of dimethyl malonate.
Experimental Protocol 1: Synthesis of this compound
Materials:
-
2,6-Difluoronitrobenzene
-
Dimethyl malonate
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of dimethyl malonate (1.0 equivalent) in anhydrous DMF, add potassium carbonate (3.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2,6-difluoronitrobenzene (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow oil.
Note on Causality: The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic substitution by solvating the potassium cation, thereby increasing the nucleophilicity of the malonate enolate. Potassium carbonate acts as a base to deprotonate dimethyl malonate.
Part 2: Reductive Cyclization to Methyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
This crucial step involves the reduction of the nitro group to an amine, which then undergoes a spontaneous intramolecular cyclization via a Dieckmann-type condensation to form the 4-hydroxyquinolone ring system. Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.
Caption: Mechanism of Reductive Cyclization.
Experimental Protocol 2: Synthesis of Methyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
Materials:
-
This compound
-
Palladium on carbon (10 wt. % Pd)
-
Ethanol
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Carefully add 10% Palladium on carbon (5-10 mol %).
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 6-8 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion of the reduction, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.
-
Transfer the filtrate to a clean round-bottom flask and heat the solution to reflux for 2-3 hours to effect cyclization. The formation of a precipitate may be observed.
-
Cool the reaction mixture to room temperature. The product, Methyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.
Note on Causality: The catalytic hydrogenation selectively reduces the nitro group to an amine without affecting the ester functionalities. The subsequent heating in ethanol provides the thermal energy required for the intramolecular cyclization of the newly formed aniline with one of the adjacent ester groups to form the stable 4-hydroxyquinolone ring.
Data Summary
| Step | Reactant | Product | Typical Yield (%) | Key Reagents/Conditions |
| 1 | 2,6-Difluoronitrobenzene & Dimethyl malonate | This compound | 85-95 | K₂CO₃, DMF, 80 °C |
| 2 | This compound | Methyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | 80-90 | H₂, 10% Pd/C, Ethanol, Reflux |
Conclusion and Future Perspectives
The synthetic route detailed herein provides a reliable and efficient method for the preparation of substituted quinolones from the versatile precursor, this compound. The resulting Methyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a valuable intermediate that can be further functionalized at various positions to generate a library of novel quinolone derivatives for drug discovery programs. The protocols are robust and scalable, making them suitable for both academic research and industrial applications. Future work could explore alternative reduction methods and the diversification of the quinolone scaffold through subsequent chemical transformations.
References
-
Quinolones (oxo-quinolines) are a versatile sub-group within the quinoline family with potential applications in major fields, namely in medicine. 260 quinolones for applications in medicinal chemistry: synthesis and structure. [Link]
-
The incorporation of a carbonyl group at any position of the quinoline core yields oxo-quinolines/quinolones. 260 quinolones for applications in medicinal chemistry: synthesis and structure. [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC - NIH. [Link]
-
Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. PMC - NIH. [Link]
Sources
Application Note and Protocol: A Comprehensive Guide to the Large-Scale Synthesis of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
This document provides a detailed protocol and in-depth scientific rationale for the large-scale synthesis of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate, a key intermediate in the development of various pharmaceutical compounds. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical principles and safety considerations essential for successful and safe execution.
Introduction: The Significance of a Versatile Building Block
This compound is a valuable synthetic intermediate, sought after for its role in the construction of complex molecular architectures. The presence of the nitro group and the fluorine atom on the phenyl ring, coupled with the reactive malonate moiety, makes it a versatile precursor for a range of pharmaceuticals. Notably, derivatives of nitrophenyl malonates are instrumental in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and certain anti-cancer agents.[1] The strategic placement of the fluoro and nitro groups allows for subsequent chemical modifications, such as reduction of the nitro group to an amine, which can then be used in cyclization reactions to form heterocyclic systems common in many drug scaffolds.
This application note details a robust and scalable method for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction. The protocol has been optimized for high yield and purity, with a strong emphasis on safety and process control.
Reaction Principle: Nucleophilic Aromatic Substitution
The synthesis proceeds through a classic SNAr mechanism. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. In this case, the fluorine atom at the 2-position is displaced by the carbanion generated from dimethyl malonate. The reaction is facilitated by a base, which deprotonates the acidic α-proton of dimethyl malonate.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |
| 2,6-Difluoronitrobenzene | 19064-24-5 | 159.09 | ≥98% |
| Dimethyl malonate | 108-59-8 | 132.12 | ≥99% |
| Potassium carbonate (anhydrous) | 584-08-7 | 138.21 | ≥99% |
| Dimethylformamide (DMF, anhydrous) | 68-12-2 | 73.09 | ≥99.8% |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ACS grade |
| Dichloromethane (CH2Cl2) | 75-09-2 | 84.93 | ACS grade |
| Brine (saturated NaCl solution) | N/A | N/A | N/A |
| Anhydrous sodium sulfate (Na2SO4) | 7757-82-6 | 142.04 | Granular |
Equipment
-
Three-neck round-bottom flask (appropriately sized for the scale)
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Condenser
-
Inert gas (Nitrogen or Argon) supply with a manifold
-
Addition funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (nitrile or neoprene).
Detailed Synthesis Protocol
This protocol is based on a reported procedure and has been adapted for large-scale synthesis.[2]
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and an inert gas inlet.
-
Ensure all glassware is thoroughly dried to prevent side reactions with the base.
-
Place the flask under a positive pressure of nitrogen or argon.
-
-
Charging of Reagents:
-
To the flask, add 2,6-difluoronitrobenzene (1.00 g, 6.29 mmol, 1.0 equiv).
-
Add anhydrous dimethylformamide (DMF, 5 mL). Stir the mixture until the starting material is fully dissolved.
-
In a separate container, weigh out dimethyl malonate (832 mg, 0.72 mL, 6.30 mmol, 1.0 equiv) and potassium carbonate (2.62 g, 19.0 mmol, 3.0 equiv).
-
-
Reaction Execution:
-
Add the dimethyl malonate to the reaction flask.
-
Slowly add the potassium carbonate to the stirred solution. The addition of a solid base to a liquid should be done carefully to control any initial exotherm.
-
Heat the reaction mixture to a temperature that allows for a reasonable reaction rate, typically between room temperature and 70°C. The optimal temperature should be determined by small-scale experiments if necessary. A similar reaction is heated to 70°C.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water. This will dissolve the potassium salts.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (EtOAc). Perform the extraction three times to ensure complete recovery of the product.[2]
-
Combine the organic layers and wash with brine to remove any remaining water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product, a pale-yellow solid, can be purified by flash column chromatography on silica gel.[2]
-
A suitable eluent system is dichloromethane (CH2Cl2) or a hexane/ethyl acetate gradient.[2]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
-
Expected Yield and Characterization
-
Yield: A typical yield for this reaction is in the range of 85-95%.[2]
-
Appearance: Pale-yellow solid.[2]
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as:
-
1H NMR: To confirm the proton environment of the molecule.
-
13C NMR: To confirm the carbon skeleton.
-
19F NMR: To confirm the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Safety Precautions
General Handling:
-
This procedure should be carried out in a well-ventilated fume hood.[4][5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
Reagent-Specific Hazards:
-
2,6-Difluoronitrobenzene: This compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and skin and eye irritation.[6] Avoid breathing dust, fumes, or vapors.[6]
-
Dimethyl malonate: While less hazardous, it should still be handled with care.
-
Potassium carbonate: Can cause skin and eye irritation. Avoid creating dust.
-
Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Handle with extreme care and use appropriate gloves.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[5]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[6]
-
If swallowed: Rinse mouth and seek medical attention immediately.[5]
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete reaction | - Ensure the reaction has run to completion by TLC/LC-MS.- Check the quality of the reagents, especially the base and solvent. |
| Inactive base | - Use freshly opened or properly stored anhydrous potassium carbonate. | |
| Wet solvent | - Use anhydrous DMF. | |
| Formation of side products | Presence of water | - Ensure all glassware is dry and the reaction is run under an inert atmosphere. |
| Reaction temperature too high | - Optimize the reaction temperature. | |
| Difficulty in purification | Co-eluting impurities | - Adjust the polarity of the eluent system for flash chromatography. |
| Product is an oil instead of a solid | - This may indicate the presence of residual solvent. Dry the product under high vacuum. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for further use in pharmaceutical research and development.
References
- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). Journal of Organic Chemistry.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate III - PrepChem.com. (n.d.).
- Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - ChemicalBook. (n.d.).
- EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- material safety data sheet - Capot Chemical. (2012).
- SAFETY DATA SHEET - Fisher Scientific. (2023).
- What pharmaceutical products can be synthesized using Dimethyl malonate? - Blog. (2025).
Sources
- 1. talentchemicals.com [talentchemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
Application Note & Protocol: High-Purity Isolation of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate via Flash Column Chromatography
Here is a detailed application note and protocol for the purification of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate by column chromatography.
Abstract
This document provides a comprehensive, field-proven protocol for the purification of this compound, a key intermediate in pharmaceutical synthesis. The synthesis of this molecule, typically via nucleophilic aromatic substitution, often yields a crude mixture containing unreacted starting materials and various byproducts. Achieving high purity is critical for subsequent synthetic steps and drug development programs. This guide details a robust methodology centered on normal-phase flash column chromatography. It moves beyond a simple list of steps to explain the underlying chemical principles governing the separation, empowering researchers to adapt and troubleshoot the protocol effectively. The protocol includes preliminary analysis by Thin-Layer Chromatography (TLC) for solvent system optimization, detailed steps for column packing, sample loading, elution, and fraction analysis, ensuring a reproducible and efficient purification workflow.
Introduction: The Purification Challenge
This compound is a substituted phenylmalonate derivative. The molecule's structure, featuring a polar nitro group (-NO₂), two polar ester functionalities (-COOCH₃), and a non-polar phenyl ring, gives it a moderate overall polarity. This characteristic is central to its chromatographic behavior.
Syntheses of related nitrophenyl malonates often involve the reaction of a fluoronitrobenzene with dimethyl malonate in the presence of a base like potassium carbonate[1]. This process can leave several impurities in the crude product:
-
Unreacted Starting Materials: Dimethyl malonate (highly polar) and 3-fluoro-2-nitrotoluene or a similar precursor (less polar than the product).
-
Reaction Byproducts: Potential side-products from undesired reactions.
-
Inorganic Salts: Base residue (e.g., K₂CO₃) and fluoride salts (e.g., KF).
-
Residual Solvent: High-boiling solvents like DMF are common in this synthesis[1].
A multi-step purification is often necessary, starting with an aqueous workup to remove salts and water-soluble components, followed by column chromatography to separate the target compound from organic impurities[2]. This note focuses on the critical column chromatography step.
Principle of Separation: Normal-Phase Chromatography
Column chromatography is a preparative technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase[3]. For this application, we will use normal-phase chromatography.
-
Stationary Phase: A polar adsorbent, typically silica gel (SiO₂), is packed into a column[4][5]. The surface of silica gel is rich in silanol groups (Si-OH), making it highly polar and capable of forming hydrogen bonds.
-
Mobile Phase (Eluent): A non-polar or low-polarity solvent, or a mixture of such solvents, that flows through the column[6].
-
Separation Mechanism: The crude mixture is applied to the top of the column. As the mobile phase flows through, components that are more polar will have stronger interactions (adsorption) with the polar silica gel and will move down the column more slowly. Less polar compounds will spend more time in the mobile phase and elute from the column faster[7][8].
In the context of this purification:
-
Less Polar Impurities (e.g., the fluoronitrobenzene precursor) will elute first.
-
This compound (the target compound of moderate polarity) will elute next.
-
More Polar Impurities (e.g., unreacted dimethyl malonate) will elute last or remain on the column.
Preliminary Analysis & Method Development via TLC
Before performing a large-scale column separation, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC)[9][10]. The goal is to find a solvent system that provides good separation between the product and impurities, with the product spot having a Retardation Factor (Rf) of approximately 0.25 - 0.35 .
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Protocol: TLC Analysis
-
Plate Preparation: Obtain a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom.
-
Sample Spotting: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of this solution onto the origin. The spot should be small and concentrated.
-
Developing Chamber: Add the chosen mobile phase to a developing chamber (a beaker covered with a watch glass works well) to a depth of about 0.5 cm. Ensure the chamber is saturated with solvent vapors by lining it with filter paper or allowing it to stand for several minutes.
-
Development: Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualization: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots:
-
UV Light: Aromatic and nitro-containing compounds are typically UV-active. View the plate under a UV lamp (254 nm) and circle any dark spots[10].
-
Staining: If spots are not UV-active or for better visualization, specific stains can be used. For nitroaromatic compounds, a sensitive method involves reduction followed by diazotization and coupling to form a colored azo dye[11][12].
-
Solvent System Selection
Start with a low-polarity mixture and gradually increase the proportion of the polar solvent. Common systems for moderately polar compounds are listed below.
| Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Polarity Adjustment |
| Hexanes | Ethyl Acetate | 9:1 | Increase Ethyl Acetate for higher polarity. |
| Hexanes | Diethyl Ether | 9:1 | Increase Diethyl Ether for higher polarity. |
| Hexanes | Dichloromethane | 8:2 | Increase Dichloromethane for higher polarity. |
Note: A system of Ethyl Acetate/Hexanes is a standard and highly tunable choice for a wide range of compounds[13]. For nitrophenyl malonates specifically, dichloromethane has been successfully used as an eluent[1].
Detailed Protocol: Flash Column Chromatography
This protocol assumes a crude sample size of 1-5 grams and utilizes "flash" chromatography, where light air pressure is used to accelerate solvent flow, significantly speeding up the purification process[9].
Materials and Reagents
-
Glass chromatography column with a stopcock
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Sand (acid-washed)
-
Glass wool or cotton
-
Eluent (optimized mobile phase from TLC analysis)
-
Crude this compound
-
Collection vessels (test tubes or flasks)
-
TLC plates and developing chamber
-
Air or nitrogen line with a regulator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step 1: Column Preparation (Wet Slurry Method)
-
Secure the Column: Securely clamp the column in a vertical position in a fume hood. Ensure the stopcock is closed.
-
Plug the Column: Place a small plug of glass wool or cotton at the bottom of the column, just above the stopcock. Use a long glass rod to gently push it into place.
-
Add Sand Layer: Add a thin layer (approx. 1 cm) of sand on top of the plug. This creates a flat base for the stationary phase[14].
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (a rule of thumb is 50-100 g of silica per 1 g of crude mixture). Add your starting eluent and stir to create a smooth, pourable slurry free of air bubbles.
-
Pack the Column: Pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. As the silica packs, gently tap the side of the column to ensure even packing and remove any air bubbles. Never let the solvent level drop below the top of the silica bed.
-
Finalize Packing: Once all the silica has settled, add another thin layer of sand on top to protect the silica surface from being disturbed during sample and solvent addition[15]. Drain the excess solvent until the level is just at the top of the sand layer.
Step 2: Sample Preparation and Loading (Dry Loading)
Dry loading is highly recommended as it often results in better separation and sharper bands compared to loading the sample dissolved in a solvent.
-
Dissolve Crude: Dissolve the crude product in a minimal amount of a low-boiling point solvent like dichloromethane or acetone.
-
Adsorb on Silica: Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Evaporate Solvent: Thoroughly remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Load onto Column: Carefully add the powdered sample-silica mixture onto the top sand layer of the prepared column, ensuring an even layer.
Step 3: Elution
-
Add Eluent: Carefully add the mobile phase to the column, taking care not to disturb the top layers. Fill the column with the eluent.
-
Apply Pressure: Apply gentle pressure to the top of the column using a regulated air or nitrogen line. Adjust the pressure to achieve a steady drip rate (a flow rate of ~2 inches/minute down the column is a good target for flash chromatography).
-
Maintain Solvent Level: Continuously add fresh eluent to the top of the column. Crucially, never let the column run dry , as this will cause cracks in the silica bed and ruin the separation[8].
Step 4: Fraction Collection and Analysis
-
Collect Fractions: Begin collecting the eluate in sequentially numbered test tubes or flasks as soon as you start the elution. The size of the fractions depends on the column size; 10-20 mL fractions are typical for a medium-sized column.
-
Monitor with TLC: Periodically, analyze the collected fractions by TLC. Spot a small amount from several consecutive fractions on a single TLC plate, along with a spot of the original crude mixture for comparison.
-
Identify and Combine: Based on the TLC analysis, identify all fractions that contain only the pure product (a single spot at the correct Rf value). Combine these pure fractions into a clean, pre-weighed round-bottom flask.
-
Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Summary & Expected Results
The following table summarizes the recommended parameters for this purification. The exact mobile phase composition should be optimized via TLC as described in Section 3.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar adsorbent for normal-phase chromatography of moderately polar organic compounds[4][5]. |
| Mobile Phase | Hexanes / Ethyl Acetate (e.g., starting at 85:15) | A versatile and common solvent system with tunable polarity for effective separation[13][16]. |
| TLC Rf Target | 0.25 - 0.35 | Optimal Rf for good separation on a column; ensures the compound doesn't elute too fast or too slow. |
| Sample Loading | Dry Loading | Minimizes band broadening, leading to higher resolution and better separation[14]. |
| Detection | UV Lamp (254 nm) | The nitrophenyl chromophore allows for easy, non-destructive visualization on TLC plates[10]. |
A successful purification will be confirmed by TLC analysis showing the combined fractions contain a single spot, corresponding to the product spot in the crude mixture, and that impurity spots are absent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation | Eluent polarity is too high or too low. | Re-optimize the mobile phase with TLC. If Rf is too high (>0.5), decrease eluent polarity. If Rf is too low (<0.1), increase eluent polarity. |
| Cracked/Channeled Column | The column ran dry during packing or elution. | The separation is compromised. The column must be repacked. Always keep the solvent level above the silica bed. |
| Streaking on TLC / Tailing on Column | Sample is too concentrated; compound is acidic/basic. | Dilute the sample for TLC spotting. For column, ensure proper dry loading. If the compound is acidic, adding a trace amount of acetic acid (~0.5%) to the eluent can improve peak shape. |
| Compound Won't Elute | Eluent polarity is too low. | Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 15% to 25% Ethyl Acetate in Hexanes after the less polar impurities have eluted. |
| Product Elutes with an Impurity | Insufficient separation power. | Use a longer column for more theoretical plates. Ensure the mobile phase is fully optimized for maximum separation between the two spots on TLC. Consider a different solvent system (e.g., Dichloromethane/Hexanes). |
References
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International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
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Veeprho. (n.d.). Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate | CAS 1160293-27-5. Veeprho. Retrieved from [Link]
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JoVE. (2015). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Journal of Visualized Experiments. Retrieved from [Link]
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Columbia University. (n.d.). Column chromatography. Columbia University. Retrieved from [Link]
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Del C. Astudillo-Cevallos, et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. University of Rochester. Retrieved from [Link]
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IGNOU. (n.d.). Thin Layer Chromatography. IGNOU. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Chromatographic Methods of Analysis. UTSC. Retrieved from [Link]
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ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. ResearchGate. Retrieved from [Link]
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CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. CDN. Retrieved from [Link]
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Chemistry LibreTexts. (2023). B. Column Chromatography. Chemistry LibreTexts. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Column Chromatography Theory. UTSC. Retrieved from [Link]
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Santos, J. L., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules. Retrieved from [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]
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Application Notes & Protocols: Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate as a Versatile Intermediate in Medicinal Chemistry
Introduction: Strategic Value in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. Equally important is the nitro group, which serves as a versatile chemical handle, most notably as a precursor to a primary amine. Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate is a compound that strategically combines these features. It is a highly valuable and functionalized building block, primarily utilized as a key intermediate in the synthesis of complex heterocyclic systems, particularly fluorinated indoles and oxindoles—scaffolds frequently found in bioactive molecules.
This guide provides a detailed technical overview, including a robust synthesis protocol for this compound and its subsequent application in the construction of medicinally relevant heterocyclic cores. The protocols are designed to be self-validating, supported by mechanistic insights and characterization data to ensure reproducibility and success in a research and development setting.
Physicochemical Properties & Data Summary
A summary of the key physical and chemical properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 256523-74-7 | [1] |
| Molecular Formula | C₁₁H₁₀FNO₆ | [2] |
| Molecular Weight | 271.20 g/mol | [1] |
| Physical Form | Pale-yellow solid | [3] |
| InChI Key | KRISPSKDENDBLQ-UHFFFAOYSA-N | [1] |
Protocol 1: Synthesis of this compound
Principle & Mechanistic Insight
The synthesis of the title compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the carbanion generated from dimethyl malonate acts as the nucleophile. The reaction is regioselective, with the nucleophile displacing the fluorine atom at the C-2 position of 2,6-difluoronitrobenzene. This selectivity is driven by the powerful electron-withdrawing effect of the adjacent nitro group, which stabilizes the negative charge of the Meisenheimer complex intermediate, thereby activating the C-2 position for nucleophilic attack. Potassium carbonate serves as a mild and effective base to deprotonate the dimethyl malonate, while dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the malonate enolate.
Detailed Step-by-Step Methodology
This protocol is adapted from a reported literature procedure.[3]
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2,6-difluoronitrobenzene (1.00 g, 6.29 mmol, 1.0 equiv) and dimethylformamide (DMF, 5 mL).
-
Addition of Nucleophile: Add dimethyl malonate (832 mg, 0.72 mL, 6.30 mmol, 1.0 equiv) to the solution.
-
Base Addition: Add potassium carbonate (2.62 g, 19.0 mmol, 3.0 equiv) to the stirred mixture. Causality Note: A stoichiometric excess of the base is used to ensure complete deprotonation of the malonate and to neutralize any acidic byproducts.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Chromatography: Purify the resulting crude solid by flash column chromatography on silica gel using dichloromethane (CH₂Cl₂) as the eluent to yield the pure product.[3]
Expected Yield & Characterization Data
-
Yield: ~1.48 g (87%) of a pale-yellow solid.[3]
-
Analytical Data: The following data serves to validate the structure of the final compound.[3]
| Analysis | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR (400 MHz, CDCl₃) | 7.56 (ddd, J = 8.2, 8.2, 5.3 Hz, 1H), 7.47-7.39 (m, 1H), 7.29 (ddd, J = 9.3, 8.2, 1.0 Hz, 1H), 4.86 (s, 1H), 3.80 (s, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) | 167.0, 155.6, 153.0, 139.8, 139.6, 132.7, 132.6, 128.0, 126.38, 126.35, 117.7, 117.5, 53.5, 52.6, 52.5 |
| ¹⁹F NMR (376 MHz, CDCl₃) | -121.26 (dd, J = 9.5, 5.2 Hz) |
Core Application: A Gateway to Fluorinated Indole Scaffolds
The primary utility of this compound in medicinal chemistry is its role as a precursor to 4-fluorooxindoles. The oxindole ring is a privileged structure found in numerous pharmaceuticals. The synthetic route involves a reductive cyclization, a powerful transformation that constructs the heterocyclic core in a single, efficient step.
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway from starting materials to the final 4-fluorooxindole scaffold, highlighting the central role of this compound.
Caption: Synthetic workflow for 4-fluorooxindole synthesis.
Protocol 2: Reductive Cyclization to Methyl 4-fluoro-2-oxoindoline-3-carboxylate
Principle & Mechanistic Insight
This transformation is a tandem reaction sequence initiated by the reduction of the nitro group to an aniline. Common reagents for this step include catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or dissolving metals (e.g., iron powder in acetic acid).[4] Once the aniline is formed in situ, the nucleophilic nitrogen atom is positioned perfectly to attack one of the adjacent ester carbonyls in an intramolecular fashion. This nucleophilic acyl substitution results in the formation of the five-membered lactam ring characteristic of the oxindole system, with the elimination of methanol. Acetic acid is often used as a solvent as it facilitates the reduction and promotes the subsequent cyclization.
Detailed Step-by-Step Methodology
This protocol is a representative procedure based on established methods for similar substrates.[4][5]
-
Setup: In a hydrogenation vessel or a three-necked flask, dissolve this compound (1.0 g, 3.69 mmol) in glacial acetic acid (20 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (100 mg, 10% w/w) to the solution. Safety Note: Palladium on carbon can be pyrophoric. Handle under an inert atmosphere (e.g., Nitrogen or Argon) when dry.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (typically 1-3 atm or a balloon) while stirring vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours, as indicated by the disappearance of the starting material and the formation of a new, more polar spot.
-
Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate (2 x 15 mL).
-
Workup: Combine the filtrates and concentrate under reduced pressure to remove the acetic acid and solvent.
-
Isolation: The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography to afford the pure Methyl 4-fluoro-2-oxoindoline-3-carboxylate.
Broader Context and Further Transformations
The utility of this malonate intermediate extends beyond the synthesis of simple oxindoles.
-
Access to NSAID Precursors: The core chemical logic—SNAr followed by further manipulation—is analogous to that used in the synthesis of potent non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen.[6][7] This highlights the broader applicability of this class of intermediates in constructing 2-arylpropionic acid derivatives.
-
Decarboxylation: The product of the reductive cyclization, Methyl 4-fluoro-2-oxoindoline-3-carboxylate, can be readily hydrolyzed and decarboxylated by heating in an acidic aqueous solution to yield 4-fluorooxindole, a versatile scaffold for further functionalization in drug discovery programs.
-
Alternative Cyclization Pathways: While reductive cyclization to oxindoles is common, other reaction pathways, such as the Leimgruber-Batcho indole synthesis, provide a conceptual framework for converting nitrophenyl precursors into indole derivatives, further expanding the synthetic possibilities.[8]
Conclusion
This compound is a high-value, strategically designed building block for medicinal chemistry. Its synthesis is efficient and high-yielding via a robust SNAr reaction. Its true power lies in its rapid conversion to fluorinated heterocyclic systems, providing chemists with a reliable and straightforward entry point to the privileged 4-fluorooxindole scaffold. The protocols and data presented herein offer researchers a comprehensive guide to leveraging this versatile intermediate in their drug discovery and development efforts.
References
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Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). ACS Omega. Available at: [Link]
- EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. Google Patents.
- US4324904A - Processes for the preparation of hydratropic acids and esters. Google Patents.
-
Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate III. PrepChem.com. Available at: [Link]
- CN108456140B - Method for preparing flurbiprofen impurity M. Google Patents.
-
SYNTHESIS OF DIMETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE USING AN IODONIUM YLIDE DERIVED FROM DIMETHYL MALONATE. Organic Syntheses Procedure. Available at: [Link]
- US20030181731A1 - Process for producing 5-fluorooxyindole and for producing intermediates therefor. Google Patents.
-
The Leimgruber-Batcho Indole Synthesis. (1984). HETEROCYCLES. Available at: [Link]
- WO2010070593A2 - Esters de malonate. Google Patents.
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-
Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate. PubChem. Available at: [Link]
-
1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate. PubChem. Available at: [Link]
-
Dimethyl 2-(4-nitrophenyl)malonate. PubChem. Available at: [Link]
-
Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate. Pharmaffiliates. Available at: [Link]
-
Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. (2021). Molecules. Available at: [Link]
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Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
Abstract
Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate is a highly functionalized aromatic building block, pivotal for the synthesis of complex heterocyclic structures in medicinal chemistry. The strategic placement of the fluoro, nitro, and geminal diester groups on the phenyl ring allows for a sequence of high-yield transformations into valuable pharmaceutical intermediates. Specifically, the conversion to 4-fluorooxindoles provides a scaffold present in numerous biologically active molecules. This guide provides a comprehensive overview and detailed, field-proven protocols for the synthesis and subsequent transformation of this key starting material, emphasizing the chemical rationale behind the procedural steps and offering insights for optimization and scale-up.
Introduction: The Strategic Value of this compound
The synthesis of novel pharmaceutical agents often relies on the efficient construction of heterocyclic cores. The oxindole scaffold, for instance, is a privileged structure found in a variety of drug candidates and approved medicines, recognized for its wide range of biological activities.[1] The starting material, this compound, is expertly designed for entry into this class of compounds.
-
The Nitro Group: Serves as a masked amine. Its reduction is typically a clean and high-yielding process, unmasking a nucleophilic aniline derivative at a key stage.
-
The Fluoro Group: Located ortho to the nitro group, it significantly influences the electronic properties of the ring and can serve as a key interaction point in a final drug-target binding pocket or modulate metabolic stability.
-
The Malonate Ester: This moiety is the linchpin for cyclization. Following the reduction of the nitro group, the newly formed aniline can undergo an intramolecular condensation with one of the ester groups to form the five-membered lactam ring characteristic of oxindoles.
This document details the synthetic pathway from a common fluorinated aromatic precursor to this compound and its subsequent conversion into the high-value intermediate, Methyl 4-fluoro-2-oxoindoline-3-carboxylate.
Synthesis of the Core Reagent: this compound
The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The high electrophilicity of the carbon bearing a fluorine atom in 2,6-difluoronitrobenzene, activated by the electron-withdrawing nitro group, makes it susceptible to attack by a soft nucleophile like the enolate of dimethyl malonate.
Protocol 1: SNAr Reaction for this compound
This protocol is adapted from established procedures for the synthesis of substituted nitrophenylmalonates.[2][3][4]
Workflow Diagram: Synthesis of Starting Material
Caption: SNAr synthesis of the target malonate.
Materials & Reagents:
-
2,6-Difluoronitrobenzene
-
Dimethyl Malonate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (3.0 equivalents).
-
Add anhydrous DMF to create a stirrable slurry.
-
Add dimethyl malonate (1.0 equivalent) to the slurry via syringe.
-
Add 2,6-difluoronitrobenzene (1.0 equivalent) dropwise at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pale-yellow solid.[4]
Causality and Optimization:
-
Why K₂CO₃? Potassium carbonate is a sufficiently strong base to deprotonate dimethyl malonate to form the active nucleophile, but mild enough to prevent undesired side reactions like ester hydrolysis.
-
Why DMF? This polar aprotic solvent is ideal for SNAr reactions as it effectively solvates the potassium cation without hydrogen bonding to the nucleophile, thus enhancing its reactivity.
-
Purity is Key: The purity of the resulting product is critical, as impurities can interfere with the subsequent sensitive reduction step.
| Parameter | Recommended Value | Yield | Reference |
| Base | K₂CO₃ (3 equiv.) | ~87% | [4] |
| Solvent | DMF | - | [2][3] |
| Temperature | Room Temperature | - | [2][3][4] |
Core Transformation: Reductive Cyclization to 4-Fluorooxindole
The cornerstone of this synthetic strategy is the transformation of the nitro-diester into the oxindole core. This is most efficiently achieved via a reductive cyclization, where the reduction of the nitro group is immediately followed by an intramolecular aminolysis-cyclization.
Protocol 2: Catalytic Transfer Hydrogenation and Spontaneous Cyclization
Catalytic transfer hydrogenation is a powerful and operationally simple method for nitro group reduction that avoids the need for high-pressure hydrogenation equipment.[5] Ammonium formate, in the presence of Palladium on carbon (Pd/C), decomposes to produce hydrogen in situ.[5] In many cases, the resulting aniline is sufficiently nucleophilic and the reaction conditions are suitable for spontaneous cyclization to the oxindole product.
Reaction Pathway: From Nitro-Malonate to Fluoro-Oxindole
Caption: Reductive cyclization pathway to the oxindole core.
Materials & Reagents:
-
This compound
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol % Pd).
-
Add ammonium formate (4-5 equivalents) portion-wise to the stirred suspension. The reaction is exothermic and will evolve gas (CO₂ and NH₃). Maintain the temperature below 40°C with a water bath if necessary.
-
Stir the mixture at room temperature or with gentle warming (40-50°C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure. The residue will contain the crude product and excess ammonium salts.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Methyl 4-fluoro-2-oxoindoline-3-carboxylate.
-
The product can be further purified by recrystallization or flash chromatography if necessary.
Causality and Troubleshooting:
-
Why Transfer Hydrogenation? It is safer and more convenient for lab-scale synthesis than using a cylinder of hydrogen gas. The reaction is often very clean.[5]
-
Incomplete Cyclization: If the amino-diester intermediate is isolated instead of the oxindole, it indicates that cyclization is not spontaneous under the reaction conditions. The isolated intermediate can be cyclized by heating in a suitable solvent (e.g., toluene or xylene) with a catalytic amount of acid (like p-TsOH) or base (like NaOMe) to facilitate the intramolecular transesterification/aminolysis.
-
Catalyst Poisoning: Sulfur-containing impurities can poison the palladium catalyst.[5] Ensure all reagents and starting materials are of high purity.
| Parameter | Recommended Value | Rationale |
| H₂ Source | Ammonium Formate (4-5 equiv.) | Safe and effective in situ hydrogen source. |
| Catalyst | 10% Pd/C (5-10 mol %) | Highly efficient for nitro group reduction. |
| Solvent | Methanol | Excellent solvent for both substrate and ammonium formate. |
| Temperature | 25-50°C | Balances reaction rate with control of exotherm. |
Conclusion and Future Prospects
This compound serves as an exemplary precursor for the rapid assembly of the 4-fluorooxindole core, a motif of significant interest in contemporary drug discovery. The protocols detailed herein are robust, scalable, and founded on well-established chemical principles. The resulting product, Methyl 4-fluoro-2-oxoindoline-3-carboxylate, is itself a versatile intermediate, primed for further functionalization at the C3 position or the indole nitrogen, opening avenues to diverse libraries of potential therapeutic agents.[6][7]
References
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Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. National Institutes of Health (NIH). Available at: [Link]
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Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Publications. Available at: [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines (Supporting Information). ACS Publications. Available at: [Link]
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-
A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. ACS Publications. Available at: [Link]
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-
Organocatalytic Asymmetric Conjugate Addition of Fluorooxindoles to Quinone Methides. ACS Publications. Available at: [Link]
-
Synthesis of oxindoles bearing a stereogenic 3-fluorinated carbon center from 3-fluorooxindoles. RSC Publishing. Available at: [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. Available at: [Link]
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Organocatalytic Asymmetric Conjugate Addition of Fluorooxindoles to Quinone Methides. National Institutes of Health (NIH). Available at: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of oxindoles bearing a stereogenic 3-fluorinated carbon center from 3-fluorooxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organocatalytic Asymmetric Conjugate Addition of Fluorooxindoles to Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclization Reactions Involving Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
Introduction: Strategic Importance of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate in Heterocyclic Synthesis
This compound is a highly functionalized aromatic compound that serves as a valuable precursor in the synthesis of complex heterocyclic scaffolds. The strategic placement of the nitro, fluoro, and malonate ester functionalities on the phenyl ring provides a versatile platform for a variety of chemical transformations. Of particular interest to researchers in medicinal chemistry and drug development are the cyclization reactions of this molecule, which offer a direct route to quinoline and other related heterocyclic systems. These structural motifs are prevalent in a wide range of biologically active compounds and pharmaceuticals.
The presence of the ortho-nitro group to the malonate-substituted carbon is the key to one of the most powerful transformations in heterocyclic chemistry: reductive cyclization. This process typically involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with one of the adjacent ester groups to form a new heterocyclic ring. The fluorine substituent on the aromatic ring can serve to modulate the electronic properties of the molecule and the resulting heterocyclic products, potentially influencing their biological activity and pharmacokinetic properties.
This guide provides a comprehensive overview of the cyclization reactions involving this compound, with a focus on the synthesis of fluoro-substituted quinoline derivatives. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the significance of these transformations in the context of modern synthetic chemistry.
Part 1: Synthesis of the Precursor: this compound
The successful execution of cyclization reactions begins with the efficient synthesis of the starting material. This compound can be prepared via a nucleophilic aromatic substitution reaction.
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of related compounds.[1]
Reaction Scheme:
A schematic of the synthesis of the target precursor.
Materials:
-
2,6-Difluoronitrobenzene
-
Dimethyl malonate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a stirred solution of 2,6-difluoronitrobenzene (1.00 g, 6.29 mmol) and dimethyl malonate (832 mg, 6.30 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.62 g, 19.0 mmol).[1]
-
Heat the reaction mixture to a temperature of 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pale-yellow solid.[1]
Expected Yield: Approximately 87%.[1]
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ 7.56 (ddd, J = 8.2, 8.2, 5.3 Hz, 1H), 7.35 (d, J = 8.2 Hz, 1H), 7.20 (d, J = 8.2 Hz, 1H), 5.10 (s, 1H), 3.75 (s, 6H).
Part 2: Reductive Cyclization to Fluoro-Substituted Quinolines
The transformation of this compound into a quinoline scaffold is a classic example of a reductive cyclization. This process involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization and subsequent aromatization.
Mechanistic Insights
The generally accepted mechanism for this type of reaction proceeds through the following key steps:
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reducing agents like iron in acetic acid, tin(II) chloride, or sodium dithionite.[2][3]
-
Intramolecular Cyclization: The newly formed aniline nitrogen atom acts as a nucleophile and attacks one of the proximal ester carbonyl groups of the malonate moiety. This forms a tetrahedral intermediate.
-
Dehydration and Tautomerization: The intermediate undergoes dehydration to form a quinolone ring system. Depending on the reaction conditions and subsequent work-up, tautomerization can lead to the aromatic quinoline product.
A simplified workflow of the reductive cyclization process.
Protocol 2: Catalytic Hydrogenation for the Synthesis of Methyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
This protocol is a representative procedure based on established methods for the reductive cyclization of ortho-nitroarylmalonates.
Reaction Scheme:
Reductive cyclization to a quinoline derivative.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (absolute)
-
Hydrogen gas (H₂)
-
Celite® or other filter aid
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Reaction vessel suitable for hydrogenation
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 g, 3.69 mmol) in absolute ethanol (20 mL).
-
Carefully add 10% Pd/C (100 mg, 10% w/w) to the solution.
-
Seal the reaction vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi (or as appropriate for the apparatus) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield Methyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.
Alternative Reducing Agents:
For laboratories not equipped for catalytic hydrogenation, other reducing systems can be employed. The choice of reducing agent can sometimes influence the final product distribution and yield.
| Reducing Agent System | Typical Solvent(s) | Temperature | Notes |
| Iron powder / Acetic Acid | Ethanol, Acetic Acid | Reflux | A classic and cost-effective method.[3] |
| Tin(II) chloride dihydrate | Ethanol, Ethyl Acetate | Reflux | Generally provides clean reductions. |
| Sodium dithionite | DMF/Water, Ethanol/Water | 60-80 °C | A milder, metal-free alternative.[2] |
Part 3: Applications and Further Transformations
The resulting fluoro-substituted quinoline-3-carboxylate is a versatile intermediate for further synthetic elaborations. The ester and hydroxyl functionalities provide handles for a variety of chemical modifications, allowing for the generation of a library of novel compounds for biological screening.
Potential Further Reactions:
-
Hydrolysis of the ester to the corresponding carboxylic acid.
-
Amidation of the ester with various amines to generate a diverse set of amides.
-
O-alkylation or O-acylation of the hydroxyl group.
-
Conversion of the hydroxyl group to a leaving group (e.g., a triflate) for subsequent cross-coupling reactions.
Potential derivatizations of the quinolone core.
Conclusion
This compound is a readily accessible and highly useful building block for the synthesis of functionalized heterocyclic compounds. The reductive cyclization of this precursor provides a straightforward and efficient entry into the medicinally important class of fluoro-substituted quinolines. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the rich chemistry of this versatile molecule and to facilitate the discovery of novel compounds with potential therapeutic applications. The choice of reductive system can be tailored to the specific laboratory setup and desired outcome, offering a flexible approach to this key synthetic transformation.
References
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 2022. [Link]
-
Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Molecules, 2021. [Link]
-
Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 2012. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Novel Route to 2-Arylquinolines: Reductive Cleavage of 2′-Nitroaryl-∆2-isoxazolines [organic-chemistry.org]
- 3. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate. As a key intermediate in various synthetic pathways, optimizing its yield and purity is crucial. This document is designed to address common challenges encountered during its preparation via nucleophilic aromatic substitution (SNAr).
Understanding the Reaction: A Quick Overview
The synthesis of this compound typically involves the reaction of 1,3-difluoro-2-nitrobenzene with dimethyl malonate in the presence of a base. This reaction is a classic example of nucleophilic aromatic substitution (SNAr). In this process, the malonate enolate acts as the nucleophile, attacking the electron-deficient aromatic ring and displacing one of the fluoride ions. The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the ortho and para positions.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Question 1: The reaction is sluggish or incomplete, resulting in a low yield of the desired product.
Answer:
Several factors can contribute to an incomplete reaction. Here’s a systematic approach to troubleshooting:
-
Base Strength and Stoichiometry: The choice and amount of base are critical for the quantitative generation of the dimethyl malonate enolate.
-
Insight: A weak base or insufficient amount will lead to a low concentration of the nucleophile, slowing down the reaction. While potassium carbonate is commonly used, stronger bases like sodium hydride (NaH) can be more effective, especially if the dimethyl malonate or solvent is not perfectly dry.[3]
-
Recommendation:
-
Ensure the base is fresh and has been stored under anhydrous conditions.
-
For potassium carbonate, using 3 equivalents is a good starting point.[4]
-
If using NaH, ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) and use a slight excess (e.g., 1.1-1.2 equivalents) to account for any incidental moisture. The reaction should be cooled initially as the deprotonation is exothermic.[3]
-
-
-
Solvent Purity: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction.
-
Insight: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they solvate the cation of the base, leaving the anion more reactive. However, the presence of water can quench the enolate and hydrolyze the starting materials or product.
-
Recommendation: Use anhydrous DMF or DMSO. If you suspect water contamination, consider distilling the solvent over a suitable drying agent before use.
-
-
Reaction Temperature: The reaction rate is temperature-dependent.
-
Insight: While room temperature might be sufficient for some SNAr reactions, gentle heating can often drive the reaction to completion.
-
Recommendation: If the reaction is slow at room temperature, consider heating it to 50-70°C.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid the formation of side products at elevated temperatures.
-
Question 2: I am observing the formation of significant byproducts, complicating purification.
Answer:
The formation of byproducts is a common issue. Identifying the potential side reactions is the first step to mitigating them.
-
Disubstitution Product: The product, this compound, still contains an activated aromatic ring and can potentially react with another equivalent of dimethyl malonate.
-
Insight: This is more likely to occur if an excess of dimethyl malonate and base is used, or if the reaction is allowed to proceed for an extended period at high temperatures.
-
Recommendation: Use a 1:1 stoichiometry of 1,3-difluoro-2-nitrobenzene and dimethyl malonate.[4] Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
-
Hydrolysis of the Ester: The presence of water, especially in combination with a base, can lead to the hydrolysis of the dimethyl malonate or the product.
-
Insight: This will result in the corresponding carboxylic acids, which can complicate the workup and purification.
-
Recommendation: As mentioned earlier, use anhydrous solvents and reagents. During the workup, if an aqueous solution is used, ensure it is neutral or slightly acidic before extraction.
-
Question 3: The workup and purification process is leading to product loss.
Answer:
An efficient workup and purification protocol is essential for maximizing the isolated yield.
-
Aqueous Workup: The initial workup is designed to remove the base and any water-soluble byproducts.
-
Insight: The product is an organic-soluble compound. A common procedure involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate or dichloromethane.[5]
-
Recommendation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add the reaction mixture to a separatory funnel containing water.
-
Extract the aqueous layer multiple times with ethyl acetate or dichloromethane to ensure complete recovery of the product.[5]
-
Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[4][5]
-
-
-
Purification by Chromatography: Flash column chromatography is often used to obtain the pure product.[4]
-
Insight: The choice of solvent system is critical for good separation.
-
Recommendation: A common solvent system for this compound is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute the product. Monitoring the fractions by TLC is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis?
A1: With an optimized protocol, yields can be quite high, often in the range of 85-95%.[4] However, the actual yield will depend on the specific conditions and the scale of the reaction.
Q2: Can I use a different malonate ester, for example, diethyl malonate?
A2: Yes, other malonate esters like diethyl malonate can be used.[5][6] The reaction principle remains the same. The choice of ester may depend on the requirements of subsequent reaction steps.
Q3: What are the key safety precautions for this reaction?
A3:
-
1,3-difluoro-2-nitrobenzene: This is a toxic and irritant compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydride (if used): NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere.
-
Solvents: DMF and DMSO are skin irritants and can be absorbed through the skin. Handle with care.
Q4: How can I confirm the identity and purity of my final product?
A4: Standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Experimental Protocol and Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound.
| Parameter | Recommended Condition |
| Starting Materials | 1,3-difluoro-2-nitrobenzene, Dimethyl malonate |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Stoichiometry | 1:1 molar ratio of 1,3-difluoro-2-nitrobenzene to Dimethyl malonate |
| 3 equivalents of K₂CO₃ or 1.1 equivalents of NaH | |
| Temperature | Room temperature to 70°C |
| Reaction Time | 2-24 hours (monitor by TLC) |
| Workup | Quench with water, extract with ethyl acetate, wash with brine, dry |
| Purification | Flash column chromatography (Hexane/Ethyl Acetate) |
| Expected Yield | 85-95%[4] |
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis.
Caption: General workflow for the synthesis of this compound.
References
- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). Journal of Organic Chemistry.
- Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (n.d.).
- Diethyl 2-(2-fluoro-4-nitrophenyl)
- Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
Welcome to the technical support guide for the synthesis of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and validated protocols.
I. Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the carbanion generated from dimethyl malonate acts as a nucleophile, attacking an electron-deficient aromatic ring and displacing a leaving group. The presence of a strong electron-withdrawing group, such as a nitro group (—NO₂), ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.[1][2]
Reaction Scheme:
-
Reactants: 1,3-difluoro-2-nitrobenzene (or a similar precursor with a suitable leaving group at the 1-position), dimethyl malonate, and a base (e.g., potassium carbonate, sodium hydride).
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is commonly used.
-
Mechanism: The base deprotonates dimethyl malonate to form a nucleophilic enolate. This enolate then attacks the carbon atom bearing the leaving group on the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] Subsequent elimination of the leaving group restores aromaticity and yields the desired product.
Below is a DOT script representation of the generalized SNAr workflow.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
FAQ 1: Low or No Product Yield
Question: I am observing a very low yield of the desired this compound. What are the potential causes and how can I improve it?
Answer: Low product yield can stem from several factors, ranging from reactant purity to reaction conditions. Here's a systematic approach to troubleshooting:
1. Purity of Reactants and Solvent:
-
Moisture: The presence of water can lead to hydrolysis of the dimethyl malonate ester, especially under basic conditions, forming the corresponding carboxylate which is a less effective nucleophile.[3][4][5][6] Ensure that your dimethyl malonate and solvent are anhydrous. DMF, a common solvent for this reaction, is hygroscopic and should be dried over molecular sieves or distilled prior to use.
-
Base Quality: The base used for deprotonation must be strong enough to generate the malonate enolate but not so strong as to promote side reactions. For instance, while sodium hydride (NaH) is effective, it is highly reactive and requires strictly anhydrous conditions.[7] Potassium carbonate (K₂CO₃) is a milder and often preferred base for this transformation.[8] Ensure the base is fresh and has not been passivated by atmospheric moisture and CO₂.
2. Reaction Temperature:
-
The SNAr reaction is temperature-dependent. While higher temperatures can increase the reaction rate, they can also promote the formation of side products. A typical temperature range for this reaction is between room temperature and 70°C.[7] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Inefficient Deprotonation:
-
Insufficient deprotonation of dimethyl malonate will result in a low concentration of the active nucleophile. Ensure you are using a sufficient molar excess of the base. A common ratio is 1.5 to 3 equivalents of base relative to the limiting reagent.[8]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents facilitate the SNAr mechanism. |
| Base | Anhydrous K₂CO₃ (3 eq.) | Milder base, minimizes side reactions.[8] |
| Temperature | 25°C to 70°C | Balances reaction rate and selectivity.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen. |
FAQ 2: Presence of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is a common challenge. The primary culprits are often self-condensation of the malonate, hydrolysis, or reactions involving the nitro group.
1. Self-Condensation of Dimethyl Malonate:
-
Mechanism: Under strongly basic conditions, the malonate enolate can react with another molecule of dimethyl malonate in a Claisen-type condensation.
-
Prevention:
-
Choice of Base: Use a moderately strong base like K₂CO₃ instead of stronger bases like NaH or alkoxides.[8]
-
Controlled Addition: Add the base portion-wise to the reaction mixture to maintain a low instantaneous concentration of the enolate.
-
Temperature Control: Keep the reaction temperature as low as feasible to disfavor the higher activation energy pathway of self-condensation.
-
2. Hydrolysis of the Ester:
-
Mechanism: As mentioned previously, water in the reaction can hydrolyze the ester groups of both the starting material and the product to form carboxylic acids.[3][4][5][6]
-
Prevention:
-
Anhydrous Conditions: Rigorously dry all reactants and the reaction vessel.
-
Aprotic Solvent: Use a dry, polar aprotic solvent.
-
3. Knoevenagel Condensation:
-
While less common in this specific synthesis, if there are any aldehyde or ketone impurities present, a Knoevenagel condensation can occur between these impurities and the activated methylene group of dimethyl malonate.[9][10][11]
-
Prevention: Ensure the purity of all starting materials.
The following DOT script illustrates the potential competing reaction pathways.
FAQ 3: Purification Challenges
Question: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer: Purification of arylmalonate esters can be challenging due to their polarity and potential for decomposition.
1. Column Chromatography:
-
This is the most common method for purifying the product.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the separation observed on TLC.
2. Crystallization:
-
If the product is a solid, recrystallization can be an effective purification method.
-
Solvent System: A mixture of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is ideal. Common solvent systems include ethyl acetate/hexanes or dichloromethane/hexanes.
3. Decarboxylation as a Purification Strategy:
-
In some cases, if the subsequent synthetic step involves decarboxylation of the malonate, it may be advantageous to carry out the decarboxylation on the crude product and then purify the resulting mono-ester or acid. This can simplify the purification process as the decarboxylated product will have a different polarity.[12][13][14]
III. Recommended Experimental Protocol
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and the exact starting materials used.
Materials:
-
1,3-difluoro-2-nitrobenzene
-
Dimethyl malonate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (5 mL per mmol of the limiting reagent).
-
Add dimethyl malonate (1.0 equivalents) to the DMF.
-
Add anhydrous potassium carbonate (3.0 equivalents) to the mixture.
-
Add 1,3-difluoro-2-nitrobenzene (1.0 equivalents) to the stirring suspension.
-
Heat the reaction mixture to 60-70°C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
IV. References
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
Diethyl malonate - Wikipedia. [Link]
-
Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. Google Patents.
-
Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (2014). Amazon S3. [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). PubMed. [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). The Journal of Organic Chemistry. [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
Bednarz2009 (Diethyl Malonate With Aldehyde). (2009). Scribd. [Link]
-
Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate III. PrepChem.com. [Link]
-
Purification and properties of a novel arylmalonate decarboxylase from Alcaligenes bronchisepticus KU 1201. (1992). PubMed. [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). National Institutes of Health. [Link]
-
Investigation of sustainable reactive distillation process to produce malonic acid from dimethyl malonate. ResearchGate. [Link]
-
Production of malonic acid. Google Patents.
-
ChemInform Abstract: Knoevenagel Condensation of Diethylmalonate with Aldehydes Catalyzed by Immobilized Bovine Serum Albumin (BSA). ResearchGate. [Link]
-
Process for purifying esters. Google Patents.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Nucleophilic aromatic substitution - Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]
-
Knoevenagel condensation - Wikipedia. [Link]
-
Arylmalonate Decarboxylase—A Versatile Biocatalyst for the Synthesis of Optically Pure Carboxylic Acids. (2021). Frontiers in Catalysis. [Link]
-
(PDF) Arylmalonate Decarboxylase—A Versatile Biocatalyst for the Synthesis of Optically Pure Carboxylic Acids. ResearchGate. [Link]
-
Dimethyl 2-(4-nitrophenyl)malonate. PubChem. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 7. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. Purification and properties of a novel arylmalonate decarboxylase from Alcaligenes bronchisepticus KU 1201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Arylmalonate Decarboxylase—A Versatile Biocatalyst for the Synthesis of Optically Pure Carboxylic Acids [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
Welcome to the technical support center for the synthesis of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial nucleophilic aromatic substitution (SNAr) reaction. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis for optimal yield and purity.
The synthesis involves the reaction of an activated aryl fluoride, 2,6-difluoronitrobenzene, with the nucleophile generated from dimethyl malonate. The strong electron-withdrawing effect of the nitro group is essential, as it stabilizes the negatively charged intermediate (the Meisenheimer complex), thereby facilitating the substitution.[1]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here we address common issues encountered during the synthesis in a practical question-and-answer format.
Q1: What is a reliable starting protocol for this synthesis?
A robust starting point is the reaction of dimethyl malonate with 2,6-difluoronitrobenzene using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]
Baseline Protocol:
-
To a solution of 2,6-difluoronitrobenzene (1.0 equiv) in anhydrous DMF, add dimethyl malonate (1.0-1.05 equiv).
-
Add finely powdered, anhydrous potassium carbonate (3.0 equiv).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. Gentle heating (e.g., 50-70 °C) may be required to drive the reaction to completion.[3]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2][3]
The causality here is that DMF effectively solvates the potassium cation, leaving the carbonate anion more available to deprotonate the dimethyl malonate. The resulting malonate enolate is a soft nucleophile, ideal for attacking the electron-deficient aromatic ring. Using a significant excess of a mild base like K₂CO₃ ensures complete deprotonation and helps to drive the equilibrium towards the product without significantly promoting side reactions like ester hydrolysis.[2]
Q2: My reaction yield is consistently low (<70%). What are the most critical factors to investigate for optimization?
Low yield is a common problem that can often be traced back to a few key parameters. A systematic approach is crucial.
-
Issue 1: Inefficient Deprotonation of Dimethyl Malonate The pKa of dimethyl malonate is approximately 13. The effectiveness of your base is paramount. While potassium carbonate is a good starting point, its efficacy can be hampered by moisture or insufficient surface area.
-
Troubleshooting:
-
Ensure your K₂CO₃ is anhydrous and finely powdered. Drying it in an oven (>120 °C) before use is recommended.
-
Consider a stronger base if the reaction stalls. Sodium hydride (NaH) is very effective but requires greater caution, especially with DMF, as the combination can lead to exothermic decomposition at elevated temperatures.[4] If using NaH, add the dimethyl malonate to a suspension of NaH in DMF at 0 °C before adding the aryl fluoride.[3]
-
-
-
Issue 2: Suboptimal Solvent Choice or Quality This is an SNAr reaction, which is highly dependent on the solvent's ability to stabilize the charged Meisenheimer intermediate.[1]
-
Troubleshooting:
-
Solvent Polarity: Use a polar aprotic solvent. DMF and DMSO are excellent choices because they accelerate the reaction rate.[5] Ethers like THF are generally less effective.[6][7]
-
Solvent Purity: The solvent must be anhydrous. Water will compete with the malonate as a nucleophile (albeit a poor one) and can quench the malonate enolate, effectively halting the reaction. Use freshly opened bottles of anhydrous solvent or dry it using standard procedures.
-
-
-
Issue 3: Inappropriate Reaction Temperature Temperature is a double-edged sword. While heating can increase the reaction rate, it can also promote side reactions and decomposition.
-
Troubleshooting:
-
If the reaction is sluggish at room temperature, incrementally increase the temperature (e.g., to 50 °C, then 70 °C) while carefully monitoring for the appearance of new spots on your TLC plate. Some procedures report heating to 70 °C for extended periods.[3]
-
Conversely, if you observe multiple side products, the temperature may be too high. Some related syntheses are performed at 25-30 °C to maintain control.[8]
-
-
Q3: I'm observing a significant impurity with a higher molecular weight. Could this be a disubstituted product, and how can I prevent it?
Yes, a higher molecular weight impurity is very likely the disubstituted product, where a second molecule of dimethyl malonate displaces the remaining fluorine atom. While the first substitution deactivates the ring slightly and adds steric bulk, disubstitution can occur under forcing conditions.
-
Causality: This side reaction is favored by a high concentration of the malonate nucleophile relative to the electrophile, especially late in the reaction when the concentration of the starting 2,6-difluoronitrobenzene is low.
-
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of the electrophile, 2,6-difluoronitrobenzene (e.g., 1.1 equivalents), or ensure no more than 1.0 equivalent of dimethyl malonate is used.
-
Slow Addition: Add the dimethyl malonate (or a pre-formed solution of its enolate) slowly to the solution of the aryl fluoride. This maintains a low instantaneous concentration of the nucleophile, favoring the mono-substitution product.
-
Avoid Over-heating: High temperatures can provide the activation energy needed for the less favorable second substitution.
-
Q4: My workup is complete, but purification by column chromatography is challenging, with poor separation of the product from starting material or impurities. Any tips?
Purification issues often arise from the physical properties of the product and the residual reaction components.
-
Problem: Co-elution of Product and Starting Material
-
Solution: Optimize your solvent system. A shallow gradient of ethyl acetate in hexanes is typically effective. If separation is still poor, try a different solvent system, such as dichloromethane/hexanes.[2] Sometimes, the polarity difference is small, and multiple columns or preparative HPLC may be necessary for very high purity.
-
-
Problem: Removing High-Boiling Solvents (DMF/DMSO)
-
Solution: These solvents are notoriously difficult to remove completely on a rotary evaporator. During the workup, wash the organic layer multiple times with water and then with brine. A 5% LiCl (aq) wash can also be effective for removing DMF. This step is critical before attempting chromatography.
-
-
Problem: Product Instability on Silica Gel
-
Solution: The product contains acidic protons (at the malonate position) and ester groups, which can interact with the acidic silica gel, leading to streaking or degradation.
-
Deactivate the silica gel by pre-treating it with a 1-2% solution of triethylamine in your eluent.
-
Alternatively, use a less acidic stationary phase like neutral alumina.
-
-
Data Presentation: Reagent Selection Guide
To aid in your optimization, the following tables summarize key considerations for base and solvent selection.
Table 1: Comparison of Common Bases for Malonate Deprotonation
| Base | pKa of Conj. Acid | Pros | Cons | Typical Equivalents |
| K₂CO₃ | 10.3 | Inexpensive, safe, easy to handle, effective in many cases.[2] | Can be slow, requires anhydrous conditions, must be finely powdered. | 2.0 - 3.0 |
| NaH | ~36 | Very effective, drives reaction quickly, forms H₂ gas (leaves system).[3] | Flammable solid, reacts violently with water, can cause solvent decomposition (especially DMF).[4] | 1.1 - 2.1 |
| NaOH | 15.7 | Strong, inexpensive. | Can promote significant hydrolysis of the methyl ester groups.[9] | 1.1 - 1.2 |
| KOtBu | 19 | Very strong, soluble in THF.[10] | Bulky, can promote elimination if possible, hygroscopic, can cause ester hydrolysis. | 1.1 - 1.2 |
Table 2: Solvent Selection Guide for SNAr Reactions
| Solvent | Type | Boiling Point (°C) | Key Considerations |
| DMF | Polar Aprotic | 153 | Excellent solvent for SNAr, high reaction rates. Difficult to remove, reprotoxic.[4] |
| DMSO | Polar Aprotic | 189 | Excellent solvent for SNAr, can accelerate rates even more than DMF.[5] Very difficult to remove, can have thermal stability issues.[4] |
| Acetonitrile | Polar Aprotic | 82 | Lower boiling point, easier to remove. Generally results in slower reaction rates than DMF/DMSO. |
| THF | Polar Ether | 66 | Easy to remove. Not polar enough for many SNAr reactions, leading to very slow rates.[6][7] |
Visualizations: Mechanisms and Workflows
To better illustrate the core concepts, we provide the following diagrams created using the DOT language.
Reaction Mechanism
Caption: The two-step Addition-Elimination mechanism for the SNAr reaction.
Experimental Optimization Workflow
Caption: A systematic workflow for optimizing reaction conditions.
Detailed Experimental Protocol
This protocol incorporates best practices derived from the troubleshooting guide for achieving high yield and purity.
Materials:
-
2,6-Difluoronitrobenzene (FW: 159.09 g/mol )
-
Dimethyl malonate (FW: 132.12 g/mol )
-
Potassium Carbonate (FW: 138.21 g/mol ), anhydrous, finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Argon), add 2,6-difluoronitrobenzene (e.g., 10 mmol, 1.59 g) and anhydrous DMF (50 mL) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add dimethyl malonate (10 mmol, 1.15 mL, 1.32 g). Then, add anhydrous, finely powdered potassium carbonate (30 mmol, 4.15 g).
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction's progress every 1-2 hours using TLC (e.g., 4:1 Hexanes:EtOAc). If the reaction is slow after 4 hours, gradually warm the mixture to 50 °C. Maintain this temperature until the starting aryl fluoride is consumed (typically 8-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour it into a separatory funnel containing 150 mL of water. Extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts. Wash with water (2 x 100 mL) to remove DMF, followed by a wash with saturated brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as a yellow oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or with dichloromethane to afford this compound as a pale-yellow solid.[2]
References
- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). Journal of Organic Chemistry.
- Diethyl 2-(2-fluoro-4-nitrophenyl)
- Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (1981).
- Processes for the preparation of hydratropic acids and esters. (1982).
- Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)
- Specific Solvent Issues with the SNAr Reaction. (n.d.). Wordpress.
- Optimization of the nucleophilic aromatic substitution reaction. (n.d.).
- SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress.
- On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journal of Organic Chemistry.
- Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. (2025). Journal of the Chemical Society, Perkin Transactions 2.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Method for preparing flurbiprofen impurity M. (2018).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]
- 4. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. US4324904A - Processes for the preparation of hydratropic acids and esters - Google Patents [patents.google.com]
- 9. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN108456140B - Method for preparing flurbiprofen impurity M - Google Patents [patents.google.com]
Technical Support Center: Purification of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
Welcome to the technical support center for the synthesis and purification of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key chemical intermediate. Here, we address common challenges and questions regarding the removal of impurities, drawing upon established chemical principles and field-proven insights to ensure you achieve the highest possible purity for your downstream applications.
The purity of this compound is critical for the success of subsequent synthetic steps. Impurities can lead to unwanted side reactions, lower yields, and complicate the purification of the final active pharmaceutical ingredient. This guide provides a structured, question-and-answer-based approach to troubleshoot common purification issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the most common impurities in a crude sample of this compound?
The impurity profile of your crude product is intrinsically linked to its synthesis. The most common route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between a difluoronitrobenzene derivative (such as 2,6-difluoronitrobenzene) and dimethyl malonate.[1]
Common Impurities:
-
Unreacted Starting Materials:
-
2,6-difluoronitrobenzene
-
Dimethyl malonate
-
-
Hydrolysis Products:
-
2-(3-fluoro-2-nitrophenyl)malonic acid monomethyl ester
-
2-(3-fluoro-2-nitrophenyl)malonic acid
-
-
Solvent Residues:
-
Dimethylformamide (DMF) is a common solvent for this reaction and can be difficult to remove.[1]
-
The presence of these impurities can be identified by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
FAQ 2: My crude product is a dark oil/solid. How can I effectively purify it using column chromatography?
Column chromatography is the most cited and effective method for purifying this compound, which is typically isolated as a pale-yellow solid.[1] The principle behind this technique is the differential adsorption of the compound and its impurities onto a stationary phase (typically silica gel) and their varying solubility in the mobile phase.
| Problem | Possible Cause | Recommended Solution |
| Poor Separation | Incorrect solvent system (eluent). | The polarity of the eluent is critical. Start with a non-polar solvent and gradually increase polarity. For this compound, pure dichloromethane has been shown to be an effective eluent.[1] To optimize separation from less polar starting materials like 2,6-difluoronitrobenzene, you can start with a less polar solvent system like hexane/ethyl acetate and gradually increase the proportion of ethyl acetate. |
| Product Elutes with Starting Material | Similar polarities of the product and impurities. | 2,6-difluoronitrobenzene is less polar than the product. Dimethyl malonate is more polar. If co-elution is an issue, a shallower gradient or isocratic elution with a fine-tuned solvent system is necessary. Use TLC to determine the optimal solvent ratio that gives good separation between the spots.[2] |
| Streaking or Tailing on the Column | Compound is too polar for the solvent system or is interacting strongly with the silica gel. | Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the eluent. However, be cautious as this can also elute highly polar impurities. |
| Product is not Eluting | Eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
-
TLC Analysis: Before running the column, determine the optimal solvent system using TLC. A good solvent system will give the product an Rf value of approximately 0.2-0.4.[3]
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar solvent. Pack the column evenly, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column. This "dry loading" technique often provides better separation.[3]
-
Elution: Begin elution with the least polar solvent system determined from your TLC analysis. Collect fractions and monitor their composition using TLC.
-
Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Diagram of the Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
FAQ 3: Can I purify this compound by recrystallization?
While column chromatography is the more commonly reported method, recrystallization can be a highly effective technique for purifying solid organic compounds, often yielding material of very high purity.[4] The key is to find a suitable solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain soluble at all temperatures.
-
Single Solvent Screening:
-
Place a small amount of your crude product into several test tubes.
-
Add a small amount of a single solvent to each tube. Good starting solvents to test for a compound of this nature include ethanol, isopropanol, ethyl acetate, and toluene.[5][6]
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Heat the test tubes. If the compound dissolves completely, it is a potential candidate.
-
Allow the solution to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a good solvent.
-
-
Binary Solvent System:
-
If no single solvent is ideal, a binary system can be used. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.
-
A common approach is to dissolve the compound in a minimal amount of a hot "good" solvent (e.g., dichloromethane or acetone) and then add the "poor" solvent (e.g., hexane or heptane) dropwise until the solution becomes cloudy (the cloud point).
-
Reheat the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Diagram of the Recrystallization Decision Process
Caption: Decision workflow for purification by recrystallization.
FAQ 4: What are the stability considerations for this compound during purification?
-
Thermal Stability: Nitroaromatic compounds are known to have thermal stability concerns, and decomposition can be a source of impurities.[7][8] While this compound is generally stable under standard purification conditions, prolonged exposure to high temperatures should be avoided. When performing distillations to remove solvents, use reduced pressure to keep the temperature low.
-
Hydrolysis: The ester functional groups in the malonate are susceptible to hydrolysis, especially in the presence of acid or base and water.[9][10] This can lead to the formation of the corresponding mono-ester or di-acid impurities. Therefore, it is crucial to use anhydrous solvents and to neutralize any acidic or basic residues from the reaction workup before purification. During extractions, use of a neutral brine wash can help remove water and inorganic salts.
By understanding the nature of potential impurities and applying these systematic troubleshooting and purification protocols, researchers can consistently obtain high-purity this compound, ensuring the reliability and success of their subsequent research and development endeavors.
References
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Chromatography [chem.rochester.edu]
- 3. 丙二酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 10. US7208621B2 - Malonic acid monomethyl derivatives and production process thereof - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Scale-Up Synthesis of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
Welcome to the technical support resource for the synthesis of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind our recommendations to ensure a robust, safe, and efficient scale-up.
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the carbanion generated from dimethyl malonate displaces a fluoride ion on the 2,6-difluoronitrobenzene ring. The reaction is facilitated by the strongly electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex required for the substitution to proceed.[1] While straightforward on a small scale, scaling up introduces challenges related to thermal management, mass transfer, and impurity control.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower on a larger scale compared to my lab experiments. What are the most common culprits?
A: The most frequent causes for yield loss during scale-up are poor temperature control and inefficient mixing. The reaction is exothermic, and localized "hot spots" can lead to side reactions. Additionally, the use of potassium carbonate as a base creates a heterogeneous mixture, and inadequate agitation can result in incomplete deprotonation of the dimethyl malonate, stalling the reaction.
Q2: I'm observing a significant amount of unreacted 2,6-difluoronitrobenzene at the end of the reaction. Should I increase the reaction time or temperature?
A: While extending the reaction time is a reasonable first step, simply increasing the temperature can be counterproductive. Higher temperatures can accelerate the decomposition of the solvent (DMF) and promote the formation of colored byproducts. First, verify that your agitation is sufficient to ensure good contact between all reactants. Second, ensure your reagents, particularly the solvent, are anhydrous, as water can inhibit the reaction.
Q3: The reaction mixture turns a very dark red or brown. Is this normal, and does it affect the product?
A: A deepening color (typically to yellow or orange) is expected due to the formation of the Meisenheimer complex and other charged intermediates. However, a very dark red or brown color, especially when coupled with a drop in pH, can indicate solvent degradation or side reactions. This is often exacerbated by excessive temperatures (>80°C) or the presence of moisture. While it may not always impact the yield of the main product, it complicates purification.
Q4: Is flash chromatography the only way to purify the final product? It's not practical for our scale.
A: Absolutely not. The crude product, which is a pale-yellow solid[2], is often amenable to purification by recrystallization. A common and effective solvent system for this is isopropanol or an ethanol/water mixture. Developing a robust crystallization procedure is a critical step for any successful scale-up campaign.
Q5: What are the most critical safety considerations when scaling up this synthesis?
A: There are two primary safety concerns. First, the reaction is exothermic, creating the potential for a thermal runaway if additions are too fast or cooling is inadequate. Always monitor the internal temperature. Second, nitroaromatic compounds can be thermally unstable and possess explosive potential.[3] It is imperative to conduct a thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) on the final product and key intermediates before large-scale processing.
Section 2: In-Depth Troubleshooting Guide
Problem 1: Low or Incomplete Conversion
This is the most common scale-up issue, often stemming from a combination of factors that are less pronounced at the bench scale.
-
Possible Cause A: Ineffective Deprotonation of Dimethyl Malonate
-
Scientific Rationale: The reaction begins with the deprotonation of dimethyl malonate by a base to form a nucleophilic enolate. If this step is inefficient, the concentration of the active nucleophile is low, leading to a sluggish or incomplete reaction. Potassium carbonate (K₂CO₃) is a solid base, making this a solid-liquid phase reaction that is highly dependent on surface area and mixing.
-
Troubleshooting & Solutions:
-
Base Quality: Use anhydrous, finely powdered K₂CO₃ to maximize its surface area. Clumped or coarse base will react very slowly.
-
Stoichiometry: While lab scale might use 2-3 equivalents of base[2], ensure this is maintained on scale-up. An excess is necessary to drive the equilibrium towards the enolate.
-
Anhydrous Conditions: Ensure your DMF is anhydrous (<0.1% water). Water will protonate the malonate enolate, quenching the nucleophile.
-
Agitation: This is critical. A simple magnetic stirrer is insufficient for large, multi-liter vessels. Use a mechanical overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure the K₂CO₃ remains suspended and does not settle at the bottom of the reactor.
-
-
-
Possible Cause B: Poor Temperature Control
-
Scientific Rationale: While some heat is required to drive the reaction, uncontrolled exotherms can lead to side reactions. The initial formation of the enolate and the subsequent SNAr reaction are both exothermic.
-
Troubleshooting & Solutions:
-
Controlled Addition: Add the 2,6-difluoronitrobenzene solution slowly to the slurry of K₂CO₃ and dimethyl malonate in DMF. This allows the reactor's cooling system to manage the heat generated.
-
Internal Temperature Monitoring: Do not rely on the jacket temperature. An internal temperature probe is essential for accurate monitoring and control.
-
Optimal Temperature: Aim for a controlled internal temperature between 50-70°C.[4] Temperatures above this range offer diminishing returns and increase the risk of impurity formation.
-
-
Problem 2: Formation of Key Impurities
-
Impurity A: Disubstitution Product (Dimethyl 2,2'-(nitro-1,3-phenylene)bis(3-fluoromalonate))
-
Scientific Rationale: Although sterically hindered, it is possible for the product to be deprotonated and react with a second molecule of 2,6-difluoronitrobenzene.
-
Troubleshooting & Solutions:
-
Stoichiometry Control: Use a slight excess of dimethyl malonate (e.g., 1.1 to 1.2 equivalents) relative to the 2,6-difluoronitrobenzene. This ensures the electrophile is consumed before it can react with the product.
-
-
-
Impurity B: Hydrolysis Products
-
Scientific Rationale: The ester groups on the malonate or the product can be hydrolyzed to carboxylic acids if excessive water is present, especially under basic conditions at elevated temperatures.
-
Troubleshooting & Solutions:
-
Dry Reagents & Solvent: As mentioned, using anhydrous DMF and K₂CO₃ is the primary preventative measure.
-
Aqueous Workup: Perform the aqueous quench and subsequent extractions promptly and at a controlled, lower temperature to minimize contact time where hydrolysis could occur.
-
-
Section 3: Recommended Scale-Up Protocol
This protocol is a generalized procedure for a multi-liter scale. All additions should be performed at a rate that allows for effective temperature control.
Experimental Workflow Diagram
Caption: Scale-up workflow for this compound synthesis.
Reagent Table
| Reagent | Molar Eq. | Purity | Key Considerations |
| 2,6-Difluoronitrobenzene | 1.0 | >98% | Limiting reagent. |
| Dimethyl Malonate | 1.1 - 1.2 | >99% | Use slight excess to prevent disubstitution. |
| Potassium Carbonate (K₂CO₃) | 3.0 | >99%, Anhydrous | Must be finely powdered for optimal reactivity.[2] |
| Dimethylformamide (DMF) | ~5-10 mL/g | Anhydrous (<0.1%) | Aprotic polar solvent is crucial for SNAr.[2][5] |
Step-by-Step Procedure
-
Reactor Setup: Equip a suitable glass-lined or stainless steel reactor with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a condenser.
-
Reagent Charge: Charge the reactor with anhydrous DMF, dimethyl malonate (1.1 eq), and powdered anhydrous potassium carbonate (3.0 eq).
-
Inerting: Purge the reactor with nitrogen and maintain a positive nitrogen atmosphere throughout the reaction.
-
Initial Heating: Begin agitation and heat the slurry to an internal temperature of 40-45°C.
-
Controlled Addition: Slowly add a solution of 2,6-difluoronitrobenzene (1.0 eq) in a minimal amount of anhydrous DMF to the reactor over 1-2 hours. Monitor the internal temperature closely, ensuring it does not exceed 70°C. Use jacket cooling as needed.
-
Reaction: After the addition is complete, maintain the reaction mixture at 60-65°C for 4-8 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking samples periodically for TLC or LCMS analysis until consumption of the 2,6-difluoronitrobenzene is complete.
-
Workup - Quench: Once complete, cool the reaction mixture to room temperature (20-25°C). Slowly and carefully quench the reaction by adding water.
-
Workup - Extraction: Transfer the mixture to an extraction vessel. Extract the aqueous phase multiple times with a suitable solvent like ethyl acetate or toluene.
-
Workup - Wash: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Isolation: Concentrate the organic layer under reduced pressure to obtain the crude solid product.
-
Purification: Recrystallize the crude solid from a suitable solvent such as isopropanol to yield the pure this compound as a pale-yellow solid.[2]
Section 4: Mechanistic and Troubleshooting Visualizations
SNAr Reaction Mechanism
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Caption: A decision tree for troubleshooting low yield in the scale-up process.
References
- Berdini, V., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry.
- Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
- Google Patents. (n.d.). CN108456140B - Method for preparing flurbiprofen impurity M.
-
SciSpace. (n.d.). Convenient Preparation of Dimethyl (Trifluoromethyl)malonate and Related Compounds. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate. Available at: [Link]
- Google Patents. (n.d.). CN105061209A - Synthetic method of 2-diester methylmalonate compounds.
-
BMG LABTECH. (2023). 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate. Available at: [Link]
- Google Patents. (n.d.). CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate.
-
Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure. Available at: [Link]
- Google Patents. (n.d.). US4324904A - Processes for the preparation of hydratropic acids and esters.
-
PrepChem.com. (n.d.). Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate III. Available at: [Link]
-
ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]
- 5. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]
"alternative bases for the synthesis of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate"
Welcome to the technical support guide for the synthesis of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in navigating the nuances of this important synthetic transformation. The synthesis, a classic example of nucleophilic aromatic substitution (SNAr), involves the reaction of 1,3-difluoro-2-nitrobenzene with dimethyl malonate. The choice of base is a critical parameter that significantly influences reaction efficiency, yield, and side-product formation.
I. Reaction Overview & Mechanism
The core transformation is the displacement of a fluoride ion from the electron-deficient aromatic ring by the enolate of dimethyl malonate. The nitro group at the ortho position is crucial as it activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[1][2][3]
The general mechanism proceeds as follows:
-
Deprotonation: A base abstracts an acidic α-hydrogen from dimethyl malonate to form a resonance-stabilized enolate.[4][5]
-
Nucleophilic Attack: The malonate enolate attacks the carbon bearing a fluorine atom on the 1,3-difluoro-2-nitrobenzene ring. This step is typically the rate-determining step.[2]
-
Formation of Meisenheimer Complex: A transient, negatively charged intermediate is formed. The negative charge is delocalized across the aromatic ring and the nitro group.[1][2]
-
Elimination & Aromatization: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored, yielding the final product.[1][3]
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the selection of bases and reaction conditions.
Q1: What are the most common bases used for this synthesis, and what are their pros and cons?
A1: The most frequently employed bases are potassium carbonate (K₂CO₃) and sodium hydride (NaH). However, other bases like cesium carbonate (Cs₂CO₃) and organic bases can also be utilized.
| Base | Pros | Cons |
| Potassium Carbonate (K₂CO₃) | Inexpensive, easy to handle (less moisture-sensitive than NaH), and generally provides good yields.[6][7] | Can be less reactive than stronger bases, sometimes requiring higher temperatures or longer reaction times. Its solubility in common organic solvents is limited. |
| Sodium Hydride (NaH) | A very strong, non-nucleophilic base that rapidly and irreversibly deprotonates dimethyl malonate, often leading to faster reactions and higher yields.[8][9] | Highly reactive and pyrophoric, requires careful handling under an inert atmosphere. Can lead to side reactions if not used correctly. |
| Cesium Carbonate (Cs₂CO₃) | Often provides higher yields and faster reaction rates compared to K₂CO₃ due to its higher solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the enolate.[10][11][12][13][14] | Significantly more expensive than K₂CO₃ or NaH. |
| Organic Bases (e.g., DBU, Et₃N) | Soluble in organic solvents and generally milder. | Often not strong enough to efficiently deprotonate dimethyl malonate, leading to lower yields. Can sometimes participate in side reactions. |
Q2: Why is the choice of solvent important?
A2: The solvent plays a critical role in dissolving the reactants and influencing the reactivity of the base and the nucleophile. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are preferred because they effectively solvate the cation of the base, leaving a more "naked" and reactive anion to deprotonate the malonate.[10][13] They also help to dissolve the base, particularly carbonate salts.
Q3: My reaction is sluggish or not going to completion. What should I do?
A3: Several factors could be at play. Refer to the troubleshooting guide below, but initial steps include:
-
Verify Base Activity: Ensure your base is not old or deactivated. NaH is particularly susceptible to deactivation by moisture.
-
Increase Temperature: Gently warming the reaction mixture can often increase the rate. However, be cautious of potential side reactions at higher temperatures.
-
Check Solvent Purity: Ensure your solvent is anhydrous, especially when using NaH.
-
Consider a Stronger Base: If using a weaker base like K₂CO₃, switching to NaH or Cs₂CO₃ could improve the reaction rate and yield.[8][9]
Q4: I am observing significant amounts of a dialkylated byproduct. How can I minimize this?
A4: Dialkylation occurs when the product, this compound, is deprotonated and reacts with another molecule of 1,3-difluoro-2-nitrobenzene. To minimize this:
-
Use a Stoichiometric Amount of Base: Using a slight excess of dimethyl malonate relative to the fluoro-nitrobenzene can help ensure the base is consumed in the formation of the initial enolate.
-
Control Reaction Temperature: Lowering the reaction temperature after the initial enolate formation can reduce the rate of the second alkylation.
-
Slow Addition: Adding the 1,3-difluoro-2-nitrobenzene slowly to the pre-formed malonate enolate can help maintain a low concentration of the electrophile, favoring mono-alkylation.
III. Troubleshooting Guide
This guide is designed to help you diagnose and solve common issues encountered during the synthesis.
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// Potential Causes for Low Yield cause_base [label="Inactive or Insufficient Base", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_temp [label="Low Reaction Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_solvent [label="Wet Solvent / Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_reagents [label="Degraded Starting Material", fillcolor="#F1F3F4", fontcolor="#202124"];
// Potential Causes for Side Products cause_dialkylation [label="Dialkylation", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_hydrolysis [label="Ester Hydrolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_denitration [label="Denitration", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions sol_base [label="Solution:\n- Use fresh, anhydrous base.\n- Use a stronger base (e.g., NaH, Cs₂CO₃).\n- Ensure stoichiometry is correct.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_temp [label="Solution:\n- Gradually increase reaction temperature.\n- Monitor by TLC/LC-MS to avoid degradation.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_solvent [label="Solution:\n- Use anhydrous solvent.\n- Dry starting materials if necessary.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_reagents [label="Solution:\n- Verify purity of starting\n materials by NMR/GC-MS.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_dialkylation [label="Solution:\n- Use slight excess of malonate.\n- Add fluoro-nitrobenzene slowly.\n- Lower reaction temperature.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_hydrolysis [label="Solution:\n- Ensure anhydrous conditions.\n- Use aprotic solvent.\n- Careful workup to avoid prolonged\n exposure to aqueous base/acid.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_denitration [label="Solution:\n- Run reaction at lower temperature.\n- Minimize reaction time.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];
// Connections start -> low_yield; start -> side_products;
low_yield -> cause_base; low_yield -> cause_temp; low_yield -> cause_solvent; low_yield -> cause_reagents;
side_products -> cause_dialkylation; side_products -> cause_hydrolysis; side_products -> cause_denitration;
cause_base -> sol_base [style=dashed]; cause_temp -> sol_temp [style=dashed]; cause_solvent -> sol_solvent [style=dashed]; cause_reagents -> sol_reagents [style=dashed]; cause_dialkylation -> sol_dialkylation [style=dashed]; cause_hydrolysis -> sol_hydrolysis [style=dashed]; cause_denitration -> sol_denitration [style=dashed]; }
Troubleshooting workflow for the synthesis.
IV. Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for using alternative bases. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Cesium Carbonate (Cs₂CO₃) Mediated Synthesis
Cesium carbonate is an excellent alternative to K₂CO₃, often providing superior results due to its enhanced solubility.[10][13] The "cesium effect" is a phenomenon where the large, soft cesium cation coordinates loosely with the enolate, making it more nucleophilic.[11]
Materials:
-
1,3-Difluoro-2-nitrobenzene
-
Dimethyl malonate
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cesium carbonate (1.5 equivalents).
-
Add anhydrous DMF to the flask.
-
Add dimethyl malonate (1.1 equivalents) dropwise to the suspension at room temperature.
-
Stir the mixture for 15-20 minutes to allow for enolate formation.
-
Add 1,3-difluoro-2-nitrobenzene (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 50-60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by pouring it into a beaker of cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sodium Hydride (NaH) Mediated Synthesis
Sodium hydride is a powerful base that ensures complete and rapid deprotonation of the malonate.[8][9] Extreme caution is required due to its reactivity with water and air.[15]
Materials:
-
1,3-Difluoro-2-nitrobenzene
-
Dimethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add NaH (1.1 equivalents, 60% dispersion).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Repeat twice.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Add dimethyl malonate (1.1 equivalents) dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes (hydrogen gas will evolve).
-
After hydrogen evolution ceases, add a solution of 1,3-difluoro-2-nitrobenzene (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by slowly adding it to a beaker of ice-cold saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis can be an effective method, especially when using solid inorganic bases like potassium carbonate or potassium hydroxide.[16][17][18] The catalyst, typically a quaternary ammonium salt, transports the enolate from the solid or aqueous phase into the organic phase where the reaction occurs.
Materials:
-
1,3-Difluoro-2-nitrobenzene
-
Dimethyl malonate
-
Potassium carbonate (K₂CO₃), powdered
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Dichloromethane
Procedure:
-
To a round-bottom flask, add 1,3-difluoro-2-nitrobenzene (1.0 equivalent), dimethyl malonate (1.2 equivalents), powdered K₂CO₃ (2.0 equivalents), and TBAB (0.1 equivalents).
-
Add toluene to the flask.
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and wash the filter cake with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
// Nodes start [label="Start:\nSelect Base", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
base_cs2co3 [label="Cesium Carbonate\n(Protocol 1)", fillcolor="#F1F3F4", fontcolor="#202124"]; base_nah [label="Sodium Hydride\n(Protocol 2)", fillcolor="#F1F3F4", fontcolor="#202124"]; base_ptc [label="Phase-Transfer\nCatalysis (Protocol 3)", fillcolor="#F1F3F4", fontcolor="#202124"];
step_enolate [label="Step 1: Form Malonate Enolate\n(Base + Dimethyl Malonate in Solvent)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; step_snar [label="Step 2: SNAr Reaction\n(Add 1,3-difluoro-2-nitrobenzene)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; step_workup [label="Step 3: Quench & Workup", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; step_purify [label="Step 4: Purify Product", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
end [label="Final Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> base_cs2co3; start -> base_nah; start -> base_ptc;
base_cs2co3 -> step_enolate; base_nah -> step_enolate; base_ptc -> step_enolate;
step_enolate -> step_snar; step_snar -> step_workup; step_workup -> step_purify; step_purify -> end; }
General experimental workflow.
V. References
-
Organic Chemistry Portal. (n.d.). Cesium Carbonate. Retrieved from [Link]
-
Grokipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
National Institutes of Health. (2021). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. PMC. Retrieved from [Link]
-
MDPI. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Molecules. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate III. Retrieved from [Link]
-
Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. Retrieved from
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
PubMed. (2014). Enantioselective Synthesis of α-halo-α-alkylmalonates via Phase-Transfer Catalytic α-alkylation. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Nucleophilic Aromatic Substitution Reaction of Nitroarenes with Alkyl- or Arylthio Groups in Dimethyl Sulfoxide by Means of Cesium Carbonate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective phase-transfer catalytic α-alkylation of 2-methylbenzyl tert-butyl malonates. Retrieved from [Link]
-
National Institutes of Health. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Caesium carbonate. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (2025). Selective N- or O-arylation using cesium carbonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of α-methyl-α-alkylmalonates via the PTC.... Retrieved from [Link]
-
Royal Society of Chemistry. (2012). General Procedures. Retrieved from [Link]
-
CoLab. (2011). Highly Enantioselective Synthesis of α,α-Dialkylmalonates by Phase-Transfer Catalytic Desymmetrization. Retrieved from
-
Organic Syntheses. (n.d.). SYNTHESIS OF DIMETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE USING AN IODONIUM YLIDE DERIVED FROM DIMETHYL MALONATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. Retrieved from [Link]
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC. Retrieved from [Link]
-
PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]
-
SciSpace. (n.d.). Convenient Preparation of Dimethyl (Trifluoromethyl)malonate and Related Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. Retrieved from [Link]
-
ResearchGate. (2025). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]
-
CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE. Retrieved from [Link]
-
YouTube. (2021). Sodium Hydride A Strong Base, but Poor Nucleophile. Retrieved from [Link]
-
Google Patents. (n.d.). CN108456140B - Method for preparing flurbiprofen impurity M. Retrieved from
-
Google Patents. (n.d.). CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate. Retrieved from
-
Google Patents. (n.d.). CN105061209A - Synthetic method of 2-diester methylmalonate compounds. Retrieved from
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. echemi.com [echemi.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cesium Carbonate [commonorganicchemistry.com]
- 11. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE [web.stanford.edu]
- 16. Enantioselective synthesis of α-halo-α-alkylmalonates via phase-transfer catalytic α-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enantioselective phase-transfer catalytic α-alkylation of 2-methylbenzyl tert-butyl malonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. crdeepjournal.org [crdeepjournal.org]
Technical Support Center: Managing Exothermic Reactions in Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate Synthesis
Welcome to the technical support guide for the synthesis of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals safely and effectively manage the exothermic nature of this reaction. Our guidance is grounded in established principles of process safety and reaction chemistry to ensure experimental success and operational safety.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis, focusing on the underlying chemical principles and primary safety concerns.
Q1: What is the primary cause of exothermicity in this synthesis?
The synthesis of this compound typically involves a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] In this process, the carbanion generated from dimethyl malonate acts as a nucleophile, attacking the electron-deficient aromatic ring of a precursor like 1,2-difluoro-3-nitrobenzene and displacing a fluoride ion. The reaction is highly exothermic for two main reasons:
-
Ring Activation: The nitro group (-NO2) is a powerful electron-withdrawing group that strongly activates the aromatic ring for nucleophilic attack.[1][3][4] This activation lowers the energy barrier for the reaction to proceed.
-
Thermodynamic Stability: The formation of the final product is a thermodynamically favorable process, releasing significant energy as heat. The reaction proceeds through a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, whose formation is the rate-determining and primary heat-generating step.[1][3][5]
Q2: What are the main safety hazards associated with this reaction?
The primary hazard is a runaway reaction or thermal runaway .[6] This occurs when the heat generated by the reaction exceeds the rate at which the cooling system can remove it.[7] A runaway reaction can lead to:
-
Rapid increase in temperature and pressure, potentially exceeding the limits of the reaction vessel.
-
Boiling of the solvent, leading to a dangerous pressure buildup.
-
Decomposition of the starting materials, intermediates, or products, which can be highly energetic, especially for nitroaromatic compounds.[8][9][10]
-
Generation of toxic or flammable gases.
Nitro compounds themselves are energetic materials and can pose thermal stability risks, especially when contaminated with impurities or subjected to high temperatures.[8][9][11]
Q3: What initial steps should I take to prepare for a safe synthesis?
A proactive approach to safety is critical.[12] Before starting the experiment, a thorough process safety assessment should be performed.[6][13]
-
Hazard Evaluation: Understand the thermal hazards of all reactants, intermediates, and products.[13] Use techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition for the product.
-
Equipment Check: Ensure your reaction vessel, stirring mechanism, temperature probes, and cooling system are in excellent working order. The cooling system must have sufficient capacity to handle the predicted heat load.
-
Emergency Plan: Have a clear, well-rehearsed plan for handling a temperature excursion. This should include access to a larger cooling bath, a quenching agent, and knowledge of emergency shutdown procedures.
-
Scale Considerations: Be aware that heat dissipation becomes less efficient as the reaction scale increases due to the decreasing surface-area-to-volume ratio.[7][14] A protocol that is safe at 1g scale may be dangerous at 100g scale without modification.
Part 2: Troubleshooting Guide
This guide provides specific, actionable advice for problems that may be encountered during the synthesis.
Issue 1: The internal temperature is rising rapidly during reagent addition.
Q: I'm adding the dimethyl malonate/base solution, and the reaction temperature is increasing much faster than expected, even with cooling. What should I do?
A: Immediate Actions:
-
Stop the Addition: Immediately halt the addition of the reagent. This is the most critical first step to prevent the accumulation of unreacted reagents, which could lead to a catastrophic event.[14]
-
Increase Cooling: If possible, lower the temperature of your cooling bath. Have a secondary, colder bath (e.g., dry ice/acetone) ready for emergencies.
-
Ensure Agitation: Check that the stirring is vigorous and efficient. Poor mixing can create localized "hot spots" where the reaction rate is much higher, leading to a rapid temperature increase.
Root Cause Analysis & Prevention:
-
Addition Rate is Too High: The rate of heat generation is directly proportional to the rate of reagent addition.
-
Insufficient Cooling: The cooling bath may not have enough capacity or may not be at a low enough temperature.
-
Solution: Start the reaction at a lower initial temperature (e.g., -10 °C to 0 °C) to provide a larger safety margin. Ensure the heat transfer fluid is circulating effectively.
-
-
Concentration is Too High: More concentrated reactants will generate heat more rapidly in a smaller volume.
-
Solution: Dilute the reaction mixture. While this may increase reaction time, it provides a larger thermal mass to absorb the heat generated, buffering temperature changes.
-
Issue 2: The reaction seems to have stalled or shows a delayed exotherm.
Q: I've added a significant portion of my reagents, but the temperature hasn't increased as expected. Am I safe to continue or increase the temperature?
A: This is a potentially very dangerous situation known as "reactant accumulation." A delayed initiation followed by a sudden, rapid reaction can be extremely hazardous.[14]
Immediate Actions:
-
DO NOT Increase Temperature: Do not heat the reaction to "get it started." This can trigger a violent, uncontrollable exotherm.
-
DO NOT Add More Reagent: Stop all reagent addition immediately.
-
Maintain Cooling and Stirring: Keep the reaction cold and well-stirred while you investigate.
Root Cause Analysis & Prevention:
-
Poor Reagent Quality: The base (e.g., sodium hydride, potassium carbonate) may be old or inactive, or the solvent may not be sufficiently anhydrous. A patent describing a similar reaction highlights the use of anhydrous potassium carbonate.[16]
-
Solution: Use fresh, high-quality reagents. Ensure solvents like DMF or THF are properly dried. Consider using a more reactive but controllable base if appropriate for your process.
-
-
Low Initial Temperature: While a low starting temperature is good for control, an excessively low temperature might be below the initiation threshold for the reaction.
-
Solution: A safe protocol involves adding a small percentage (~5%) of the nucleophile and observing for a small, controlled exotherm to confirm the reaction has initiated before proceeding with the remainder of the addition.
-
-
Presence of Inhibitors: Impurities in the starting materials could be inhibiting the reaction.
-
Solution: Ensure the purity of your starting 1,2-difluoro-3-nitrobenzene and dimethyl malonate.
-
Issue 3: My yield is low, and I'm generating significant colored byproducts.
Q: After workup, my yield of this compound is poor, and the crude product is dark brown/black. What is causing this?
A: This often points to thermal decomposition or side reactions, which are exacerbated by poor temperature control.
Root Cause Analysis & Prevention:
-
Temperature Spikes: Even brief periods of high temperature can cause the nitrophenyl ring to undergo decomposition or side reactions.[8][9]
-
Solution: Implement the rigorous temperature control measures described in Issue 1. Maintain a consistent, low temperature throughout the addition and stirring period. A patent for a similar process specifies maintaining the temperature below 30°C.[16]
-
-
Base-Induced Decomposition: Strong bases can react with the nitro group or other parts of the molecule, especially at elevated temperatures, leading to highly colored phenolic byproducts.[17]
-
Solution: Use the minimum effective amount of base. Consider a milder base like potassium carbonate over stronger, more hazardous bases like sodium hydride, which also generates flammable hydrogen gas.[18] Ensure the base is added slowly and with efficient cooling.
-
-
Reaction Time: Letting the reaction stir for too long after the addition is complete, especially if the temperature is allowed to rise, can promote byproduct formation.
-
Solution: Monitor the reaction by a suitable method (TLC, LC-MS) to determine the point of completion, then quench it promptly and proceed with the workup.
-
Part 3: Protocols and Data
Recommended Safe Operating Parameters
The following table provides a starting point for key reaction parameters. These should be optimized for your specific setup and scale through careful experimentation.
| Parameter | Recommended Value | Rationale & E-E-A-T Insight |
| Starting Temperature | 0 °C to -10 °C | Provides a significant thermal buffer to absorb the initial exotherm. Starting colder is always safer. |
| Solvent | Anhydrous DMF or THF | Aprotic polar solvents are necessary to dissolve the reagents and facilitate the SNAr mechanism. DMF is often preferred but has a high boiling point, making it harder to remove.[16] |
| Base | Anhydrous K₂CO₃ (Potassium Carbonate) | A relatively mild, non-pyrophoric solid base that is effective for deprotonating dimethyl malonate.[19] It is safer to handle than NaH and avoids hydrogen evolution.[18] |
| Addition Method | Syringe pump or pressure-equalizing dropping funnel | Ensures a slow, constant, and controllable addition rate, which is the most critical factor in managing heat generation.[14] |
| Max Internal Temp (Tmax) | < 25-30 °C | Keeping the reaction temperature low minimizes the risk of side reactions and thermal decomposition of the sensitive nitro-aromatic compound.[16] |
| Agitation | Vigorous overhead or magnetic stirring | Efficient mixing is crucial to dissipate heat evenly and prevent the formation of dangerous localized hot spots. |
Step-by-Step Experimental Protocol (Lab Scale)
Disclaimer: This is a representative protocol. All procedures should be subjected to a thorough risk assessment before execution.
-
Reactor Setup:
-
Equip a dry, three-necked round-bottom flask with an overhead stirrer, a nitrogen inlet, and a thermocouple to monitor the internal temperature.
-
Place the flask in a cooling bath (ice/salt or cryocooler) capable of maintaining the target temperature.
-
-
Reagent Preparation:
-
To the flask, add anhydrous potassium carbonate (1.5-2.0 equivalents) and anhydrous DMF.
-
Begin vigorous stirring and cool the slurry to 0 °C.
-
In a separate, dry flask, prepare a solution of dimethyl malonate (1.0 eq) and 1,2-difluoro-3-nitrobenzene (1.1 eq) in a small amount of anhydrous DMF.
-
-
Controlled Addition:
-
Once the slurry is at 0 °C, begin adding the solution from step 2 dropwise via syringe pump over 1-2 hours.
-
CRITICAL: Monitor the internal temperature constantly. The temperature should not rise above 25 °C. If it approaches this limit, stop the addition until the temperature subsides.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the limiting reagent.
-
-
Quenching and Workup:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly and carefully quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Part 4: Visualizations
Diagram 1: SNAr Reaction Mechanism
This diagram illustrates the key addition-elimination pathway, highlighting the formation of the resonance-stabilized Meisenheimer complex which is central to the reaction's progression.
Caption: SNAr reaction pathway and exothermic step.
Diagram 2: Troubleshooting Logic for Temperature Excursions
This flowchart provides a clear decision-making process for operators to follow if a dangerous temperature rise is observed.
Sources
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Technical Support Center: Characterization of Byproducts in Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate Reactions
Welcome to the technical support center for the synthesis and characterization of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side reactions and byproducts encountered during their experiments.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the malonate anion displaces a fluorine atom on the activated nitrophenyl ring. While this reaction can be high-yielding, the formation of byproducts can complicate purification and impact the quality of the final product. This guide provides a structured approach to identifying and characterizing these byproducts.
Troubleshooting Guide & FAQs
This section is presented in a question-and-answer format to address common issues encountered during the synthesis and analysis of this compound.
Q1: I see an unexpected peak in my 1H NMR spectrum with a chemical shift and integration that doesn't correspond to my desired product or starting materials. What could it be?
A1: An unexpected peak in your 1H NMR spectrum often indicates the presence of a byproduct. Based on the reaction mechanism, several side reactions can occur. Here are some possibilities:
-
Di-substituted byproduct: The most likely byproduct is the result of a second nucleophilic aromatic substitution, where another molecule of dimethyl malonate displaces the second fluorine atom on the aromatic ring. This is more likely to occur if an excess of dimethyl malonate and base is used, or if the reaction is run for an extended period at elevated temperatures.
-
Hydrolysis of ester groups: If there is any water present in your reaction mixture, the methyl ester groups of your product or dimethyl malonate can be hydrolyzed to carboxylic acids, especially under basic conditions.[1][2]
-
Transesterification: If you are using a solvent that is an alcohol (though not typical for this reaction), or if there are alcoholic impurities, transesterification of the methyl esters to other esters can occur.[2]
-
Self-condensation of dimethyl malonate: Under strongly basic conditions, dimethyl malonate can undergo self-condensation, leading to a variety of oligomeric byproducts.[1]
To identify the unknown peak, consider the following steps:
-
Analyze the coupling patterns and chemical shifts: A di-substituted product would have a different aromatic proton splitting pattern compared to your desired mono-substituted product.
-
Acquire a 13C NMR spectrum: This will help to identify the number of unique carbons and can provide clues about the symmetry of the byproduct.
-
Perform a 2D NMR experiment (e.g., COSY, HSQC): These experiments can help to establish connectivity between protons and carbons, aiding in structure elucidation.
-
Obtain a mass spectrum: The molecular weight of the byproduct will be a key piece of information.
Q2: My reaction mixture has a dark color, and I am getting a low yield of the desired product. What is happening?
A2: A dark coloration and low yield can be indicative of decomposition or polymerization reactions. The nitro group on the aromatic ring makes the system susceptible to side reactions, especially at higher temperatures.
-
Decomposition of the nitro compound: Nitroaromatic compounds can be sensitive to heat and strong bases, leading to decomposition pathways that form colored byproducts.
-
Side reactions involving the nitro group: Under certain conditions, the nitro group itself can participate in side reactions, although this is less common in SNAr reactions.
Troubleshooting steps:
-
Lower the reaction temperature: Running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize decomposition.
-
Use a milder base: If you are using a very strong base like sodium hydride, consider switching to a milder base like potassium carbonate.
-
Ensure an inert atmosphere: Oxygen can sometimes contribute to the formation of colored impurities. Running the reaction under nitrogen or argon can be beneficial.
Q3: My mass spectrometry results show a peak with a higher molecular weight than my expected product. What could this be?
A3: A higher molecular weight peak strongly suggests the formation of a di-substituted byproduct or an oligomer.
| Potential Byproduct | Expected Mass Difference from Product | Plausible Cause |
| Di-substituted Product | + 131.08 g/mol | Excess dimethyl malonate and/or base; prolonged reaction time. |
| Malonate Dimer Adduct | Varies | Self-condensation of dimethyl malonate. |
Experimental Protocol for Byproduct Identification:
-
Isolate the byproduct: Use column chromatography or preparative HPLC to isolate the impurity.
-
Acquire detailed analytical data: Obtain high-resolution mass spectrometry (HRMS) data for an accurate mass, as well as 1D and 2D NMR spectra (1H, 13C, COSY, HSQC, HMBC) of the purified byproduct.
-
Structure Elucidation: Use the collected data to piece together the structure of the byproduct.
Visualizing Potential Reaction Pathways
The following diagrams illustrate the main reaction and potential side reactions.
Main Reaction Pathway
Caption: Synthesis of the target molecule via SNAr.
Potential Side Reaction: Di-substitution
Caption: Formation of a di-substituted byproduct.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting.
Analytical Techniques for Characterization
A combination of analytical techniques is crucial for the comprehensive characterization of byproducts.
| Technique | Information Provided | Key Considerations |
| 1H NMR | Proton environment, coupling, and integration.[3][4][5] | Essential for initial structural assessment. |
| 13C NMR | Number and type of carbon atoms. | Confirms the carbon skeleton. |
| GC-MS | Separation of volatile components and their mass-to-charge ratio.[6][7] | Useful for identifying smaller, more volatile byproducts. |
| LC-MS | Separation of less volatile compounds and their molecular weight. | Ideal for analyzing the reaction mixture directly and identifying larger byproducts. |
| HRMS | High-resolution mass for determining elemental composition. | Critical for confirming the molecular formula of unknown byproducts. |
References
-
National Center for Biotechnology Information. (n.d.). Diethyl Malonate. PubChem. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Diethyl malonate. Wikipedia. Retrieved from [Link]
-
Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1883. [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl malonate. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]
-
DTIC. (1988, July 14). Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol. Retrieved from [Link]
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"preventing decomposition of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate"
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile synthetic intermediate. We understand that unexpected decomposition can compromise experimental outcomes, leading to low yields and purification challenges. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the stability and successful application of your compound.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the storage and use of this compound.
Part 1: Storage and Handling
Q1: What are the optimal long-term storage conditions for this compound?
A: To ensure maximum shelf-life, this compound should be stored in a cool, dry, and dark environment. Some suppliers recommend refrigerated storage (2-8 °C).[1][2] The container must be tightly sealed to prevent moisture absorption, as water can initiate hydrolysis.[1][3] Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent potential oxidative degradation over extended periods.[4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential decomposition pathways.[1] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation and moisture contact.[4] |
| Light | Amber vial or dark location | Prevents photochemical degradation due to the nitroaromatic group.[1][5] |
| Container | Tightly sealed, airtight vial | Excludes atmospheric moisture, which can cause hydrolysis.[6] |
Q2: My compound is a pale-yellow solid/oil. Is this normal? Should I be concerned about discoloration?
A: Yes, a pale-yellow appearance is typical for this compound and related nitroaromatic malonates.[7][8] However, if you observe a significant darkening to orange, brown, or black over time or during a reaction, it may indicate decomposition. Such color changes often point towards side reactions involving the nitro group or the formation of polymeric byproducts.
Q3: What common reagents and conditions are incompatible with this molecule?
A: The compound's stability is compromised by several factors. Strong bases, strong acids, prolonged heat, and exposure to UV light should be avoided outside of controlled reaction conditions.
-
Strong Bases (e.g., NaOH, KOH): Can rapidly hydrolyze the methyl ester groups to the corresponding carboxylates, which can then lead to decarboxylation upon heating or acidification.[9][10][11]
-
Strong Acids (e.g., conc. H₂SO₄, HCl): Catalyze the hydrolysis of the ester groups, especially in the presence of water.[12][13]
-
Strong Oxidizing Agents: Can react unpredictably with the molecule.[1][6]
-
High Temperatures: Can promote thermal decomposition, a known issue for many nitroaromatic compounds.[1]
-
UV/Visible Light: The nitroaromatic moiety makes the compound susceptible to photodegradation.[1][5][14][15]
Part 2: Troubleshooting Experimental Issues
Q1: I'm performing a base-mediated reaction (e.g., alkylation) and my yield is very low. What is the likely cause?
A: Low yields in base-mediated reactions are often due to competing decomposition pathways.
-
Ester Hydrolysis: If your base is an alkali metal hydroxide or if water is present in your reaction, you are likely hydrolyzing the ester groups. The resulting malonic acid salt is often unreactive in alkylations and may decarboxylate during workup.[11][12][16] Solution: Use a non-nucleophilic base like sodium hydride (NaH) or a sterically hindered base like potassium tert-butoxide in an anhydrous solvent.[8][17] If using an alkoxide, match it to the ester (i.e., use sodium methoxide with a dimethyl ester) to prevent transesterification.[10][18]
-
Excess Base or Prolonged Reaction Time: Even with appropriate bases, prolonged exposure can lead to side reactions. The generated carbanion can be unstable over time, or side reactions involving the nitro group may occur. Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Add the base slowly at a low temperature to control the reaction.
Q2: After my reaction and workup, I see a new, lower molecular weight spot on my TLC/LC-MS. What could it be?
A: The most probable culprit is the decarboxylated byproduct. This occurs if one of the ester groups is hydrolyzed to a carboxylic acid, which then loses CO₂ upon heating or under acidic conditions during the workup.[12][19] This process effectively replaces a -CO₂Me group with a hydrogen atom, leading to a significant drop in molecular weight and a change in polarity.
Q3: My purification on silica gel is giving poor recovery. Is the compound unstable on the column?
A: Yes, this compound can be sensitive to silica gel. The slightly acidic nature of standard silica gel can catalyze the hydrolysis of the ester groups if the solvent system contains nucleophiles like methanol or water. This on-column degradation leads to streaking, broad peaks, and low recovery. Solution:
-
Neutralize your silica gel by pre-treating it with a dilute solution of triethylamine in your eluent system.
-
Use a less acidic stationary phase like alumina (neutral or basic).
-
Work quickly and avoid leaving the compound on the column for extended periods.
In-Depth Analysis: Key Decomposition Pathways
Understanding the chemical mechanisms of decomposition is crucial for designing robust experimental protocols.
Pathway 1: Hydrolysis and Subsequent Decarboxylation
This is the most common non-productive pathway. It is a two-step process initiated by either acid or base.[9]
-
Hydrolysis: The ester groups are converted to carboxylic acids.
-
Decarboxylation: The resulting β-dicarboxylic acid is thermally unstable and readily loses carbon dioxide (CO₂) upon gentle heating to yield a mono-carboxylic acid, which itself can be esterified back depending on the conditions.[12][16]
Caption: The primary decomposition route via hydrolysis and decarboxylation.
Pathway 2: Base-Mediated Side Reactions
While deprotonation at the α-carbon is often the desired reaction step for synthesis, the choice of base is critical.[18]
-
Desired Path (Anhydrous, Non-Nucleophilic Base): A non-nucleophilic base like NaH cleanly removes the acidic α-proton to form the reactive enolate/carbanion, which can then be used in C-C bond-forming reactions.[8]
-
Undesired Path (Aqueous/Nucleophilic Base): A nucleophilic base like NaOH attacks the electrophilic carbonyl carbon of the ester, leading to hydrolysis.[10][11]
Caption: Critical choice of base determines the reaction outcome.
Recommended Experimental Protocols
Protocol 1: Standard Procedure for Storage and Weighing
-
Environment: Conduct all manipulations in a fume hood with low ambient light.
-
Inert Atmosphere: Before opening, allow the refrigerated container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.
-
Dispensing: Briefly flush the vial headspace with argon or nitrogen before sealing it again.
-
Storage: Return the sealed vial to refrigerated (2-8 °C), dark storage immediately after use.
Protocol 2: Troubleshooting Workflow for Failed Reactions
If you experience a failed reaction (e.g., low yield, complex mixture), follow this diagnostic workflow.
Caption: A logical workflow for troubleshooting failed experiments.
References
-
Malonic Ester Synthesis. (n.d.). In OpenOChem Learn. Retrieved from [Link]
-
Hunt, I. (n.d.). Malonic esters. University of Calgary. Retrieved from [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Malonic ester synthesis. In Wikipedia. Retrieved from [Link]
- Svirbely, W. J., & Kuchta, A. D. (1960). THE KINETICS OF THE ALKALINE HYDROLYSIS OF DIETHYL MALONATE, DIETHYL SUCCINATE AND DIETHYL SEBACATE IN WATER-DIOXANE MIXTURES. The Journal of Physical Chemistry, 64(8), 1086-1089.
-
MALONIC ACID DIESTERS. (n.d.). OECD Existing Chemicals Database. Retrieved from [Link]
- Li, K., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-93.
- U.S. Patent No. US2373011A. (1945). Production of malonic acid. Google Patents.
-
Wikipedia contributors. (n.d.). Diethyl malonate. In Wikipedia. Retrieved from [Link]
- Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 743-748.
- Li, K., et al. (2006). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Science and Technology, 54(11-12), 301-309.
- Murphy, S. T., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(19), 12836-12850.
-
Storage conditions for chemicals in the laboratory. (2023, August 26). Trustrade. Retrieved from [Link]
- Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. (2021). Molecules, 26(18), 5645.
- U.S. Patent No. US4324904A. (1982). Processes for the preparation of hydratropic acids and esters. Google Patents.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- European Patent No. EP0032620A1. (1981). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. Google Patents.
-
Chemical Storage Guidelines. (n.d.). Environmental Health & Safety, University of Colorado Boulder. Retrieved from [Link]
- Dimethyl malonate as a one-carbon source: a novel method of introducing carbon substituents onto aromatic nitro compounds. (2004). Organic & Biomolecular Chemistry, 2(17), 2459-2460.
-
Stability of Nitro substituted phenylic anion. (2024, March 14). Chemistry Stack Exchange. Retrieved from [Link]
-
How To Store Nitrocellulose?. (2025, July 11). Chemistry For Everyone. Retrieved from [Link]
- Goudreau, S. R., et al. (n.d.).
- Enantioselective Organocatalytic Michael Addition of Malonate Esters to Nitro Olefins Using Bifunctional Cinchonine Derivatives. (2005).
- Sensing of Nitroaromatics Using Substituted Nitrene-Functionalized Boron Carbide Nanosurfaces. (2026, January 12).
-
Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate. (n.d.). PubChem. Retrieved from [Link]
- Chinese Patent No. CN108456140B. (2020). Method for preparing flurbiprofen impurity M. Google Patents.
-
Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Technical Support Center: Enhancing the Purity of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
Welcome to the technical support center for the synthesis and purification of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key pharmaceutical intermediate. Here, we address common challenges encountered during its synthesis and provide in-depth, troubleshooting-oriented answers to enhance the purity of your final product. Our approach is grounded in established chemical principles and field-proven techniques to ensure you can achieve the high purity required for your research and development applications.
I. Understanding the Synthesis and Potential Impurities
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] In this process, the carbanion generated from dimethyl malonate acts as a nucleophile, displacing a halide (commonly fluoride) on an activated aromatic ring, such as 2,6-difluoronitrobenzene.[4] The nitro group, being strongly electron-withdrawing, activates the ring for nucleophilic attack, particularly at the ortho and para positions.[2][5]
Commonly Encountered Impurities:
Understanding the potential side reactions is the first step in troubleshooting purity issues.
-
Unreacted Starting Materials: Incomplete reactions can leave residual dimethyl malonate or 2,6-difluoronitrobenzene.
-
Dialkylated Byproducts: A significant challenge in malonic ester synthesis is the potential for dialkylation, where the product is further deprotonated and reacts with another molecule of the aryl halide.[6][7]
-
Positional Isomers: While the ortho-nitro group strongly directs substitution, trace amounts of other positional isomers might form.
-
Hydrolysis Products: The ester groups of the malonate are susceptible to hydrolysis, especially during aqueous workup, which can lead to the formation of the corresponding carboxylic acid or half-ester.[8][9][10]
-
Decarboxylation Products: Upon heating, substituted malonic acids can undergo decarboxylation, leading to the loss of a carboxyl group as carbon dioxide.[8][11]
II. Troubleshooting Guide & FAQs
This section provides answers to common questions and issues that may arise during the purification of this compound.
Q1: My final product has a low melting point and appears oily, suggesting impurities. What are the likely culprits and how do I identify them?
A1: An oily appearance and a depressed melting point are classic indicators of impurities. The most probable contaminants are unreacted starting materials and dialkylated byproducts.
Identification Strategy:
-
Thin Layer Chromatography (TLC): This is your first and quickest tool. Develop a TLC system (e.g., with a hexane/ethyl acetate mobile phase) to visualize the components of your crude product. Compare the spots to pure standards of your starting materials if available. The desired product will be more polar than the starting aryl halide but less polar than fully hydrolyzed byproducts.
-
Proton NMR (¹H NMR): This is a powerful technique for structural elucidation.
-
Unreacted Dimethyl Malonate: Look for a characteristic singlet around 3.75 ppm for the two methyl groups and a singlet around 3.4 ppm for the methylene protons.[12]
-
Desired Product: Expect aromatic protons in the 7.5-8.0 ppm region and a singlet for the malonate CH proton. The two methyl ester groups will appear as a singlet around 3.8 ppm.
-
Dialkylated Product: The characteristic singlet for the malonate CH proton will be absent. The integration of the aromatic protons will be higher relative to the methyl ester protons.
-
Q2: I'm observing a significant amount of a byproduct that I suspect is the dialkylated malonate. How can I minimize its formation?
A2: The formation of a dialkylated product is a common issue when the mono-alkylated intermediate is not cleanly formed and isolated before it can react further.[7]
Prevention Strategies:
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of dimethyl malonate can help to ensure the complete consumption of the aryl halide and minimize the chance of the product competing for the starting material.
-
Slow Addition of the Aryl Halide: Adding the 2,6-difluoronitrobenzene slowly to the reaction mixture containing the deprotonated dimethyl malonate can help maintain a low concentration of the electrophile, favoring mono-alkylation.
-
Choice of Base and Solvent: Using a base that matches the ester (e.g., sodium methoxide for dimethyl malonate) is crucial to prevent transesterification.[13] The choice of solvent can also influence the reaction rate and selectivity. Aprotic polar solvents like DMF are commonly used.[4]
Q3: My purification by column chromatography is not giving me a sharp separation. What can I do to improve it?
A3: Ineffective column chromatography can be due to several factors, from the choice of stationary and mobile phases to the sample loading technique.
Optimization of Column Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (100-200 mesh) | Standard choice for separating compounds of moderate polarity.[14][15] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. This allows for the elution of less polar impurities first, followed by your product, and finally more polar impurities. |
| TLC Analysis | Optimize Rf Value | Before running the column, use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 for good separation.[15] |
| Sample Loading | Dry Loading | Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. This creates a concentrated band at the top of the column, leading to sharper separation.[15] |
Below is a workflow diagram for optimizing your column chromatography purification.
Caption: Workflow for Column Chromatography Purification.
Q4: I've tried column chromatography, but I'm still not achieving the desired purity (>99%). What other purification techniques can I use?
A4: For achieving very high purity, recrystallization is often the method of choice, especially for solid compounds.
Recrystallization Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective. For malonate derivatives, solvent systems like ethanol/water or isopropanol/hexane can be good starting points.
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal to remove colored impurities and then hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals thoroughly under vacuum.
-
Q5: How can I accurately assess the purity of my final product?
A5: While TLC and NMR are excellent for qualitative assessment, quantitative purity analysis requires more precise techniques.
High-Performance Liquid Chromatography (HPLC):
HPLC is the gold standard for purity analysis in the pharmaceutical industry.[16][17] It offers high resolution and sensitivity for detecting and quantifying impurities.
Recommended HPLC Method Parameters:
| Parameter | Recommendation |
| Column | C18 or Phenyl-Hexyl |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV at a wavelength where the analyte has strong absorbance |
| Quantification | Area percent normalization or use of a calibrated standard |
A Phenyl-Hexyl column can be particularly advantageous for separating aromatic compounds due to π-π interactions between the analyte and the stationary phase.[18]
The following decision tree can guide your troubleshooting process for increasing product purity.
Caption: Troubleshooting Decision Tree for Purification.
By systematically addressing potential sources of impurity and employing the appropriate purification and analytical techniques, you can confidently increase the purity of your synthesized this compound to meet the stringent requirements of pharmaceutical research and development.
III. References
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022-09-14). Google Scholar.
-
The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025-06-05). Master Organic Chemistry. [Link]
-
Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones - Beilstein Journals. Beilstein Journals. [Link]
-
Malonic Ester Synthesis - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014-12-22). ResearchGate. [Link]
-
Malonic ester synthesis - Wikipedia. Wikipedia. [Link]
-
Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. CDN. [Link]
-
EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents. Google Patents.
-
Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC - NIH. PMC. [Link]
-
Malonic Ester Synthetic Strategies - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. Agilent. [Link]
-
Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate III - PrepChem.com. PrepChem.com. [Link]
-
21.10: Malonic Ester Synthesis - Chemistry LibreTexts. (2020-08-26). Chemistry LibreTexts. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024-09-04). alwsci. [Link]
-
Show how you would use the malonic ester synthesis to make the following compounds. - Pearson. Pearson. [Link]
-
CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate - Google Patents. Google Patents.
-
Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. Moravek. [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? - Quora. (2020-04-03). Quora. [Link]
-
Synthesis and Purification of Nitrophenols | UKEssays.com. (2017-08-17). UKEssays. [Link]
-
7 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017-08-15). American Pharmaceutical Review. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025-09-22). AMSbiopharma. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
Supplementary information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
NMR Spectra of New Compounds. ResearchGate. [Link]
-
US7208621B2 - Malonic acid monomethyl derivatives and production process thereof - Google Patents. Google Patents.
-
Dimethyl malonate - Wikipedia. Wikipedia. [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025-02-02). Chemistry LibreTexts. [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. PMC. [Link]
-
Investigation of sustainable reactive distillation process to produce malonic acid from dimethyl malonate | Request PDF - ResearchGate. ResearchGate. [Link]
-
CN103724191A - Dimethyl malonate preparation method - Google Patents. Google Patents.
-
Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps. [Link]
-
Aromatic Nucleophilic Substitution - Fisher Scientific. Fisher Scientific. [Link]
-
Dimethyl malonate - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
-
SUPPORTING INFORMATION 5 NMR Spectra - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate: Methodologies, Performance, and Practical Insights
Introduction: The Strategic Importance of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
This compound is a highly valuable substituted arylmalonate ester. Its strategic importance lies in its role as a key building block in the synthesis of complex heterocyclic scaffolds, which are central to the development of novel therapeutic agents. The specific arrangement of the fluoro and nitro substituents on the phenyl ring provides unique electronic properties and multiple reaction handles, making it a versatile precursor for drug discovery and development professionals.
The synthesis of this intermediate, however, presents distinct challenges. Achieving high yields and purity while managing costs, scalability, and safety is paramount. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this target compound. We will dissect the mechanistic principles, provide validated experimental data, and offer field-proven insights into the practical advantages and limitations of each approach.
Methodology 1: Classical Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely reported method for synthesizing the target compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is predicated on the high electrophilicity of the aromatic ring, which is a direct consequence of the powerful electron-withdrawing effects of the ortho-nitro group and the ring-bound fluorine atoms.
Mechanistic Principle
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1] First, a nucleophile—in this case, the enolate of dimethyl malonate—attacks the electron-deficient aromatic ring at the carbon bearing a suitable leaving group. This addition forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The presence of the nitro group at the ortho position is critical, as it effectively delocalizes the negative charge, stabilizing this intermediate.[1][2] In the final step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the substituted product. For the synthesis of this compound, the most logical precursor is 2,6-difluoronitrobenzene, where one of the fluorine atoms serves as an excellent leaving group.
Visualizing the SNAr Pathway
Caption: SNAr workflow for the synthesis of the target malonate.
Detailed Experimental Protocol: SNAr
The following protocol is based on a validated procedure with a reported yield of 87%.[3]
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-difluoronitrobenzene (1.00 g, 6.29 mmol), dimethyl malonate (832 mg, 6.30 mmol, 1.0 equiv), and anhydrous potassium carbonate (2.62 g, 19.0 mmol, 3.0 equiv).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) (5 mL) to the flask to achieve a reaction concentration of approximately 1.25 M.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude solid by flash column chromatography on silica gel using dichloromethane (CH₂Cl₂) as the eluent to yield the product as a pale-yellow solid.[3]
Performance Data
| Parameter | Value | Source |
| Starting Material | 2,6-Difluoronitrobenzene | [3] |
| Base | Potassium Carbonate (K₂CO₃) | [3] |
| Solvent | Dimethylformamide (DMF) | [3] |
| Yield | 87% | [3] |
| Purity | High (after chromatography) | [3] |
Expert Analysis
-
Causality: The success of this method hinges on the electronic activation provided by the nitro group. Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate dimethyl malonate without causing significant ester hydrolysis, a risk with stronger bases like NaOH in non-anhydrous conditions.[4] DMF is an ideal polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the malonate enolate.
-
Trustworthiness: This protocol is self-validating. The high yield confirms the efficiency of the SNAr pathway for this specific substrate. The straightforward purification by chromatography indicates minimal side-product formation. The use of a 1:1 stoichiometry of the key reactants is efficient, with the excess base driving the reaction to completion.
Methodology 2: Palladium-Catalyzed α-Arylation
An alternative, modern approach to forming the crucial carbon-carbon bond is the palladium-catalyzed α-arylation of malonate esters. While SNAr is highly effective for activated systems, transition-metal catalysis offers a powerful and more general solution for a broader range of substrates, particularly those lacking strong electronic activation.[5][6]
Mechanistic Principle
This reaction involves a catalytic cycle that couples the malonate enolate with an aryl halide.[7]
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (e.g., 1-bromo-3-fluoro-2-nitrobenzene), inserting into the carbon-halogen bond to form a Pd(II) species.
-
Deprotonation/Transmetalation: A base deprotonates the dimethyl malonate. The resulting enolate coordinates to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The aryl and malonate groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step.[7][8]
Visualizing the Catalytic Cycle
Caption: Generalized catalytic cycle for Pd-catalyzed α-arylation.
Representative Experimental Protocol
While no specific protocol for this compound via this method is published, the following is a representative procedure based on established methodologies for similar couplings.[5]
-
Inert Atmosphere Setup: Add the aryl halide (e.g., 1-chloro-3-fluoro-2-nitrobenzene, 1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%) to a flame-dried Schlenk flask.
-
Reagent Addition: Add a non-nucleophilic base (e.g., cesium carbonate, Cs₂CO₃, 2.0 equiv) and dimethyl malonate (1.2-1.5 equiv).
-
Solvent and Reaction: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous solvent (e.g., toluene or dioxane) and heat the mixture (typically 80-110 °C) until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate. Purify the residue via extraction and column chromatography.
Expert Analysis
-
Causality: Palladium catalysis provides an orthogonal synthetic route that does not rely on the intrinsic electrophilicity of the aromatic ring. It is driven by the catalytic cycle. This method is indispensable when SNAr is not feasible, for instance, if the ring lacks strong activating groups or if the leaving group is poor (like a triflate).
-
Trustworthiness: The robustness of Pd-catalyzed cross-coupling is well-established in organic synthesis.[5] However, its application here would require careful optimization. The nitro group can potentially coordinate to the palladium center, complicating the catalysis. The choice of ligand and base is crucial to achieving high yields and would need to be screened empirically for this specific substrate.
Comparative Analysis: SNAr vs. Palladium-Catalyzed Arylation
For the specific synthesis of this compound, the choice of method has clear practical implications.
| Feature | Methodology 1: SNAr | Methodology 2: Pd-Catalyzed Arylation |
| Principle | Nucleophilic Addition-Elimination | Transition-Metal Catalytic Cycle |
| Key Reactants | 2,6-Difluoronitrobenzene | 1-Halo-3-fluoro-2-nitrobenzene |
| Reagent Cost | Low. K₂CO₃, DMF, and starting materials are commodity chemicals. | High. Palladium catalysts and specialized phosphine ligands are expensive. |
| Reaction Conditions | Mild. Often proceeds at or slightly above room temperature. | Harsher. Typically requires elevated temperatures (80-110 °C). |
| Yield & Reliability | High and proven (87%). Very reliable for this activated substrate.[3] | Variable. Would require significant optimization; potential for catalyst inhibition. |
| Scalability | Excellent. Simple setup, no sensitive catalysts. Ideal for large-scale production. | Challenging. Catalyst cost, removal of metal residues, and strict inert atmosphere requirements complicate scale-up. |
| Safety & Handling | Standard organic synthesis hazards. DMF is a solvent of concern. | Requires handling of air-sensitive and potentially pyrophoric reagents (ligands, Pd(0) sources). |
| Scope | Narrow. Limited to electronically activated aromatic rings. | Broad. Applicable to a wide variety of aryl halides and pseudohalides. |
Recommendation for Researchers and Professionals
For the specific synthesis of This compound , the Nucleophilic Aromatic Substitution (SNAr) method is unequivocally the superior choice.
-
For Process Chemistry & Scale-Up: The SNAr route is economically and practically advantageous. Its high yield, use of inexpensive reagents, and operational simplicity make it the ideal process for manufacturing.[3]
-
For Discovery & Medicinal Chemistry: While the Pd-catalyzed route is a cornerstone of modern synthesis, it represents an inefficient use of resources for this particular target. Its value lies in synthesizing analogs where the electronic properties of the aromatic ring do not favor SNAr. For instance, if the nitro group were absent, Pd-catalyzed arylation would become the method of choice.
References
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). Journal of Organic Chemistry. Available at: [Link]
- Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (EP0032620A1). Google Patents.
-
Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate III. PrepChem.com. Available at: [Link]
-
Malonic ester synthesis. Grokipedia. Available at: [Link]
-
How to obtain 2-substituted malonic acids? ResearchGate. Available at: [Link]
-
SYNTHESIS OF DIMETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE USING AN IODONIUM YLIDE DERIVED FROM DIMETHYL MALONATE. Organic Syntheses. Available at: [Link]
-
Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. (2016). Arabian Journal of Chemistry. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
- Method for preparing flurbiprofen impurity M. (CN108456140B). Google Patents.
- Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides. (EP0512211B1). Google Patents.
-
Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of Calgary. Available at: [Link]
-
Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Available at: [Link]
-
Malonic Ester Synthetic Strategies. Organic Chemistry Tutor. Available at: [Link]
-
Palladium-Catalyzed α-Arylation of Dimethyl Malonate and Ethyl Cyanoacetate with o-Alkoxybromobenzenes for the Synthesis of Phenylacetic Acid, Esters and Phenylacetonitriles. (2017). ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
-
Scheme.1. The synthetic route of compound 2-3 Reagents and conditions. ResearchGate. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available at: [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]
-
2-Aryl-2-nitroacetates as Central Precursors to Aryl Nitromethanes, α-Ketoesters, and α-Amino Acids. PMC - PubMed Central. Available at: [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). PMC - NIH. Available at: [Link]
-
enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. (2016). Middle East Technical University. Available at: [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. (2022). MDPI. Available at: [Link]
-
Palladium-Catalyzed Α-Arylation of Dimethyl Malonate. Amanote Research. Available at: [Link]
- Synthetic method of 2-diester methylmalonate compounds. (CN105061209A). Google Patents.
-
Palladium-Catalyzed α-Arylation of Aryl Nitromethanes. (2015). PMC - NIH. Available at: [Link]
-
An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. (2011). Der Pharma Chemica. Available at: [Link]
-
Palladium-Catalyzed Denitrative Synthesis of Aryl Nitriles from Nitroarenes and Organocyanides. (2024). PubMed. Available at: [Link]
-
Palladium-Catalyzed α-Arylation of Aryl Nitromethanes. (2015). PubMed. Available at: [Link]
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- 8. Palladium-Catalyzed α-Arylation of Aryl Nitromethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparison of different synthetic routes to Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate"
Introduction
Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate is a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The strategic placement of the fluoro and nitro substituents on the phenyl ring, combined with the reactive malonate functionality, makes it a versatile building block for drug discovery and development. This guide provides a detailed comparison of the primary synthetic route to this compound and explores potential alternative strategies, offering insights into the practical considerations for researchers in the field.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely reported method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-withdrawing effect of the nitro group, which activates the aromatic ring towards nucleophilic attack.
Reaction Principle
In this reaction, the carbanion generated from dimethyl malonate acts as the nucleophile, displacing a fluoride ion from 2,6-difluoronitrobenzene. The nitro group at the ortho position provides strong activation for the substitution reaction.
Experimental Protocol
A detailed experimental procedure for the synthesis of this compound is as follows[1]:
Materials:
-
2,6-Difluoronitrobenzene
-
Dimethyl malonate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) for purification
Procedure:
-
To a solution of 2,6-difluoronitrobenzene (1.00 g, 6.29 mmol) in dimethylformamide (5 mL), add dimethyl malonate (832 mg, 6.30 mmol, 1 equivalent).
-
Add potassium carbonate (2.62 g, 19.0 mmol, 3 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using dichloromethane as the eluent to afford this compound as a pale-yellow solid.
Yield: 87%[1]
Diagram of the SNAr Pathway
Caption: Conceptual Ullmann-type C-C coupling.
Buchwald-Hartwig-Type C-C Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. [2][3]The principles of this reaction have been extended to the formation of C-C bonds with carbon nucleophiles like malonates. [2] Conceptual Pathway:
This strategy would involve the reaction of an aryl halide or triflate (e.g., 2-bromo-6-fluoronitrobenzene) with dimethyl malonate, catalyzed by a palladium complex with a specialized phosphine ligand.
Potential Advantages:
-
High Functional Group Tolerance: Buchwald-Hartwig reactions are known for their excellent functional group tolerance, which could be advantageous with complex substrates. [2]* Milder Reaction Conditions: These reactions often proceed under milder conditions than traditional Ullmann couplings.
Challenges and Considerations:
-
Ligand Selection: The success of the Buchwald-Hartwig coupling is highly dependent on the choice of the phosphine ligand. [4]Screening of various ligands would be necessary to find an effective catalyst system for this specific transformation.
-
Catalyst Cost and Sensitivity: Palladium catalysts and their associated ligands can be expensive and sensitive to air and moisture, requiring careful handling.
Diagram of the Conceptual Buchwald-Hartwig-Type Pathway
Caption: Conceptual Buchwald-Hartwig-type C-C coupling.
Comparative Summary
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann-Type C-C Coupling | Buchwald-Hartwig-Type C-C Coupling |
| Principle | Nucleophilic displacement of a leaving group from an activated aromatic ring. | Copper-catalyzed cross-coupling of an aryl halide with a nucleophile. [5] | Palladium-catalyzed cross-coupling of an aryl halide with a nucleophile. [2][3] |
| Starting Material | 2,6-Difluoronitrobenzene | 2-Halo-6-fluoronitrobenzene (Br, Cl) | 2-Halo-6-fluoronitrobenzene (Br, I, OTf) |
| Catalyst | Not required | Copper salt (e.g., CuI) | Palladium complex (e.g., Pd(OAc)₂) |
| Reagents | Dimethyl malonate, Base (e.g., K₂CO₃) | Dimethyl malonate, Base, Ligand | Dimethyl malonate, Base, Phosphine Ligand |
| Yield | High (87% reported) [1] | Variable, requires optimization | Potentially high, requires optimization |
| Conditions | Generally mild (room temperature) | Often requires elevated temperatures [5] | Generally mild to moderate temperatures |
| Advantages | Simple, high-yielding, well-established. | Utilizes potentially cheaper starting materials. | High functional group tolerance, milder conditions. [2] |
| Disadvantages | Requires a highly activated aryl halide. | Can require harsh conditions, optimization needed. | Cost and sensitivity of catalyst/ligand. |
| Scalability | Readily scalable. [6] | Potentially scalable with optimization. | Scalability can be a concern due to catalyst cost. |
Conclusion
For the synthesis of this compound, the nucleophilic aromatic substitution (SNAr) reaction stands out as the most practical and efficient method documented to date. Its simplicity, high yield, and mild reaction conditions make it the preferred choice for both laboratory-scale synthesis and potential scale-up.
While metal-catalyzed cross-coupling reactions like the Ullmann and Buchwald-Hartwig type couplings offer intriguing conceptual alternatives, their application to this specific target molecule would necessitate considerable research and development to optimize reaction conditions and identify suitable catalyst systems. However, for structurally analogous compounds where the SNAr pathway is not feasible due to a lack of activation, these cross-coupling strategies would be valuable avenues to explore.
Researchers and drug development professionals should consider the SNAr route as the primary and most reliable method for obtaining this compound. Future investigations into the application of modern cross-coupling technologies could further expand the synthetic toolbox for this important class of compounds.
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 18, 2026. [Link]
- Cheng F, Chen T, Huang Y-Q, et al. Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Org Lett. 2022;24(1):115-120. doi:10.1021/acs.orglett.1c03688
-
Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. PubMed. Accessed January 18, 2026. [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Accessed January 18, 2026. [Link]
-
Ullmann condensation. In: Wikipedia. ; 2023. Accessed January 18, 2026. [Link]
-
Cheng F, Chen T, Huang Y-Q, et al. Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Organic Chemistry Portal. Accessed January 18, 2026. [Link]
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Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. ResearchGate. Accessed January 18, 2026. [Link]
- Cheng F, Chen T, Huang Y-Q, et al. Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Org Lett. 2022;24(1):115-120. doi:10.1021/acs.orglett.1c03688
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 18, 2026. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Accessed January 18, 2026. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 18, 2026. [Link]
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Selective and Scalable Perfluoroarylation of Nitroalkanes. National Institutes of Health (.gov). Accessed January 18, 2026. [Link]
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A Comparative Guide to the Spectroscopic Analysis and Validation of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
This guide provides an in-depth, objective comparison of spectroscopic methodologies for the structural elucidation and validation of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate, a key intermediate in contemporary organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Introduction: The Analytical Imperative for a Key Synthetic Building Block
This compound is a highly functionalized aromatic compound that serves as a versatile precursor in the synthesis of complex molecular architectures, including pharmaceutical agents and novel materials. The precise arrangement of its substituents—a fluoro group, a nitro group, and a dimethyl malonate moiety on a phenyl ring—creates a unique chemical entity whose identity and purity must be unequivocally established before its use in subsequent synthetic steps.
In a regulated environment, such as pharmaceutical development, the validation of an analytical method is the formal process that demonstrates its fitness for a specific purpose.[1][2] This guide establishes a comprehensive analytical framework for this compound, grounding each step in the principles of scientific integrity and regulatory expectation.[3][4]
Primary Structural Elucidation: A Multi-Technique Spectroscopic Approach
No single analytical technique is sufficient to confirm the structure of a novel compound. A robust validation relies on the congruence of data from multiple, orthogonal spectroscopic methods. This section details the core techniques for characterizing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural analysis, providing detailed information about the carbon-hydrogen framework.
Expertise & Experience: The choice of solvent (e.g., CDCl₃) is critical; it must fully dissolve the analyte without reacting with it, and its residual peak should not obscure key analyte signals. A high-field instrument (e.g., 400 MHz or higher) is chosen to resolve complex splitting patterns, particularly in the aromatic region where proton signals are closely spaced.
¹H NMR Spectroscopy
-
Experimental Protocol:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed (for structural confirmation, the solvent peak is often sufficient for referencing).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, typically collecting 16-32 scans.
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.
-
-
Data Interpretation and Expected Results:
-
Aromatic Protons (3H): The three protons on the phenyl ring will appear in the δ 7.5-8.0 ppm region. Based on published data for this exact compound, a complex multiplet is expected around δ 7.56 ppm.[5] The fluorine and nitro group substituents create a complex electronic environment, leading to overlapping signals that are best described as a multiplet or a series of doublets of doublets of doublets (ddd).
-
Malonate Methine Proton (1H): The single proton on the carbon between the two carbonyl groups is acidic and deshielded. It is expected to appear as a singlet around δ 5.3 ppm, consistent with similar structures.[5]
-
Methyl Protons (6H): The two methyl groups of the malonate esters are chemically equivalent and will appear as a sharp singlet at approximately δ 3.80 ppm, integrating to 6 protons.[5]
-
¹³C NMR Spectroscopy
-
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum on a 101 MHz (or equivalent) spectrometer. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Interpretation and Expected Results:
-
Carbonyl Carbons: Two signals are expected for the ester carbonyls around δ 167 ppm.[5]
-
Aromatic Carbons: Six distinct signals are expected. The carbon bearing the fluorine (C-F) will show a large coupling constant and appear significantly downfield. The carbon attached to the nitro group (C-NO₂) will also be downfield. The remaining four aromatic carbons will appear in the typical δ 120-150 ppm range.
-
Malonate Methine Carbon: A signal around δ 54 ppm is anticipated for the CH carbon.[5]
-
Methyl Carbons: A single signal for the two equivalent OCH₃ carbons is expected around δ 53 ppm.[5]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.
Expertise & Experience: The Attenuated Total Reflectance (ATR) method is chosen for its simplicity and minimal sample preparation, making it ideal for a solid sample.
-
Experimental Protocol:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Record the spectrum, typically in the 4000-400 cm⁻¹ range, co-adding 16-32 scans.
-
Perform a background scan prior to sample analysis.
-
-
Data Interpretation and Expected Results:
-
C=O Stretch (Ester): A strong, sharp absorption band is expected around 1730-1750 cm⁻¹ . This is a key diagnostic peak for the dimethyl malonate moiety.
-
N-O Stretch (Nitro Group): Two distinct, strong bands are characteristic of the nitro group: an asymmetric stretch around 1525-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹ .[6]
-
C-F Stretch: A strong absorption in the fingerprint region, typically around 1000-1250 cm⁻¹ .
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Expertise & Experience: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like our target compound, ensuring the molecular ion is observed with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS) is specified to provide an exact mass, which can be used to confirm the molecular formula.
-
Experimental Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode. The molecule may adduct with sodium ([M+Na]⁺) or protonate ([M+H]⁺).
-
The exact mass of this compound (C₁₁H₁₀FNO₆) is 271.0492 .
-
-
Data Interpretation and Expected Results:
-
Molecular Ion Peak: The primary observation should be a peak corresponding to the exact mass of the molecule plus a sodium ion ([M+Na]⁺) at m/z 294.0386 or a protonated molecule ([M+H]⁺) at m/z 272.0570.
-
Fragmentation Pattern: While ESI is soft, some in-source fragmentation can occur. A characteristic fragmentation for malonate esters is the loss of the entire malonate group or parts of it.[7] Expect to see fragments corresponding to the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃).
-
Summary of Spectroscopic Data
| Technique | Feature | Expected Value / Observation | Reference |
| ¹H NMR | Aromatic Protons | δ ~7.56 ppm (m, 3H) | [5] |
| Malonate CH | δ ~5.3 ppm (s, 1H) | [5] | |
| Methyl Protons | δ ~3.80 ppm (s, 6H) | [5] | |
| ¹³C NMR | Carbonyl (C=O) | δ ~167 ppm | [5] |
| Aromatic (C-F, C-NO₂) | δ ~120-150 ppm (multiple signals) | [5] | |
| Malonate (CH) | δ ~54 ppm | [5] | |
| Methyl (OCH₃) | δ ~53 ppm | [5] | |
| IR | Ester C=O Stretch | ~1730-1750 cm⁻¹ (strong) | |
| Nitro N-O Stretch | ~1525 & ~1340 cm⁻¹ (strong) | [6] | |
| HRMS (ESI+) | [M+H]⁺ Exact Mass | m/z 272.0570 |
The Self-Validating System: Ensuring Trustworthiness
Trustworthiness in analytical science is achieved when data is verifiable and logically consistent.[4] The protocols described above form a self-validating system where the results from each technique must converge to support a single structural hypothesis.
Authoritative Grounding: According to International Council for Harmonisation (ICH) guidelines, an identification test should be able to discriminate between compounds of closely related structures.[8] The combination of NMR, MS, and IR provides this high level of specificity .
-
NMR defines the precise connectivity of the C-H framework.
-
IR confirms the presence of key functional groups (ester, nitro).
-
HRMS verifies the elemental composition (molecular formula).
An incorrect isomer, for instance, Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate, would yield a different aromatic splitting pattern in the ¹H NMR and different chemical shifts in the ¹³C NMR, even though it would have the same molecular weight and similar IR absorptions. This cross-verification is crucial for unambiguous identification.
Caption: Diagram 1: A flowchart illustrating how data from orthogonal spectroscopic techniques must be congruent to achieve a validated structural assignment.
Comparison with Alternative and Complementary Techniques
While spectroscopy is paramount for structural identification, chromatographic techniques are the gold standard for assessing purity and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for determining the purity of the synthesized compound and for quantifying it in a mixture.
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (a packed column) and a mobile phase (a pumped liquid). A UV detector is highly effective for this analyte due to the presence of the nitroaromatic chromophore.
-
Typical Workflow:
-
Develop a separation method, typically using a C18 reversed-phase column.
-
The mobile phase would likely be a gradient of water and a polar organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to ensure sharp peak shapes.
-
Prepare a standard solution of the analyte at a known concentration.
-
Inject the sample and monitor the elution profile with a UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Purity is assessed by the area percentage of the main peak relative to any impurity peaks.
-
Comparison Guide: Spectroscopy vs. Chromatography
| Parameter | Spectroscopic Methods (NMR, MS, IR) | Chromatographic Methods (HPLC) |
| Primary Purpose | Structural Elucidation (Identity) | Separation, Quantification, Purity Assessment |
| Strengths | - Provides detailed molecular structure information.- High specificity for identification.- HRMS gives exact elemental composition. | - Excellent for separating complex mixtures.- Highly sensitive and quantitative.- The gold standard for purity determination.[1] |
| Limitations | - Generally not suitable for separating mixtures.- Lower sensitivity compared to HPLC.- Not inherently quantitative without extensive calibration. | - Provides little to no structural information on its own.- Requires a reference standard for absolute quantification. |
| Use Case for Topic | Unambiguously confirm the chemical structure of the synthesized product. | Determine the percentage purity of the final product and identify the presence of any impurities or starting materials. |
Integrated Analytical Workflow
The most robust approach to characterizing a new chemical entity involves an integrated workflow that leverages the strengths of both spectroscopy and chromatography. This ensures that the material is not only correctly identified but is also of sufficient purity for its intended use.
Caption: Diagram 2: A comprehensive workflow from synthesis to final validation, highlighting the distinct but complementary roles of purification, purity analysis, and structural elucidation.
Conclusion
The spectroscopic analysis and validation of this compound require a methodical, multi-faceted approach. By integrating the detailed structural insights from NMR, the functional group confirmation from IR, and the molecular formula verification from HRMS, a highly specific and trustworthy identification can be achieved. This spectroscopic data, when combined with quantitative purity analysis from a technique like HPLC, forms a complete and defensible characterization package suitable for the rigorous demands of research and drug development. This guide provides the framework and the causal logic necessary to execute this validation with scientific integrity.
References
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.Google Cloud.
- A Step-by-Step Guide to Analytical Method Development and Valid
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.SciELO Brazil.
- Analytical method validation: A brief review.GSC Biological and Pharmaceutical Sciences.
- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.Dalton Transactions.
- Analytical Method Validation Parameters: An Updated Review.Asian Journal of Pharmaceutical and Clinical Research.
- Supplementary information for - The Royal Society of Chemistry.The Royal Society of Chemistry.
- Mass Spectra of 2-Substituted Diethyl Malonate Deriv
- Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
- 1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)
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A Comparative Guide to Confirming the Structure of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals
Subject: Structural Confirmation of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate via NMR and Complementary Analytical Techniques
This guide provides a comprehensive comparison of analytical methods for the structural confirmation of the novel synthetic intermediate, this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for unambiguous structural elucidation and compare its performance with Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended to equip researchers with the practical and theoretical knowledge to confidently verify the synthesis of this and structurally related compounds.
Introduction: The Analytical Challenge
The synthesis of specifically substituted aromatic compounds like this compound is a cornerstone of modern medicinal chemistry and materials science. The precise arrangement of the fluoro, nitro, and malonate ester functionalities on the phenyl ring is critical to the molecule's intended properties and reactivity. Consequently, rigorous structural verification is not merely a procedural step but a foundational requirement for advancing research and development. While several analytical techniques can provide pieces of the structural puzzle, NMR spectroscopy, particularly a combination of ¹H, ¹³C, and ¹⁹F NMR, offers the most definitive and detailed picture.
Part 1: Primary Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the gold standard for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and spatial relationships of atoms within a molecule.
Experimental Protocol: NMR Sample Preparation
A high-quality NMR spectrum begins with proper sample preparation. The following protocol is recommended for obtaining optimal results for this compound.[1][2][3][4][5]
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is preferable.[1]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of molecule. It provides good solubility and its residual proton signal is easily identifiable. Ensure the solvent is dry to avoid a broad water peak that could obscure relevant signals.[1]
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][5]
-
Referencing: While the residual solvent peak can be used for referencing, for precise measurements, an internal standard such as tetramethylsilane (TMS) can be added. However, modern spectrometers can accurately reference the spectrum to the solvent signal.[1]
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other nuclei.
Expected ¹H NMR Spectral Data (Predicted):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| Aromatic-H (H4, H5, H6) | 7.0 - 8.5 | Multiplets | J(H,H) and J(H,F) | 3H |
| Malonate-CH | ~4.5 - 5.5 | Doublet | ³J(H,F) | 1H |
| Methoxy-CH₃ | ~3.8 | Singlet | - | 6H |
Causality Behind Expected Spectrum:
-
Aromatic Protons (7.0 - 8.5 ppm): The electron-withdrawing nature of the nitro and fluoro groups deshields the aromatic protons, shifting them downfield. The coupling patterns will be complex due to both proton-proton (³JHH ≈ 7-8 Hz) and proton-fluorine couplings. The proton ortho to the fluorine will likely show a doublet of doublets due to coupling with the adjacent proton and the fluorine.
-
Malonate Methine Proton (~4.5 - 5.5 ppm): This proton is adjacent to three electron-withdrawing groups (two carbonyls and the substituted phenyl ring), causing a significant downfield shift. Crucially, it will likely be split into a doublet by the fluorine atom through a four-bond coupling (⁴JHF), which is typically around 2-4 Hz.
-
Methoxy Protons (~3.8 ppm): The six protons of the two equivalent methyl ester groups will appear as a sharp singlet, as they are not coupled to any other protons.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.
Expected ¹³C NMR Spectral Data (Predicted):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Feature |
| Carbonyl (C=O) | 165 - 175 | Two peaks expected |
| Aromatic C-F | 155 - 165 | Doublet due to ¹J(C,F) |
| Aromatic C-NO₂ | 145 - 155 | |
| Other Aromatic C | 120 - 140 | |
| Malonate-CH | 50 - 60 | |
| Methoxy-CH₃ | ~53 |
Causality Behind Expected Spectrum:
-
Carbonyl Carbons (165 - 175 ppm): These are the most deshielded carbons due to the double bond to oxygen.[6][7]
-
Aromatic Carbons (120 - 165 ppm): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon directly bonded to the highly electronegative fluorine atom (C-F) will be significantly deshielded and will appear as a large doublet due to one-bond carbon-fluorine coupling (¹JCF ≈ 240-320 Hz).[8] The carbon attached to the nitro group (C-NO₂) will also be downfield.[6]
-
Malonate and Methoxy Carbons (50 - 60 ppm): These sp³ hybridized carbons appear in the expected upfield region.[7]
¹⁹F NMR Spectroscopy: A Direct Window to Fluorine
Given the presence of a fluorine atom, ¹⁹F NMR is an invaluable tool. Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR detection.[9][10][11]
Expected ¹⁹F NMR Spectral Data (Predicted):
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic-F | -110 to -130 (vs. CFCl₃) | Multiplet | J(F,H) |
Causality Behind Expected Spectrum:
-
Chemical Shift: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For an aromatic fluorine, a shift in the range of -110 to -130 ppm relative to CFCl₃ is typical.[12]
-
Multiplicity: The fluorine signal will be split by the neighboring aromatic protons. The largest coupling will be to the ortho proton (³JFH ≈ 8-10 Hz), followed by the meta proton (⁴JFH ≈ 4-6 Hz), and a smaller coupling to the para proton (⁵JFH ≈ 1-2 Hz). This complex splitting pattern provides definitive evidence for the substitution pattern on the aromatic ring.
Visualizing the NMR Workflow
Caption: Workflow for NMR-based structural confirmation.
Part 2: Complementary Analytical Techniques
While NMR provides the most detailed structural information, other techniques can offer rapid and valuable confirmatory data.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can support the proposed structure.
Expected MS Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule should be observed.
-
Fragmentation: Common fragmentation pathways for malonate esters include the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃).[13][14][15] The presence of the nitro and fluoro substituents will also influence the fragmentation pattern.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying the functional groups present in a molecule.
Expected FTIR Data:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| Ester C=O stretch | 1735 - 1750 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium |
| Nitro N-O asymmetric stretch | 1500 - 1560 | Strong |
| Nitro N-O symmetric stretch | 1300 - 1370 | Strong |
| C-O stretch | 1000 - 1300 | Strong |
| C-F stretch | 1000 - 1400 | Strong |
The presence of strong absorption bands for the ester carbonyl and the two nitro group stretches provides quick confirmation of these key functional groups.[16][17][18][19]
Part 3: Comparative Analysis and Conclusion
The following table summarizes the strengths and limitations of each technique for the structural confirmation of this compound.
| Technique | Strengths | Limitations | Role in Confirmation |
| NMR (¹H, ¹³C, ¹⁹F) | - Unambiguous determination of atom connectivity and isomer structure.- Provides detailed information on the electronic environment of each nucleus.- ¹⁹F NMR directly probes the fluorine substituent. | - Requires a larger sample size compared to MS.- Can be time-consuming for complete analysis.- Requires solubility in a deuterated solvent. | Primary/Definitive |
| Mass Spectrometry | - High sensitivity, requires very little sample.- Provides accurate molecular weight.- Fragmentation pattern can support the proposed structure. | - Does not distinguish between isomers.- Molecular ion may not always be observed depending on ionization method and molecular stability. | Confirmatory |
| FTIR Spectroscopy | - Fast and simple to perform.- Excellent for identifying the presence of key functional groups. | - Provides limited information on the overall molecular skeleton.- Does not distinguish between isomers. | Confirmatory |
Visualizing the Decision Logic
Caption: Decision-making flowchart for structural confirmation.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Glish, G. L., & Todd, P. J. (1982). Mass Spectral Fragmentation of Unsymmetrical Diesters of Malonic Acid and Succinic Acids. Spectroscopy Letters, 13(8), 537-542. [Link]
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Emory University. (2023). Small molecule NMR sample preparation. [Link]
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University of Leicester. NMR Sample Preparation. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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University College London. (2023). Sample Preparation. [Link]
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MDPI. (2000). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 5(12), 1403-1408. [Link]
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NIH. (2009). Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS. Journal of Lipid Research, 50(10), 2137-2143. [Link]
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ResearchGate. (2014). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)...[Link]
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ResearchGate. (2007). Coupling of Protons with Fluorine. [Link]
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Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]
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ResearchGate. (2003). Calculated and experimental 13 C NMR chemical shifts. [Link]
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ACS Publications. (1966). Studies in Mass Spectroscopy. VI.1a Mass Spectra of Substituted Diethyl Malonates. The Journal of Organic Chemistry, 31(10), 3438-3440. [Link]
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National Institute of Standards and Technology. Diethyl malonate. [Link]
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University of Calgary. IR: nitro groups. [Link]
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University of Wisconsin-Platteville. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
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Nature. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 3(1), 1-8. [Link]
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Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
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InstaNANO. FTIR Functional Group Database Table with Search. [Link]
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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University of Ottawa. 19Flourine NMR. [Link]
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Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
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ScienceDirect. (1976). FLUORINE COUPLING CONSTANTS. [Link]
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University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
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Scribd. 13C NMR Chemical Shifts Guide. [Link]
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ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-797. [Link]
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KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
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A Comparative Cost-Analysis of Synthesis Methods for Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
An In-Depth Guide for Researchers and Process Chemists
Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate is a key building block in the synthesis of various pharmaceutical compounds, particularly in the development of novel therapeutics. The efficient and cost-effective synthesis of this intermediate is therefore of paramount importance to drug development professionals. This guide provides a detailed comparative analysis of two primary synthetic routes to this valuable compound: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern Palladium-Catalyzed Cross-Coupling reaction. The analysis will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comprehensive cost breakdown to aid researchers in selecting the most appropriate method for their specific needs.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound via nucleophilic aromatic substitution is a well-established and robust method. This approach leverages the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack.
Mechanistic Rationale
The reaction proceeds through a Meisenheimer complex intermediate. The malonate enolate, generated in situ by a base, acts as the nucleophile, attacking the carbon atom bearing a fluorine atom. The strong electron-withdrawing nitro group at the ortho position, along with the fluorine at the meta position, stabilizes the negative charge of the Meisenheimer complex through resonance and inductive effects. Subsequent elimination of a fluoride ion restores the aromaticity of the ring, yielding the desired product. The choice of 2,6-difluoronitrobenzene as the starting material is strategic, as the fluorine atoms are excellent leaving groups in SNAr reactions.
A Comparative Guide to the Synthesis of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate: An Evaluation of Common Protocols
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate is a valuable building block, and its synthesis via nucleophilic aromatic substitution (SNAr) is a common yet nuanced procedure. This guide provides an in-depth comparison of prevalent synthesis protocols, offering insights into the experimental choices that govern yield, purity, and scalability. We will dissect the methodologies, supported by experimental data, to empower you in selecting the optimal protocol for your research needs.
The Chemistry at a Glance: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound hinges on the nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophile, in this case, the enolate of dimethyl malonate, attacks an electron-deficient aromatic ring, displacing a leaving group (a fluoride ion). The aromatic ring of the starting material, 1,3-difluoro-2-nitrobenzene, is rendered highly electron-deficient by the potent electron-withdrawing nitro group (-NO2), which facilitates the nucleophilic attack.[1][2] The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The choice of base, solvent, and temperature are critical parameters that influence the rate of reaction and the ultimate yield of the desired product.
Protocol 1: Potassium Carbonate in Dimethylformamide (DMF) - The Workhorse Method
This widely employed protocol utilizes a moderately strong base, potassium carbonate (K2CO3), in a polar aprotic solvent, dimethylformamide (DMF). This combination offers a balance of reactivity and operational simplicity, making it a popular choice for laboratory-scale synthesis.
Experimental Protocol
Materials:
-
1,3-Difluoro-2-nitrobenzene
-
Dimethyl malonate
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 1,3-difluoro-2-nitrobenzene in anhydrous DMF, add dimethyl malonate (typically 1.0-1.2 equivalents).
-
Add anhydrous potassium carbonate (2-3 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
A study by Movassaghi et al. reports a yield of 87% for this compound using this general procedure with 3 equivalents of potassium carbonate in DMF.[5]
Workflow Diagram
Caption: Workflow for the synthesis using potassium carbonate in DMF.
Protocol 2: Sodium Hydride in Polar Aprotic Solvents - The High-Yield, High-Hazard Approach
For instances where maximizing yield is the primary objective, a stronger base such as sodium hydride (NaH) can be employed. Sodium hydride rapidly and irreversibly deprotonates dimethyl malonate, generating a higher concentration of the nucleophilic enolate in solution. This protocol is often performed in solvents like DMF or dimethyl sulfoxide (DMSO).
Experimental Protocol
Materials:
-
1,3-Difluoro-2-nitrobenzene
-
Dimethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a suspension of sodium hydride (1.1-1.5 equivalents) in anhydrous DMF or DMSO under an inert atmosphere (e.g., nitrogen or argon), add dimethyl malonate (1.0-1.2 equivalents) dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for a short period (e.g., 15-30 minutes) to ensure complete deprotonation.
-
Add a solution of 1,3-difluoro-2-nitrobenzene in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
While a direct report for the target molecule using NaH was not found, a similar synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate using NaH in DMF reported a quantitative yield .[6] However, it is crucial to note that the use of sodium hydride is associated with significant safety hazards, including high flammability and the evolution of hydrogen gas, which can make it less suitable for large-scale industrial production.[7]
Workflow Diagram
Caption: Workflow for the synthesis using sodium hydride.
Comparative Analysis of Synthesis Protocols
The choice of protocol will ultimately depend on the specific requirements of the synthesis, including the desired scale, available resources, and safety infrastructure.
| Parameter | Protocol 1: K2CO3 in DMF | Protocol 2: NaH in DMF/DMSO |
| Reported Yield | 87%[5] | Quantitative (for a similar compound)[6] |
| Base Strength | Moderate | Strong |
| Reaction Conditions | Room temperature or gentle heating | 0 °C to room temperature |
| Safety Considerations | Relatively safe, easy to handle. | Highly flammable, reacts violently with water, produces H2 gas. Requires inert atmosphere and careful quenching.[7] |
| Scalability | Readily scalable. | Challenging to scale up due to safety concerns.[7] |
| Cost-Effectiveness | Generally lower cost for the base. | Higher cost for the base and requires more stringent safety precautions. |
Decision Framework for Protocol Selection
Caption: Decision tree for selecting the appropriate synthesis protocol.
Conclusion and Recommendations
Both protocols presented offer viable routes to this compound.
-
Protocol 1 (K2CO3 in DMF) is recommended for general laboratory use and for larger-scale preparations where safety and ease of handling are primary concerns. The reported yield of 87% is excellent for many applications.
-
Protocol 2 (NaH in DMF/DMSO) should be considered when the highest possible yield is essential and the necessary safety precautions for handling sodium hydride can be strictly implemented. While potentially offering a near-quantitative yield, the increased risk and handling requirements may not be justifiable for routine synthesis.
Ultimately, the optimal choice lies in a careful evaluation of the project's specific goals and the available laboratory environment. It is always advisable to perform a small-scale trial to validate the chosen protocol before committing to a larger-scale reaction.
References
- Movassaghi, M., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Journal of Organic Chemistry.
- Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
-
PrepChem.com. (n.d.). Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate III. Retrieved from [Link]
- Google Patents. (n.d.). US4324904A - Processes for the preparation of hydratropic acids and esters.
-
Organic Syntheses. (n.d.). Procedure 7. Retrieved from [Link]
- Google Patents. (n.d.). US20030181731A1 - Process for producing 5-fluorooxyindole and for producing intermediates therefor.
-
Molecules. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. Retrieved from [Link]
-
SciSpace. (n.d.). Convenient Preparation of Dimethyl (Trifluoromethyl)malonate and Related Compounds. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
Nature. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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A Senior Application Scientist's Guide to Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate: Unlocking Synthetic Advantages
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven strategy for enhancing pharmacological properties.[1][2] Fluorinated building blocks are therefore indispensable tools for drug discovery, offering pathways to novel therapeutics with improved metabolic stability, bioavailability, and binding affinity.[3][] Among these, Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate emerges as a reagent of particular interest due to its unique substitution pattern, which imparts distinct advantages in reactivity and synthetic versatility over analogous compounds.
This guide provides an in-depth comparison of this compound with similar reagents, grounded in mechanistic principles and supported by experimental data. We will explore the synergistic effects of its ortho-fluoro and ortho-nitro substituents, which render it a powerful precursor for the synthesis of complex heterocyclic systems.
The Reagent in Focus: Structural and Electronic Profile
This compound is distinguished by the placement of a nitro group ortho to the malonate-bearing carbon and a fluorine atom meta to it. This specific arrangement is crucial for its reactivity profile.
-
The Ortho-Nitro Group: The nitro group is a potent electron-withdrawing group, significantly activating the aromatic ring towards nucleophilic attack.[5] Its presence at the ortho position creates a strong electronic pull that is critical for facilitating downstream cyclization reactions.[6][7]
-
The Fluoro Substituent: The fluorine atom further enhances the electrophilicity of the aromatic ring through its inductive electron-withdrawing effect. Its position influences the regioselectivity of certain reactions and can be a key modulator of the final product's biological activity.[8]
The synthesis of this reagent is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, where the enolate of dimethyl malonate displaces a fluorine atom from a difluoronitrobenzene precursor.[9]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reported literature procedure.[9]
Materials:
-
2,6-Difluoronitrobenzene
-
Dimethyl malonate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of 2,6-difluoronitrobenzene (6.29 mmol) in 5 mL of DMF, add dimethyl malonate (1.0 equivalent, 6.30 mmol) and potassium carbonate (3.0 equivalents, 19.0 mmol).
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using dichloromethane as the eluent to yield this compound as a pale-yellow solid. A typical reported yield for this transformation is approximately 87%.[9]
Core Advantage: A Superior Precursor for Reductive Cyclization
A primary application for nitrophenyl malonates is in the synthesis of heterocyclic cores via reductive cyclization. The ortho-nitro group is reduced to an amine, which then undergoes an intramolecular cyclization with one of the adjacent malonate ester groups. This pathway is foundational for creating scaffolds like oxindoles, quinolones, and other nitrogen-containing heterocycles prevalent in pharmaceuticals.
The workflow for this synthetic strategy is illustrated below.
Caption: General workflow from synthesis to application.
The key advantage of this compound lies in the inherent activation provided by the ortho-nitro group, which primes the molecule for this cyclization cascade upon reduction.
Comparative Analysis with Similar Reagents
The unique advantages of this compound become evident when compared against its isomers and non-fluorinated analogs. The choice of reagent directly impacts reaction efficiency, yield, and the potential for subsequent functionalization.
| Reagent | Key Structural Difference | Impact on Reactivity & Synthetic Utility | Typical Yield[9] |
| This compound | Target Reagent. Nitro group is ortho, Fluoro is meta. | Advantageous. The ortho-nitro group strongly activates the system for reductive cyclization. The meta-fluoro position provides a site for potential late-stage functionalization or metabolic blocking without being sterically hindered. | 87% |
| Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate | Fluoro group is para to the nitro group. | Alternative. Also a good substrate for reductive cyclization. The para-fluoro atom can participate in SNAr reactions, offering a different synthetic handle. | ~87% |
| Dimethyl 2-(4-fluoro-2-nitrophenyl)malonate | Fluoro group is meta to the nitro group and para to the malonate. | Context-Dependent. The fluorine's position may influence the electronic properties and subsequent reactivity differently from the 3-fluoro isomer. | 92% |
| Dimethyl (2-nitrophenyl)malonate | Lacks a fluorine substituent. | Less Versatile. While effective for reductive cyclization, it lacks the benefits conferred by fluorine, such as enhanced lipophilicity and metabolic stability in the final product.[2] | 99% |
The primary advantage of the 3-fluoro-2-nitro isomer is the strategic placement of the fluorine atom. It imparts the desirable electronic and metabolic properties of fluorine while leaving other positions on the ring (e.g., position 5) available for other transformations, offering greater synthetic flexibility compared to isomers where the fluorine might occupy a more synthetically active site.
Mechanistic Insight: The Reductive Cyclization Cascade
The conversion of nitrophenyl malonates to heterocyclic systems is a powerful transformation. The process begins with the selective reduction of the highly reactive nitro group.
Caption: Key steps in the reductive cyclization pathway.
-
Reduction: The ortho-nitro group is reduced to an aniline derivative using various methods, such as catalytic hydrogenation (H₂ over Pd/C) or dissolving metal reduction (e.g., iron powder in acetic acid).[10]
-
Cyclization: The newly formed nucleophilic amino group attacks one of the electrophilic ester carbonyls of the malonate moiety. This intramolecular reaction is often spontaneous or may be promoted by mild heating, leading to the formation of a stable heterocyclic ring and the elimination of a molecule of methanol.
This robust and often high-yielding sequence makes this compound a highly valuable and efficient building block for accessing complex molecular architectures relevant to drug discovery.
Conclusion
This compound offers distinct advantages over similar reagents, primarily stemming from its unique electronic and structural configuration. The ortho-nitro group serves as a powerful "synthetic handle," enabling efficient construction of heterocyclic scaffolds through a reliable reductive cyclization cascade. The presence of the meta-fluoro substituent provides the well-documented benefits of fluorination in drug design without compromising the primary reactive pathway. For researchers and drug development professionals, this reagent represents a superior choice for building complex, fluorinated molecules, providing a streamlined path to novel chemical entities with potentially enhanced pharmacological profiles.
References
- Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (URL not available in search results)
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. (URL not available in search results)
-
MolecularCloud. (2025). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. Available at: [Link]
- O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (URL not available in search results)
-
Pouliot, M., & Britton, R. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(19), 13197–13207. Available at: [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of benzofuran-7-carboxylic acid. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of methyl benzofuran-7-carboxylate. Available at: [Link]
-
Szychowska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of benzofuran derivatives. Available at: [Link]
- Google Patents. (2019). CN108456140B - Method for preparing flurbiprofen impurity M.
- Google Patents. (1981). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
-
Quora. (2018). Why is the nitro group a meta director in aromatic electrophilic reactions? Available at: [Link]
-
YouTube. (2023). The presence of nitro group (− NO_(2)) at ortho or para positions increases the reactivity of ha.... Available at: [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]
-
Jakab, G., & Kristóf, C. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(23), 5629. Available at: [Link]
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A Comparative Guide to Analytical Techniques for Assessing the Purity of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
Introduction: The Critical Role of Purity in Synthetic Intermediates
In the landscape of pharmaceutical research and drug development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Impurities, even at trace levels, can carry forward through multi-step syntheses, potentially leading to the formation of toxic by-products, reduced yields, and compromised final product stability. Therefore, a robust, multi-faceted analytical strategy to accurately determine the purity of this intermediate is paramount.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will move beyond simple procedural lists to explore the underlying principles, justify experimental choices, and present a logical workflow for comprehensive quality assessment. The techniques evaluated include the industry-standard High-Performance Liquid Chromatography (HPLC), the selective Gas Chromatography (GC), the powerful Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and the definitive Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification.
Section 1: High-Performance Liquid Chromatography (HPLC) — The Primary Workhorse for Purity and Impurity Profiling
HPLC is the quintessential technique for the purity analysis of non-volatile and thermally sensitive compounds, making it the ideal first-line method for this compound.[1][2][3] The presence of the nitro group and the overall molecular weight of the compound make it unsuitable for techniques requiring high temperatures.[2][4]
Causality Behind Method Selection: Why Reversed-Phase HPLC?
Reversed-Phase HPLC (RP-HPLC) is selected due to the compound's moderate polarity. A non-polar stationary phase (like C18) is used in conjunction with a polar mobile phase. The analyte and its impurities are separated based on their differential partitioning between these two phases. Less polar impurities will be retained longer on the column, while more polar impurities will elute earlier, allowing for effective separation.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the reliability of results.[5][6]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[7]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7] This is a versatile column providing excellent resolution for a wide range of medium-polarity analytes.
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).[7] This composition provides a good balance of solvent strength to elute the main peak with a reasonable retention time while separating it from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[7] Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improved peak shape.
-
Detection Wavelength: 254 nm. Aromatic nitro-compounds typically exhibit strong absorbance at this wavelength, providing high sensitivity.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Diluent: Mobile phase (Acetonitrile/Water 60:40).
-
Standard Preparation: Accurately weigh ~10 mg of a certified reference standard of this compound and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard to a final concentration of 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter to remove particulates and prevent column blockage.[7]
3. System Suitability Test (SST): Before sample analysis, inject the standard solution five times. The system is deemed ready if the following criteria are met:
-
Tailing Factor (Tf): ≤ 1.5
-
Theoretical Plates (N): > 5000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
4. Analysis and Calculation: Inject the sample solution. Purity is calculated using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: Hypothetical Purity Analysis
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (by Area %) | 99.6% | 98.1% | ≥ 99.0% |
| Retention Time (min) | 5.8 | 5.8 | Report |
| Major Impurity 1 (Area %) | 0.2% (at 3.1 min) | 1.1% (at 4.2 min) | ≤ 0.5% |
| Major Impurity 2 (Area %) | 0.1% (at 7.5 min) | 0.5% (at 7.5 min) | ≤ 0.2% |
| Total Impurities (%) | 0.4% | 1.9% | ≤ 1.0% |
This table illustrates how HPLC data can be used to compare different batches of the product against established specifications.
Visualization: HPLC Analysis Workflow
Caption: Workflow for HPLC Purity Assessment.
Section 2: Gas Chromatography (GC) — A Complementary Technique for Volatile Impurities
While HPLC is superior for the main analyte, GC is a powerful tool for detecting and quantifying highly volatile impurities that might not be retained or resolved by HPLC, such as residual solvents from the synthesis.[8] However, direct analysis of this compound by GC is challenging.
Applicability and Key Challenges
-
Thermal Lability: The high temperatures required for the GC injector port (typically >250°C) can cause thermal decomposition of nitroaromatic compounds.[4] This can lead to an underestimation of purity and the appearance of artifact peaks corresponding to degradation products.
-
Volatility: The compound itself has a relatively high molecular weight and boiling point, making it non-ideal for GC analysis without derivatization.
Therefore, GC is best employed not for assaying the main compound, but for a limit test for volatile impurities and residual solvents .
Experimental Protocol: Headspace GC for Residual Solvents
1. Instrumentation:
-
GC System: A GC equipped with a Flame Ionization Detector (FID) and a headspace autosampler. FID is highly sensitive to organic compounds.
-
Column: A low-polarity column suitable for solvent analysis (e.g., DB-624 or equivalent).
2. Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a headspace vial.
-
Add a high-boiling point solvent in which the sample is soluble (e.g., Dimethyl Sulfoxide - DMSO).
-
Seal the vial and place it in the headspace autosampler.
3. GC Conditions:
-
Incubation Temperature: 80°C for 15 min. This allows volatile solvents to partition into the gas phase without degrading the main compound.
-
Injector Temperature: 150°C.
-
Oven Program: Start at 40°C, hold for 5 min, then ramp to 200°C at 10°C/min.
-
Detector: FID at 250°C.
Section 3: Quantitative NMR (qNMR) — An Orthogonal Method for Absolute Purity
Quantitative NMR (qNMR) is a primary analytical method that determines purity without the need for a specific reference standard of the analyte.[9][10] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11] By comparing the integral of a known, pure internal standard with a specific, non-overlapping signal from the analyte, an absolute purity value can be calculated.
Why qNMR is a Self-Validating System
qNMR is considered an orthogonal technique to chromatography because its separation and detection principles are fundamentally different.[10] This makes it an excellent tool for verifying HPLC results. Its accuracy is derived from the precise weighing of the sample and internal standard, and the inherent quantitative nature of the NMR experiment.
Experimental Protocol: 1H qNMR for Purity Assay
1. Materials:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Internal Standard (IS): Maleic acid or another high-purity standard with sharp singlets that do not overlap with the analyte's signals. The IS must be accurately weighed.
-
NMR Solvent: Deuterated chloroform (CDCl3) or DMSO-d6.
2. Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of NMR solvent (e.g., 0.7 mL).
3. NMR Data Acquisition:
-
Critical Parameters: To ensure accurate quantification, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest is crucial. A typical value would be 30-60 seconds.
-
Pulse Angle: Use a 90° pulse.
-
Scans: Acquire a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.
4. Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, unique proton signal from the analyte (e.g., the malonate CH proton) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
Section 4: Liquid Chromatography-Mass Spectrometry (LC-MS) — For Definitive Impurity Identification
While HPLC-UV can quantify impurities, it cannot identify them. LC-MS is the definitive technique for the structural elucidation of unknown impurities.[12][13] By coupling the separation power of HPLC with the detection power of mass spectrometry, we can obtain the exact mass of impurities, which is a critical step in understanding their structure and origin.
Workflow: From Detection to Identification
-
Initial Analysis: Run the sample using an HPLC-UV method to detect and quantify impurities.
-
LC-MS Analysis: Develop an MS-compatible HPLC method (using volatile mobile phase modifiers like formic acid instead of non-volatile phosphate buffers).[14]
-
Mass Detection: Analyze the sample on the LC-MS system. The mass spectrometer will provide the mass-to-charge ratio (m/z) for each peak eluting from the column.
-
Formula Generation: High-resolution mass spectrometry (HRMS), such as on a Q-TOF instrument, can provide a highly accurate mass measurement, allowing for the generation of a probable molecular formula for the impurity.[12][15]
-
Structural Elucidation: Further fragmentation of the impurity ion (MS/MS) can provide structural fragments, helping to piece together the complete structure of the unknown compound.
Visualization: Integrated Purity Assessment Strategy
Caption: A comprehensive workflow for purity assessment.
Section 5: Comparative Analysis of Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Use | Purity assay and quantification of non-volatile impurities. | Quantification of volatile impurities and residual solvents. | Absolute purity determination (orthogonal confirmation).[10] | Identification and structural elucidation of unknown impurities.[12] |
| Analyte Compatibility | Excellent for the target compound. | Poor for the target compound; excellent for volatile impurities. | Excellent, requires solubility in a deuterated solvent. | Excellent, requires MS-compatible mobile phase. |
| Sensitivity | High (ng level). | Very high for volatiles (pg level). | Moderate (µg-mg level). | Extremely high (pg-fg level). |
| Specificity | High, based on retention time and UV spectrum. | High, based on retention time. | Very high, based on unique chemical shifts. | Highest, based on retention time and mass-to-charge ratio. |
| Quantification | Relative (requires reference standard). | Relative (requires reference standards). | Absolute (primary method).[9] | Primarily qualitative/semi-quantitative; can be quantitative. |
| Cost & Complexity | Moderate cost, widely available. | Lower cost than HPLC.[8] | High initial cost, requires specialized expertise. | High initial cost, complex data interpretation. |
| Key Limitation | Cannot definitively identify unknown impurities. | Cannot analyze non-volatile or thermally labile compounds. | Lower sensitivity than chromatography. | Quantification can be complex and requires specific standards. |
Conclusion and Recommendations
No single analytical technique can provide a complete picture of the purity of this compound. A robust and reliable purity assessment strategy should be orthogonal, employing multiple techniques that provide complementary information.
The recommended approach is as follows:
-
Primary Purity Assay: Use a validated RP-HPLC method for routine purity testing, impurity profiling, and batch release.
-
Volatile Impurity Control: Employ Headspace GC to control for residual solvents from the manufacturing process.
-
Impurity Identification: When unknown impurities are detected above the identification threshold (typically >0.1%), use high-resolution LC-MS to determine their molecular formula and structure.
-
Orthogonal Confirmation: For reference standard characterization or in cases of dispute, use qNMR to provide an absolute and unbiased purity value, confirming the results obtained by HPLC.
By integrating these techniques, researchers, scientists, and drug development professionals can build a comprehensive quality profile for this compound, ensuring the integrity of their research and the safety of downstream applications.
References
- Benchchem. (2025). Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
- U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
- Benchchem. (2025). A Comparative Guide to HPLC and GC Analysis for the Purity of Methyl 5-oxohept-6-enoate.
- Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Technical Overview.
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]
-
Ajmal, P. Y., Bhangare, R. C., Tiwari, M., & Sahu, S. K. (2019). s Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. Current Chromatography, 6(1), 42-51. [Link]
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Benchchem. (2025). Comparative Analysis of HPLC and GC-MS Methods for Purity Assessment of 4-Bromo-N-chlorobenzamide.
-
Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
Corden, B. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. Drug Target Review. [Link]
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
-
ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. [Link]
- Pro-T-G. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Quora. (2023). Why do we use NMR spectroscopy in purity analysis?.
- Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Application Note.
- Jenkins, T. F., & Walsh, M. E. (1992). Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography. Analytical Chemistry, 64(8), 858–862.
- SciELO Brazil. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
-
International Journal of Pharmaceutical Research and Applications. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. 5(2), 477-491. [Link]
- Pharmaceutical Technology. (2015). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
- Semantic Scholar. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
- Separation Science. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec.
- Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique.
- Journal of Pharmaceutical and Scientific Innovation. (n.d.). Analytical method validation: A brief review.
- U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures.
- Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization.
-
SWAYAM. (2020, March 19). Lecture 28: Spectroscopic techniques [Video]. YouTube. [Link]
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A Comparative Guide to the Synthesis of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
This guide provides an in-depth comparison of synthetic routes for Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate, a key intermediate in the synthesis of complex heterocyclic structures. We will dissect the prevalent methodologies, offering not only detailed protocols but also the underlying chemical principles that govern these transformations. This document is intended for researchers, chemists, and process development professionals seeking a robust and scalable synthesis for this valuable compound.
Introduction: The Importance of a Fluorinated Building Block
This compound is a highly functionalized aromatic compound. The presence of a nitro group ortho to a fluorine atom makes the aromatic ring exceptionally electron-deficient, priming it for specific chemical transformations. This substitution pattern is a linchpin in the construction of various pharmaceutical scaffolds, including benzazocines, which are of significant interest in drug discovery. The malonate ester moiety provides a versatile handle for further elaboration, typically through cyclization or decarboxylation reactions.
The efficiency and scalability of the synthesis of this intermediate are therefore of paramount importance. This guide will focus on the most widely documented and effective method—Nucleophilic Aromatic Substitution (SNAr)—and contrast it with potential alternative strategies like palladium-catalyzed cross-coupling.
Part 1: The Dominant Route - Nucleophilic Aromatic Substitution (SNAr)
The most reliable and high-yielding synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the reaction between an activated aryl fluoride and the enolate of dimethyl malonate.
Mechanistic Rationale: Why SNAr is Effective
Nucleophilic aromatic substitution is typically challenging on unactivated aromatic rings. However, the substrate in this synthesis, 2,6-difluoronitrobenzene, is highly optimized for this reaction. The process unfolds in two key stages:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the deprotonation of dimethyl malonate by a base (e.g., potassium carbonate) to form a nucleophilic enolate. This enolate attacks one of the fluorine-bearing carbons on the 2,6-difluoronitrobenzene ring. This attack is favored because the potent electron-withdrawing nitro group, positioned ortho and para to the reaction sites, can stabilize the resulting negative charge through resonance. This transient, negatively charged intermediate is known as a Meisenheimer complex.[1][2]
-
Rearomatization and Expulsion of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a fluoride ion. In SNAr reactions, fluoride is an excellent leaving group because its high electronegativity polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
The reaction's selectivity for substitution at the 2-position over the 6-position is driven by the powerful ortho-directing effect of the nitro group.
Caption: SNAr mechanism for the synthesis.
Detailed Experimental Protocol
The following protocol is adapted from a reported high-yield synthesis.[3]
Materials:
-
2,6-Difluoronitrobenzene
-
Dimethyl malonate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂) for chromatography
-
Ethyl acetate (EtOAc) and Hexanes for chromatography (alternative)
-
Silica gel
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and column chromatography
Procedure:
Caption: High-level experimental workflow for SNAr synthesis.
Step-by-Step Method:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,6-difluoronitrobenzene (1.00 g, 6.29 mmol), dimethyl malonate (0.832 g, 6.30 mmol, 1.0 equivalent), and anhydrous potassium carbonate (2.62 g, 19.0 mmol, 3.0 equivalents).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask.
-
Reaction: Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using dichloromethane as the eluent to yield this compound as a pale-yellow solid.[3]
Performance Data
| Parameter | Value | Source |
| Starting Material | 2,6-Difluoronitrobenzene | [3] |
| Base | Potassium Carbonate (K₂CO₃) | [3] |
| Solvent | N,N-Dimethylformamide (DMF) | [3] |
| Temperature | Room Temperature | [3] |
| Reported Yield | 87% | [3] |
| Purification | Flash Column Chromatography | [3] |
Part 2: Alternative Synthetic Strategies - A Comparative Outlook
While SNAr is the workhorse method, it is instructive to compare it with other potential C-C bond-forming strategies, such as palladium-catalyzed cross-coupling.
Palladium-Catalyzed Cross-Coupling: A Theoretical Alternative
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, are powerful tools for forming aryl-heteroatom and aryl-carbon bonds. A hypothetical route to the target molecule could involve the coupling of an aryl halide (e.g., 2-bromo-1-fluoro-3-nitrobenzene) with the enolate of dimethyl malonate.
Proposed Catalytic Cycle:
Sources
Safety Operating Guide
Navigating the Disposal of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical entities. This guide provides a comprehensive, step-by-step protocol for the proper disposal of dimethyl 2-(3-fluoro-2-nitrophenyl)malonate, a compound characterized by its halogenated and nitro-aromatic structure. Adherence to these procedures is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the Molecule
Before any disposal protocol is initiated, a thorough understanding of the inherent hazards associated with this compound is essential. The molecule's structure incorporates three key functional groups that dictate its reactivity and hazard profile: a fluorinated aromatic ring, a nitro group, and a malonate ester.
-
Aromatic Nitro Compounds: These compounds are known for their potential reactivity and, in some cases, explosive nature, particularly when heated or in the presence of strong bases.[1] Aromatic nitro compounds can also be toxic.[1]
-
Halogenated Organic Compounds: The presence of fluorine classifies this compound as a halogenated organic waste.[2] These substances are subject to specific disposal regulations due to their potential environmental impact.
-
Malonate Esters: While generally less reactive, esters can undergo hydrolysis under acidic or basic conditions.
A comprehensive risk assessment should be conducted prior to handling, considering the potential for thermal decomposition, which can release irritating gases and vapors.[3]
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for mitigating exposure risks.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards. | Protects against splashes and accidental contact with the eyes, which can cause serious irritation.[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation.[5] |
| Body Protection | Laboratory coat. | Protects against incidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any potential vapors or dust. |
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound must be collected as hazardous waste.
Workflow for Waste Segregation:
Caption: Waste segregation and collection workflow.
Step-by-Step Procedure:
-
Container Selection: Select a designated, properly labeled waste container for halogenated organic waste .[2] This is typically a clearly marked carboy or drum. Ensure the container is clean, dry, and compatible with the chemical.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazard characteristics: "Halogenated Organic Compound," "Aromatic Nitro Compound"
-
An accumulation start date.
-
-
Collection: Carefully transfer the waste into the designated container. Avoid mixing with other waste streams, particularly strong bases or oxidizing agents, as this could lead to violent reactions.[1] Do not fill the container beyond 90% of its capacity to allow for expansion.[6]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7] This area should be well-ventilated, away from sources of heat or ignition, and clearly marked as a hazardous waste storage area.
Disposal Protocol: The Final Step
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. Laboratory personnel should never attempt to dispose of this chemical down the drain or in regular trash.
Disposal Decision Tree:
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A Comprehensive Guide to the Safe Handling of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
This document provides essential safety protocols, operational guidelines, and disposal procedures for Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate. As a substituted aromatic nitro compound, this chemical presents specific hazards that necessitate rigorous safety measures. This guide is intended for researchers, scientists, and drug development professionals to ensure personal safety and minimize environmental risk. The information herein is synthesized from safety data for structurally similar compounds and established principles of laboratory safety.
Hazard Assessment: A Triad of Risks
A thorough understanding of the hazards associated with this compound is fundamental to its safe handling. The molecule's structure incorporates three key functional groups, each contributing to its overall risk profile: the nitrophenyl group, the fluoro substituent, and the dimethyl malonate backbone.
-
Aromatic Nitro Compounds: The presence of the 2-nitrophenyl group is a primary safety concern. Aromatic nitro compounds are known for their potential toxicity upon ingestion, inhalation, or skin absorption.[1] A significant risk associated with this class of compounds is the potential to induce methemoglobinemia , a condition that impairs the oxygen-carrying capacity of blood, leading to symptoms such as cyanosis (blue-colored skin), headache, dizziness, and nausea.[1]
-
Fluorinated Organic Compounds: The introduction of a fluorine atom can significantly alter a molecule's reactivity and biological properties.[2] While elemental fluorine is highly reactive and toxic, the covalent carbon-fluorine bond is generally strong. However, thermal decomposition or certain chemical reactions can release hazardous fluorine-containing gases, such as hydrogen fluoride (HF).[3] Exposure to HF can cause severe, penetrating burns that may not be immediately painful.[3]
-
Malonate Esters: Dimethyl malonate itself is considered a combustible liquid and can cause serious eye irritation and skin irritation.[4][5] Inhalation may also lead to respiratory tract irritation.[4][5]
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandatory. This compound should be treated as acutely toxic, a severe irritant, and potentially capable of causing methemoglobinemia.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards.[6] Goggles are mandatory at all times. A face shield worn over goggles is required when there is a significant risk of splashes, such as during transfers of larger quantities or exothermic reactions.[7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves provide suitable short-term protection for incidental contact.[6] For prolonged handling or immersion, consider heavier-duty gloves like neoprene or butyl rubber. Always inspect gloves for tears or punctures before use and change them immediately upon contamination.[7] |
| Body Protection | Flame-Resistant Lab Coat | A lab coat, preferably flame-resistant Nomex® or equivalent, should be worn and kept fully buttoned to protect skin and personal clothing.[7] |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of solid or concentrated solutions should occur within a certified chemical fume hood to control vapor and aerosol exposure.[8] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.[7][9] |
| Foot Protection | Closed-Toe Shoes | Appropriate shoes that cover the entire foot are required in all laboratory settings to protect against spills.[7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure risk.
Preparation and Weighing
-
Designate a Work Area: Conduct all work in a well-ventilated chemical fume hood.
-
Pre-use Inspection: Ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Spill Kit: Confirm that a spill kit containing appropriate absorbent material (e.g., vermiculite or sand) is accessible.
-
Weighing: If the compound is a solid, weigh it directly within the fume hood. Use a tared container to minimize transfers.
Experimental Use
-
Vessel Choice: Use glassware that is free from cracks or defects. Ensure joints are properly sealed.
-
Temperature Control: If heating the substance, use a well-controlled heating mantle and monitor the reaction temperature closely to prevent the formation of hazardous decomposition products.
-
Transfers: When transferring solutions, use a syringe or cannula to avoid splashes.
-
Awareness: Always be aware of the reaction's status. Do not leave experiments unattended.
Workflow for Safe Handling
The following diagram outlines the critical steps for safely managing this compound in a laboratory setting.
Emergency Procedures: Immediate and Corrective Actions
In the event of an exposure or spill, a rapid and informed response is critical.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[10] Seek immediate medical attention. For potential HF exposure from decomposition, application of calcium gluconate gel after flushing may be considered by trained personnel.[3] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist. |
| Inhalation | Move the affected person to fresh air immediately.[10] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[8][10] |
| Ingestion | Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance.[8] Seek immediate medical attention. |
| Spill Response | Small Spill: For a small spill contained within a fume hood, use a compatible absorbent material (e.g., sand, vermiculite) to contain the substance.[4] Collect the material into a sealed, labeled container for hazardous waste disposal.[2] Large Spill: Evacuate the area immediately and contact your institution's emergency response team.[2] |
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is the final step in the safe handling lifecycle of this chemical.
-
Waste Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, compatible, and sealable container.[2] The label should include "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[11] Do not dispose of this chemical down the drain or in regular trash.[12]
By adhering to these comprehensive guidelines, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
